Product packaging for Erucamide(Cat. No.:CAS No. 112-84-5)

Erucamide

货号: B086657
CAS 编号: 112-84-5
分子量: 337.6 g/mol
InChI 键: UAUDZVJPLUQNMU-KTKRTIGZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Erucamide is a primary fatty amide resulting from the formal condensation of the carboxy group of erucic acid with ammonia. It is commonly used as a slip additive in the plastic manufacturing industry. It has a role as a human metabolite, a rat metabolite, a mammalian metabolite, a plant metabolite and an EC 3.1.1.7 (acetylcholinesterase) inhibitor. It is functionally related to an erucic acid.
This compound has been reported in Glycine max, Streptomyces, and other organisms with data available.
RN given refers to (Z)-isome

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H43NO B086657 Erucamide CAS No. 112-84-5

属性

IUPAC Name

(Z)-docos-13-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H2,23,24)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUDZVJPLUQNMU-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4026929
Record name Erucamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4026929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Solid; [Hawley] Off-white beads with a fatty odor; [MSDSonline]
Record name 13-Docosenamide, (13Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Erucamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5115
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

SOL IN ISOPROPANOL; SLIGHTLY SOL IN ALCOHOL, ACETONE
Record name ERUCAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000001 [mmHg]
Record name Erucamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5115
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

SOLID

CAS No.

112-84-5
Record name Erucamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erucamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-Docosenamide, (13Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Erucamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4026929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-docos-13-enamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.645
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERUCAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V89VY25BN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ERUCAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

75-80 °C
Record name ERUCAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Enigmatic Role of Erucamide in Biological Systems: A Technical Guide to its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erucamide, a long-chain fatty acid amide, has long been recognized for its industrial applications as a slip agent in plastics. However, a growing body of evidence suggests its involvement in a variety of biological processes, positioning it as a molecule of interest for researchers in pharmacology and drug development. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in biological systems. While direct experimental data for this compound is still emerging in some areas, this guide synthesizes the available information and presents detailed experimental protocols and conceptual frameworks to facilitate further investigation into its multifaceted roles. We delve into its interaction with the endocannabinoid system, its potential influence on ion channels and receptor signaling, and its observed effects on critical cellular processes such as angiogenesis and apoptosis.

Interaction with the Endocannabinoid System

This compound's structural similarity to anandamide, a well-characterized endocannabinoid, has led to investigations into its potential interaction with the endocannabinoid system. This system plays a crucial role in regulating a wide array of physiological processes, including pain, mood, appetite, and memory.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Table 1: FAAH Inhibition Data for Related Fatty Acid Amides

CompoundIC50 (nM)Source
Oleamide~5,000[1]
Palmitoylethanolamide (PEA)>10,000[1]
URB597 (a known FAAH inhibitor)4.6

Note: Data for this compound is not currently available.

Experimental Protocol: In Vitro FAAH Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory potential of a test compound, such as this compound, on FAAH activity.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH substrate (e.g., N-(1-oxodecyl)-7-amino-4-methylcoumarin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the FAAH enzyme to each well.

  • Add the this compound dilutions or vehicle control to the respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the FAAH substrate to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm, every minute for 30 minutes.

  • Calculate the rate of substrate hydrolysis for each concentration of this compound.

  • Plot the reaction rates against the logarithm of the this compound concentration to determine the IC50 value.

Cannabinoid Receptor (CB1 and CB2) Binding

Direct binding of this compound to cannabinoid receptors (CB1 and CB2) has not been extensively documented. However, its structural analogy to anandamide warrants investigation.

Experimental Protocol: Radioligand Binding Assay for CB1/CB2 Receptors

This protocol outlines a competitive binding assay to determine the affinity of this compound for CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [³H]CP55,940).

  • Non-labeled competitor (this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In reaction tubes, combine the membrane preparation, radioligand at a fixed concentration, and varying concentrations of this compound or vehicle.

  • Incubate at 30°C for 90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine the Ki (inhibitory constant) of this compound.

Modulation of Ion Channels and Intracellular Calcium

Ion channels are critical for cellular excitability and signaling. Fatty acid amides have been shown to modulate the activity of various ion channels. While specific data on this compound is limited, its potential effects on ion channels, particularly those involved in calcium signaling, are an important area of investigation.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol can be used to investigate the effects of this compound on voltage-gated sodium (Nav) or potassium (Kv) channels expressed in a suitable cell line (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the ion channel of interest (e.g., Nav1.5 or Kv7.1).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass pipettes.

  • Internal (pipette) solution (specific to the ion channel being studied).

  • External (bath) solution (specific to the ion channel being studied).

  • This compound stock solution.

Procedure:

  • Culture the cells on coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull a glass pipette to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a cell with the pipette and form a gigaseal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply a voltage-clamp protocol to elicit and record the ionic currents through the channels of interest.

  • After obtaining a stable baseline recording, perfuse the chamber with the external solution containing this compound at various concentrations.

  • Record the currents in the presence of this compound and during washout.

  • Analyze the data to determine the effect of this compound on channel kinetics (e.g., activation, inactivation, and recovery from inactivation).

Experimental Protocol: Intracellular Calcium Measurement

This protocol describes the use of the fluorescent calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound.

Materials:

  • HEK293 cells or another suitable cell line.

  • Fura-2 AM.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • This compound stock solution.

  • Fluorescence microscope or plate reader capable of ratiometric measurements.

Procedure:

  • Culture cells on glass-bottom dishes or 96-well plates.

  • Load the cells with Fura-2 AM (typically 1-5 µM) in HBSS containing Pluronic F-127 for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove extracellular dye.

  • Acquire baseline fluorescence images or readings by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • Add this compound to the cells and continue to record the fluorescence ratio (F340/F380).

  • Calibrate the fluorescence ratio to [Ca²⁺]i using ionomycin and EGTA.

Regulation of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in development, wound healing, and disease. This compound has been identified as a pro-angiogenic factor.

Experimental Protocol: In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in response to angiogenic stimuli.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs).

  • Matrigel or other basement membrane matrix.

  • Endothelial cell growth medium (EGM-2).

  • This compound.

  • 24-well plates.

  • Inverted microscope with a camera.

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 24-well plate.

  • Incubate the plate at 37°C for 30 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in EGM-2 containing different concentrations of this compound or vehicle control.

  • Seed the HUVECs onto the Matrigel-coated wells.

  • Incubate the plate at 37°C for 4-18 hours.

  • Visualize and photograph the tube formation using an inverted microscope.

  • Quantify angiogenesis by measuring parameters such as the number of tubes, tube length, and number of branch points using image analysis software.

Signaling Pathway: VEGF and VEGFR2

The pro-angiogenic effects of many compounds are mediated through the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGF binds to its receptor, VEGFR2, on endothelial cells, triggering a cascade of intracellular events that lead to cell proliferation, migration, and tube formation. The potential involvement of this pathway in this compound-induced angiogenesis warrants investigation.

Angiogenesis_Pathway This compound This compound VEGF VEGF This compound->VEGF induces expression VEGFR2 VEGFR2 VEGF->VEGFR2 binds to PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Tube_Formation Tube Formation ERK->Tube_Formation

Caption: Potential VEGF signaling pathway in this compound-induced angiogenesis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. The effect of this compound on apoptosis is an area of active research.

Experimental Protocol: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic cascade. This colorimetric assay measures its activity.

Materials:

  • Cells treated with this compound or vehicle.

  • Cell lysis buffer.

  • Caspase-3 substrate (e.g., DEVD-pNA).

  • Assay buffer.

  • 96-well plate.

  • Microplate reader.

Procedure:

  • Lyse the treated and control cells.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • In a 96-well plate, add the cell lysate to each well.

  • Add the caspase-3 substrate to each well.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

  • Calculate the fold-increase in caspase-3 activity in the this compound-treated samples compared to the control.

Experimental Protocol: Western Blot for Bcl-2 Family Proteins

The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The ratio of these proteins is a critical determinant of cell fate.

Materials:

  • Cell lysates from this compound-treated and control cells.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Separate proteins in the cell lysates by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk).

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane and add the chemiluminescent substrate.

  • Capture the image using an imaging system and quantify the band intensities.

Apoptosis_Pathway This compound This compound Bax Bax This compound->Bax upregulates? Bcl2 Bcl-2 This compound->Bcl2 downregulates? Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Bax->Mitochondria promotes permeabilization Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Hypothetical intrinsic apoptosis pathway potentially modulated by this compound.

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play a key role in lipid metabolism and inflammation. As a fatty acid derivative, this compound is a potential ligand for PPARs.

Experimental Protocol: PPARγ Transactivation Assay

This luciferase reporter assay can be used to determine if this compound can activate PPARγ.

Materials:

  • HEK293T cells or a similar cell line.

  • Expression plasmid for a GAL4-PPARγ-LBD fusion protein.

  • Reporter plasmid containing a GAL4 upstream activation sequence driving a luciferase gene.

  • Transfection reagent.

  • This compound.

  • Luciferase assay system.

  • Luminometer.

Procedure:

  • Co-transfect the cells with the GAL4-PPARγ-LBD expression plasmid and the luciferase reporter plasmid.

  • After transfection, treat the cells with various concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

  • Incubate for 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase).

  • Determine the fold-activation of PPARγ by this compound.

Conclusion and Future Directions

This compound is an intriguing molecule with potential roles in diverse biological systems. Its structural similarity to endogenous signaling lipids and its observed effects on angiogenesis suggest that it is more than just an industrial slip agent. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a roadmap for researchers to further elucidate the precise mechanisms of action of this compound. Future research should focus on obtaining quantitative data for its interaction with specific molecular targets, such as FAAH and cannabinoid receptors, and on exploring its effects in in vivo models of disease. A deeper understanding of this compound's biological functions could pave the way for the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis and Purification of Erucamide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for erucamide, a long-chain fatty acid amide with significant applications in various research and industrial fields. The document details established chemical and enzymatic synthesis routes, purification protocols, and analytical techniques for characterization and quality control. All quantitative data is summarized in comparative tables, and detailed experimental protocols are provided. Visual representations of workflows and pathways are included to facilitate understanding.

Introduction to this compound

This compound, (Z)-docos-13-enamide, is the amide derivative of erucic acid. Its amphipathic nature, consisting of a long hydrophobic carbon chain and a polar amide head, imparts unique surfactant and lubricant properties. In research and drug development, highly pure this compound is essential for studying its biological roles, including its potential as a signaling molecule and its interactions with cellular membranes and proteins. This guide focuses on laboratory-scale synthesis and purification methods to obtain high-purity this compound suitable for these applications.

Synthesis of this compound

The primary methods for synthesizing this compound involve the amidation of erucic acid. This can be achieved through reaction with ammonia or a nitrogen-containing compound like urea, either via chemical catalysis at high temperatures or through enzymatic catalysis under milder conditions.

Chemical Synthesis Methods

A common and economically viable method for this compound synthesis involves the reaction of erucic acid with urea at elevated temperatures. This method avoids the need for high-pressure equipment often associated with direct ammonolysis.[1][2][3][4][5]

  • Reaction Principle: Erucic acid reacts with urea, which decomposes to provide the necessary ammonia in situ for the amidation reaction. The reaction is typically catalyzed by a dehydrating agent or an acid catalyst.

Table 1: Summary of Reaction Parameters for this compound Synthesis from Erucic Acid and Urea

ParameterValueReference(s)
Reactants Erucic Acid, Urea,,
Molar Ratio (Erucic Acid:Urea) 1:4,,
Catalyst P₂O₅ with (NH₄)₂HPO₄ (1:1 w/w),,
Catalyst Concentration 3% (by wt. of erucic acid),,
Temperature 190 °C,,
Pressure Atmospheric,,
Reaction Time Not specified, reaction monitored,,
Yield 92%,,
Purity High,,

Experimental Protocol: Synthesis of this compound from Erucic Acid and Urea

  • Materials:

    • Erucic acid

    • Urea

    • Phosphorus pentoxide (P₂O₅)

    • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

    • High-temperature reaction vessel with a mechanical stirrer, thermometer, and condenser.

  • Procedure:

    • In the reaction vessel, combine erucic acid and urea in a 1:4 molar ratio.

    • Prepare the catalyst by mixing phosphorus pentoxide and diammonium hydrogen phosphate in a 1:1 weight ratio.

    • Add the catalyst to the reaction mixture at a concentration of 3% by weight of the erucic acid.

    • Heat the mixture to 190 °C with continuous stirring under atmospheric pressure.

    • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

    • Once the reaction is complete (indicated by the consumption of erucic acid), cool the mixture to room temperature. The crude this compound will solidify.

    • Proceed with the purification of the crude product.

Synthesis_Urea Erucic_Acid Erucic Acid Reaction_Vessel Reaction at 190°C Atmospheric Pressure Erucic_Acid->Reaction_Vessel Urea Urea Urea->Reaction_Vessel Catalyst P₂O₅ / (NH₄)₂HPO₄ Catalyst->Reaction_Vessel Crude_this compound Crude this compound Reaction_Vessel->Crude_this compound Purification Purification Crude_this compound->Purification

Figure 1: Workflow for this compound synthesis from erucic acid and urea.

Direct ammonolysis of erucic acid is another widely used method. This process typically requires elevated temperatures and pressures, although atmospheric pressure variations exist with specific catalysts.

  • Reaction Principle: Erucic acid reacts directly with ammonia gas, leading to the formation of this compound and water. The reaction is driven to completion by removing the water byproduct.

Table 2: Summary of Reaction Parameters for this compound Synthesis from Erucic Acid and Ammonia

ParameterValue (Atmospheric)Value (Pressurized)Reference(s)
Reactants Erucic Acid, Ammonia GasErucic Acid, Ammonia Gas,
Catalyst Alkyltin catalysts (e.g., butyltin trichloride)Not always required
Catalyst Concentration 0.5 wt. %-
Temperature 168-170 °C< 200 °C,
Pressure Atmospheric125-150 psi,
Reaction Time 12.5 hoursMonitored until acid value < 3%,
Yield >95% conversionHigh,
Purity Good color, nitrile content < 5%High,

Experimental Protocol: Synthesis of this compound from Erucic Acid and Ammonia (Pressurized)

  • Materials:

    • Erucic acid (purified, minimum 94-95%)

    • Anhydrous ammonia

    • High-pressure reactor (autoclave) equipped with a stirrer, temperature and pressure controls, and a gas inlet.

  • Procedure:

    • Charge the high-pressure reactor with purified erucic acid.

    • Seal the reactor and purge with nitrogen gas to remove air.

    • Introduce anhydrous ammonia into the reactor.

    • Heat the reactor to a temperature below 200 °C while stirring.

    • Pressurize the reactor to 125-150 psi with ammonia.

    • Maintain the reaction conditions, periodically removing the water formed during the reaction.

    • Monitor the reaction by taking samples and determining the free fatty acid content. The reaction is considered complete when the free fatty acid content is below 3%.

    • Cool the reactor to room temperature and vent the excess ammonia in a fume hood.

    • The crude this compound is then collected for purification.

Synthesis_Ammonia Erucic_Acid Erucic Acid Reactor High-Pressure Reactor <200°C, 125-150 psi Erucic_Acid->Reactor Ammonia Ammonia Ammonia->Reactor Crude_this compound Crude this compound Reactor->Crude_this compound Purification Purification Crude_this compound->Purification

Figure 2: Workflow for this compound synthesis from erucic acid and ammonia.

Enzymatic Synthesis

Lipase-catalyzed synthesis offers a green and milder alternative to chemical methods, avoiding high temperatures and pressures. This method can lead to high purity products with minimal byproducts.

  • Reaction Principle: An immobilized lipase, such as Candida antarctica lipase (Novozym 435), catalyzes the ammonolysis of erucic acid with urea in an organic solvent.

Table 3: Summary of Reaction Parameters for Lipase-Catalyzed this compound Synthesis

ParameterValueReference(s)
Reactants Erucic Acid, Urea,,
Molar Ratio (Erucic Acid:Urea) 1:4,,
Catalyst Candida antarctica lipase (Novozym 435),,
Catalyst Concentration 3% (by wt. of erucic acid),,
Solvent tert-Butyl alcohol,,
Temperature 60 °C,,
Agitation 250 rpm,,
Reaction Time 48 hours,,
Yield 88.74%,,
Purity High,,

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

  • Materials:

    • Erucic acid

    • Urea

    • Immobilized Candida antarctica lipase (Novozym 435)

    • tert-Butyl alcohol

    • Reaction flask with a magnetic stirrer and temperature control.

  • Procedure:

    • In the reaction flask, dissolve erucic acid and urea in tert-butyl alcohol. The molar ratio of erucic acid to urea should be 1:4.

    • Add the immobilized lipase to the reaction mixture at a concentration of 3% by weight of the erucic acid.

    • Incubate the mixture at 60 °C with stirring at 250 rpm for 48 hours.

    • After the reaction, filter the mixture to recover the immobilized lipase for potential reuse.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

    • Proceed with the purification of the crude product.

Synthesis_Enzymatic Erucic_Acid Erucic Acid Reaction Reaction at 60°C 48 hours, 250 rpm Erucic_Acid->Reaction Urea Urea Urea->Reaction Lipase Immobilized Lipase (Novozym 435) Lipase->Reaction Solvent tert-Butyl Alcohol Solvent->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_this compound Crude this compound Evaporation->Crude_this compound Purification Purification Crude_this compound->Purification

Figure 3: Workflow for lipase-catalyzed this compound synthesis.

Purification of this compound

The crude this compound obtained from synthesis contains unreacted starting materials, catalyst residues, and byproducts such as nitriles. Purification is crucial to obtain a high-purity product suitable for research purposes.

Recrystallization

Recrystallization is the most common and effective method for purifying crude this compound. Ethanol is a frequently used solvent due to the high solubility of this compound in hot ethanol and its low solubility in cold ethanol.

Experimental Protocol: Recrystallization of this compound from Ethanol

  • Materials:

    • Crude this compound

    • 95% Ethanol

    • Erlenmeyer flask

    • Heating mantle or hot plate

    • Buchner funnel and filter paper

    • Vacuum flask

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimum amount of 95% ethanol to the flask.

    • Gently heat the mixture with stirring until the this compound completely dissolves. If necessary, add more hot ethanol dropwise until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature. This compound crystals will start to form.

    • To maximize the yield, place the flask in an ice bath for at least 30 minutes to complete the crystallization.

    • Collect the purified this compound crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining impurities.

    • Dry the crystals under vacuum to remove any residual solvent.

Purification_Recrystallization Crude_this compound Crude this compound Dissolution Dissolve in Hot Ethanol Crude_this compound->Dissolution Cooling Slow Cooling to Room Temperature Dissolution->Cooling Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Filtration Vacuum Filtration Ice_Bath->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry Under Vacuum Washing->Drying Pure_this compound Pure this compound Drying->Pure_this compound

Figure 4: Workflow for the purification of this compound by recrystallization.

Column Chromatography

For achieving very high purity or for separating this compound from closely related impurities, column chromatography can be employed. While specific protocols for preparative chromatography of this compound are not abundant in the literature, a general approach using silica gel is described below.

Experimental Protocol: Preparative Column Chromatography of this compound

  • Materials:

    • Crude this compound

    • Silica gel (for column chromatography)

    • Hexane

    • Ethyl acetate

    • Chromatography column

    • Collection tubes

  • Procedure:

    • Slurry Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.

    • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture) and load it onto the top of the silica gel column.

    • Elution: Elute the column with a solvent system of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

    • Fraction Collection: Collect the eluate in fractions.

    • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing pure this compound.

    • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Characterization and Purity Analysis

The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.

Table 4: Analytical Techniques for this compound Characterization

TechniquePurposeKey Observations/ParametersReference(s)
Gas Chromatography (GC) Purity assessment, quantificationRetention time, peak area,,,
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantificationRetention time, peak area,,
Fourier-Transform Infrared Spectroscopy (FTIR) Functional group identificationAmide N-H stretch (~3400, 3200 cm⁻¹), C=O stretch (~1640 cm⁻¹),,,
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidationChemical shifts and coupling constants consistent with this compound structure,,
Melting Point Purity assessmentSharp melting point around 81-85 °C-

Conclusion

This guide has outlined detailed methods for the synthesis and purification of this compound for research applications. The choice of synthesis method—whether chemical or enzymatic—will depend on the available resources, desired scale, and purity requirements. Recrystallization is a robust and effective method for purification, while column chromatography can be employed for achieving higher purity. Rigorous analytical characterization is essential to ensure the quality of the final product for use in sensitive research and development settings.

References

The Enigmatic Lipid: A Technical Guide to the Natural Sources and Biosynthesis of Erucamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erucamide, the amide derivative of erucic acid, is a fascinating bioactive lipid with a growing body of research highlighting its diverse physiological roles, from a sleep-inducing molecule in mammals to a key player in plant defense mechanisms. This technical guide provides an in-depth exploration of the natural occurrences of this compound and the intricate biochemical pathways responsible for its synthesis. We delve into its presence across the plant and animal kingdoms, presenting available quantitative data to offer a comparative perspective. Furthermore, this guide details the key enzymes and metabolic steps involved in this compound biosynthesis and catabolism. Detailed experimental protocols for the extraction, purification, and quantification of this compound are provided, alongside methodologies for the characterization of the enzymes central to its synthesis. Visual representations of the biosynthetic pathway, a representative experimental workflow, and a key signaling pathway are included to facilitate a deeper understanding of this multifaceted molecule.

Natural Sources of this compound

This compound has been identified in a diverse array of organisms, spanning the plant and animal kingdoms. Its presence suggests conserved and fundamental biological functions.

Plant Kingdom

This compound is a recognized plant metabolite, contributing to various physiological processes, including defense against pathogens.[1] It has been detected in a range of plant species, underscoring its widespread importance in plant biology. While extensive quantitative data across a broad spectrum of plants is still emerging, the concentration of its precursor, erucic acid, provides a strong indication of a plant's potential for this compound synthesis.

Table 1: Quantitative Data on Erucic Acid Content in Various Plant Species

Plant SpeciesCommon NameTissue/PartErucic Acid Content (% of total fatty acids)Reference(s)
Brassica napusRapeseedSeed Oil0.17 - 72% (depending on cultivar)[1][2][3][4]
Brassica junceaBrown MustardSeed OilUp to 43.3%
Sinapis albaWhite MustardSeed OilHigh concentrations
Glycine maxSoybeanSeed OilTrace amounts
Sorghum bicolorSorghumSeed OilNot typically a major component
Zea maysMaize/CornOilNot typically a major component

Note: The erucic acid content in Brassica species can vary significantly due to breeding efforts to produce low-erucic acid varieties (canola) for consumption.

Animal Kingdom

In animals, this compound has been identified as an endogenous bioactive lipid, most notably for its role as a sleep-inducing substance. Its concentrations have been quantified in various tissues and fluids of mammals.

Table 2: Quantitative Data on this compound Concentration in Animal Tissues

AnimalTissue/FluidThis compound Concentration (ng/g)Reference(s)
PigBrain0.5
PigLiver1.0
PigKidney2.5
PigLung12
PigBlood Plasma3

This compound has also been detected in the cerebrospinal fluid of sleep-deprived cats, rats, and humans, highlighting its potential role in regulating sleep-wake cycles.

Marine Organisms

The presence of this compound and its precursor, erucic acid, has been noted in various marine organisms, from microalgae to invertebrates. While specific quantitative data for this compound is sparse, the fatty acid profiles of these organisms indicate the potential for its biosynthesis.

Table 3: Erucic Acid and Related Fatty Acid Content in Marine Organisms

Organism TypeSpecies (Example)Key Fatty Acids and ObservationsReference(s)
MicroalgaeVariousFatty acid profiles are diverse; some species may produce long-chain fatty acids like erucic acid, though it is not typically a major component.
Gastropods (Snails)Tibia curtaSaturated fatty acids are dominant; polyunsaturated fatty acids are also present.

Note: The fatty acid composition of marine organisms is highly dependent on diet and environmental factors.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the elongation of fatty acids and culminates in the amidation of erucic acid.

Precursor Synthesis: Elongation of Fatty Acids

The journey to this compound begins with the synthesis of its precursor, erucic acid (22:1n-9). This process involves the elongation of oleic acid (18:1-CoA) by a series of membrane-bound enzymes known as fatty acid elongases (FAEs) or 3-ketoacyl-CoA synthases (KCS). In plants, this elongation occurs in the endoplasmic reticulum. The key enzymes involved catalyze the sequential addition of two-carbon units from malonyl-CoA to the growing acyl chain.

The Amidation Step: Formation of this compound

The final step in this compound biosynthesis is the amidation of erucoyl-CoA. In plants, specific 3-ketoacyl-CoA synthases, namely KCS4, KCS9, and KCS17, have been identified as being responsible for the conversion of erucic acid-CoA into this compound.

Catabolism of this compound

The breakdown of this compound is primarily carried out by the enzyme fatty acid amide hydrolase (FAAH). FAAH catalyzes the hydrolysis of this compound back to erucic acid and ammonia, thereby regulating its cellular levels and signaling activity.

erucamide_biosynthesis cluster_elongation Fatty Acid Elongation (Endoplasmic Reticulum) cluster_amidation Amidation cluster_catabolism Catabolism Oleoyl-CoA (18:1-CoA) Oleoyl-CoA (18:1-CoA) Eicosenoyl-CoA (20:1-CoA) Eicosenoyl-CoA (20:1-CoA) Oleoyl-CoA (18:1-CoA)->Eicosenoyl-CoA (20:1-CoA) KCS/FAE + Malonyl-CoA Malonyl-CoA Malonyl-CoA Erucic Acid-CoA (22:1-CoA) Erucic Acid-CoA (22:1-CoA) Eicosenoyl-CoA (20:1-CoA)->Erucic Acid-CoA (22:1-CoA) KCS/FAE + Malonyl-CoA This compound This compound Erucic Acid-CoA (22:1-CoA)->this compound KCS4, KCS9, KCS17 + NH3 source Erucic Acid Erucic Acid This compound->Erucic Acid FAAH Ammonia Ammonia This compound->Ammonia FAAH T3SS_inhibition cluster_plant Plant Cell cluster_bacterium Pathogenic Bacterium This compound This compound HrcC HrcC This compound->HrcC Binds to T3SS Apparatus T3SS Apparatus T3SS Apparatus->HrcC Plant Cell Plant Cell T3SS Apparatus->Plant Cell Effector Injection (Inhibited) HrcC->T3SS Apparatus Blocks Assembly Effectors Effectors

References

Erucamide Solubility in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erucamide, a long-chain fatty acid amide, is a critical additive in the plastics and polymer industries, primarily utilized as a slip and anti-blocking agent. Its efficacy and behavior within polymer matrices are significantly influenced by its solubility in various organic media. This technical guide provides a comprehensive overview of the solubility of this compound in different classes of organic solvents. While extensive quantitative data in public literature is limited, this document compiles available qualitative and semi-quantitative information, outlines a detailed experimental protocol for determining solubility, and discusses the theoretical principles governing the dissolution of this molecule.

Introduction to this compound

This compound, (Z)-docos-13-enamide, is a waxy, odorless solid derived from erucic acid. Its molecular structure, characterized by a long, unsaturated C22 hydrocarbon chain and a polar amide head group, imparts amphiphilic properties that dictate its solubility. This structure allows it to migrate to the surface of polymer films, where it forms a lubricating layer, reducing the coefficient of friction. Understanding its solubility is paramount for optimizing manufacturing processes, predicting its performance in final products, and for quality control.

Qualitative and Semi-Quantitative Solubility of this compound

Comprehensive, publicly available quantitative data on the solubility of this compound across a wide range of organic solvents and temperatures is scarce. However, based on various technical data sheets and scientific literature, a general solubility profile can be summarized. This compound's solubility is governed by the "like dissolves like" principle, where its long nonpolar carbon chain favors dissolution in nonpolar organic solvents, while the polar amide group allows for some interaction with more polar solvents, particularly at elevated temperatures.

Table 1: Summary of this compound Solubility in Various Organic Solvents

Solvent ClassSolvent ExamplesQualitative SolubilityReference
Alcohols Methanol, EthanolSlightly Soluble[1][2]
IsopropanolSoluble[1][2]
Ketones AcetoneSlightly Soluble[1]
Methyl Ethyl Ketone (MEK)Soluble
Esters Ethyl AcetateSlightly Soluble (solubility increases with heat)
Aromatic Hydrocarbons Toluene, XyleneSoluble
Chlorinated Solvents Chloroform, DichloromethaneSoluble
Ethers Diethyl EtherSoluble
Amides Dimethylformamide (DMF)Good Solubility Anticipated
Sulfoxides Dimethyl Sulfoxide (DMSO)Soluble (up to at least 40 mg/mL)
Alkanes Hexane, CyclohexaneSoluble (especially at elevated temperatures)

Note: "Soluble" and "Slightly Soluble" are qualitative terms. The actual solubility can be significantly influenced by temperature and the presence of impurities.

Experimental Protocol for Determination of this compound Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest. This protocol is based on the widely accepted gravimetric method, which involves the preparation of a saturated solution at a constant temperature, followed by the quantification of the dissolved solute.

Materials and Equipment
  • This compound (high purity)

  • Organic solvents of interest (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Constant temperature bath or incubator with shaker

  • Glass vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Drying oven or vacuum oven

  • Desiccator

Experimental Workflow

The process for determining the solubility of this compound can be visualized as a straightforward workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_vial Add excess this compound to vial add_solvent Add known volume of solvent prep_vial->add_solvent saturate Equilibrate at constant temperature with agitation add_solvent->saturate settle Allow excess solid to settle saturate->settle sample Withdraw and filter supernatant settle->sample evaporate Evaporate solvent from a known volume of filtrate sample->evaporate weigh Weigh the dried this compound residue evaporate->weigh calculate Calculate solubility (g/100 mL) weigh->calculate

Figure 1: Experimental Workflow for Solubility Determination.
Step-by-Step Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. A visual excess of solid should be present to ensure saturation.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath equipped with a shaker.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation at the specified temperature.

    • After the equilibration period, stop the agitation and allow the vial to rest in the constant temperature bath for at least 12 hours to allow the undissolved solid to settle.

  • Sample Collection and Preparation:

    • Carefully withdraw a sample of the clear supernatant using a pre-warmed pipette to prevent precipitation upon cooling.

    • Immediately filter the sample through a syringe filter to remove any suspended microparticles. This is a critical step to avoid overestimation of the solubility.

  • Quantification (Gravimetric Method):

    • Accurately pipette a known volume of the filtered, saturated solution into a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent in a drying oven or vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound to avoid degradation.

    • Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature.

    • Weigh the evaporating dish with the dried this compound residue.

    • The mass of the dissolved this compound is the final weight minus the initial weight of the evaporating dish.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of this compound (g) / Volume of Filtrate (mL)) * 100

Factors Influencing this compound Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. This is particularly relevant for this compound, where heating can significantly improve its solubility in slightly polar solvents.

  • Solvent Polarity: As a long-chain fatty amide, this compound exhibits higher solubility in nonpolar and moderately polar solvents that can effectively solvate its long hydrocarbon tail.

  • Purity of this compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

  • Crystalline Structure of this compound: The polymorphic form of the this compound can influence its solubility.

Logical Relationship in Solvent Selection

The choice of solvent for a particular application involving this compound is a critical decision. The following diagram illustrates the logical considerations for solvent selection based on the desired outcome.

G start Desired Application dissolution Complete Dissolution (e.g., for analysis, reaction) start->dissolution extraction Extraction from a Matrix (e.g., polymer) start->extraction recrystallization Purification by Recrystallization start->recrystallization high_sol High Solubility Required dissolution->high_sol extraction->high_sol mod_sol Moderate Solubility with Temperature Dependence recrystallization->mod_sol solvent_choice_high Select Solvent from: Aromatic Hydrocarbons Chlorinated Solvents Ketones (e.g., MEK) Isopropanol high_sol->solvent_choice_high solvent_choice_mod Select Solvent with: High solubility at elevated temperature Low solubility at room/low temperature (e.g., Ethanol, Acetone, Ethyl Acetate) mod_sol->solvent_choice_mod

Figure 2: Logical Flow for Solvent Selection.

Conclusion

References

Erucamide in Mammalian Physiology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Bioactive Fatty Acid Amide and its Emerging Roles in Angiogenesis, Neuropsychiatric Regulation, and Beyond.

Introduction

Erucamide, the amide derivative of the monounsaturated omega-9 fatty acid erucic acid, is an endogenous lipid signaling molecule found in mammals. Initially identified for its industrial applications, recent scientific inquiry has unveiled a spectrum of physiological functions for this compound, positioning it as a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of the known physiological roles of this compound in mammals, with a focus on its functions in angiogenesis, its modulatory effects on the central nervous system, and its influence on the hypothalamic-pituitary-adrenal (HPA) axis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of current knowledge, experimental methodologies, and quantitative data to facilitate further investigation into this promising bioactive compound.

Physiological Functions of this compound

This compound has been demonstrated to exert a range of physiological effects in mammals, with the most well-documented being its roles in angiogenesis and the regulation of the central nervous system.

Angiogenesis

This compound has been identified as a potent angiogenic factor. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, wound healing, and also in pathological conditions such as tumor growth.

Key Findings:

  • This compound was identified as the primary angiogenic lipid in bovine mesentery.[1]

  • A dose of 2 micrograms of this compound was sufficient to induce angiogenesis in a chick chorioallantoic membrane (CAM) assay.[1]

  • The angiogenic activity of this compound has also been confirmed in rat corneal micropocket and mouse dorsal air-sac assays.[1]

  • The precise mechanism of its angiogenic activity is not yet fully elucidated, but it does not appear to involve the proliferation of endothelial cells or inflammatory effects.[1]

Central Nervous System Modulation

This compound exhibits significant effects on the central nervous system, demonstrating antidepressant and anxiolytic-like properties in preclinical models. These effects are believed to be mediated, at least in part, through the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.

Key Findings:

  • Oral administration of this compound at doses of 5, 10, and 20 mg/kg has been shown to produce antidepressant and anxiolytic-like effects in mice.

  • These behavioral effects are associated with a significant reduction in serum levels of adrenocorticotropic hormone (ACTH) and corticosterone, key hormones of the HPA axis.

  • This compound has also been identified as an acetylcholinesterase inhibitor, suggesting a potential role in modulating cholinergic neurotransmission.

Modulation of Water Balance

Emerging evidence suggests that this compound may play a role in regulating fluid balance in various organs, a function that could have implications for conditions such as intestinal diarrhea.

Key Findings:

  • This compound has been shown to inhibit intestinal diarrhea and appears to regulate fluid volumes in other organs.

  • It is found in various tissues, with notable concentrations in the lungs, and is also present in cerebrospinal fluid.

Quantitative Data

The following tables summarize the available quantitative data on the physiological effects and distribution of this compound in mammals.

ParameterSpeciesTissue/OrganConcentration (ng/g)Reference
Endogenous ConcentrationPigBlood Plasma3Hamberger and Stenhagen, 2003
Endogenous ConcentrationPigLung12Hamberger and Stenhagen, 2003
Endogenous ConcentrationPigKidney2.5Hamberger and Stenhagen, 2003
Endogenous ConcentrationPigLiver1.0Hamberger and Stenhagen, 2003
Endogenous ConcentrationPigBrain0.5Hamberger and Stenhagen, 2003
AssayModel SystemEffective Dose of this compoundObserved EffectReference
AngiogenesisChick Chorioallantoic Membrane2 µgInduction of new blood vessel formationWakamatsu et al., 1990[1]
Antidepressant-like effectsMouse (Forced Swim Test)5, 10, 20 mg/kg (p.o.)Significant reduction in immobility timeLi et al., 2017
Anxiolytic-like effectsMouse (Elevated Plus Maze)10, 20 mg/kg (p.o.)Significant increase in time spent in open armsLi et al., 2017
HPA Axis RegulationMouse5, 10, 20 mg/kg (p.o.)Significant decrease in serum ACTH and corticosteroneLi et al., 2017

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

This in vivo assay is widely used to assess the pro- or anti-angiogenic potential of various substances.

  • Materials: Fertilized chicken eggs, incubator, sterile saline, dissecting microscope, test substance (this compound) dissolved in an appropriate vehicle.

  • Procedure:

    • Fertilized chicken eggs are incubated at 37°C in a humidified incubator.

    • On day 3 of incubation, a small window is made in the eggshell to expose the CAM.

    • A sterile filter paper disc or a carrier vehicle containing the test substance (e.g., 2 µg of this compound) is placed on the CAM.

    • The window is sealed, and the egg is returned to the incubator.

    • After a set incubation period (e.g., 48-72 hours), the CAM is examined under a dissecting microscope.

    • Angiogenesis is quantified by counting the number of blood vessel branch points or by measuring the total blood vessel length within a defined area around the implant.

Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a common behavioral test used to screen for antidepressant efficacy.

  • Materials: Cylindrical water tank, water at a controlled temperature (23-25°C), stopwatch, video recording system (optional).

  • Procedure:

    • Mice are orally administered this compound (5, 10, or 20 mg/kg) or a vehicle control.

    • After a predetermined time (e.g., 60 minutes) to allow for drug absorption, each mouse is individually placed in a cylinder filled with water to a depth where it cannot touch the bottom or escape.

    • The total duration of the test is typically 6 minutes.

    • The duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) is recorded, usually during the last 4 minutes of the test.

    • A reduction in immobility time is indicative of an antidepressant-like effect.

Elevated Plus Maze (EPM) for Anxiolytic-like Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

  • Materials: An elevated, plus-shaped maze with two open arms and two enclosed arms, video tracking software.

  • Procedure:

    • Mice are orally administered this compound (5, 10, or 20 mg/kg) or a vehicle control.

    • Following a set absorption period, each mouse is placed in the center of the maze, facing an open arm.

    • The mouse is allowed to freely explore the maze for a fixed period (e.g., 5 minutes).

    • The time spent in the open arms and the number of entries into the open and closed arms are recorded using video tracking software.

    • An increase in the time spent in the open arms and/or the number of entries into the open arms is interpreted as an anxiolytic-like effect.

Measurement of ACTH and Corticosterone

Serum levels of these HPA axis hormones are typically measured using enzyme-linked immunosorbent assay (ELISA) kits.

  • Materials: Blood collection supplies, centrifuge, commercially available ELISA kits for ACTH and corticosterone.

  • Procedure:

    • Following the behavioral tests (FST or EPM), blood samples are collected from the mice.

    • The blood is allowed to clot, and serum is separated by centrifugation.

    • Serum levels of ACTH and corticosterone are quantified using specific ELISA kits according to the manufacturer's instructions.

    • A decrease in the levels of these hormones following this compound administration suggests a modulatory effect on the HPA axis.

Signaling Pathways and Logical Relationships

While the precise molecular mechanisms of this compound's actions are still under investigation, its structural similarity to other lipid signaling molecules, such as the endocannabinoid anandamide, and its observed physiological effects suggest potential involvement in established signaling pathways.

Proposed Angiogenesis Signaling

Given the central role of Vascular Endothelial Growth Factor (VEGF) in angiogenesis, it is plausible that this compound's pro-angiogenic effects are mediated through the VEGF signaling pathway. This could involve the activation of VEGF receptors and downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which are critical for endothelial cell survival, migration, and proliferation.

Angiogenesis_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound VEGFR VEGF Receptor This compound->VEGFR Activates (?) PI3K PI3K VEGFR->PI3K Activates MAPK_ERK MAPK/ERK VEGFR->MAPK_ERK Activates Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis (Vessel Formation) Akt->Angiogenesis MAPK_ERK->Angiogenesis

Proposed this compound-Mediated Angiogenesis Signaling Pathway.
Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation

This compound's ability to reduce ACTH and corticosterone levels suggests an inhibitory effect on the HPA axis. This could occur at the level of the hypothalamus, reducing the release of corticotropin-releasing hormone (CRH), or at the pituitary, dampening the release of ACTH. Its structural similarity to endocannabinoids, which are known to modulate the HPA axis, suggests a potential interaction with cannabinoid receptors in these brain regions.

HPA_Axis_Regulation This compound This compound Hypothalamus Hypothalamus This compound->Hypothalamus Inhibits (?) Pituitary Pituitary Gland This compound->Pituitary Inhibits (?) Hypothalamus->Pituitary + CRH Adrenal_Gland Adrenal Gland Pituitary->Adrenal_Gland + ACTH Corticosterone Corticosterone Adrenal_Gland->Corticosterone Releases CRH CRH ACTH ACTH Corticosterone->Hypothalamus - (Negative Feedback) Corticosterone->Pituitary - (Negative Feedback) Behavioral_Effects Antidepressant & Anxiolytic Effects Corticosterone->Behavioral_Effects Modulates CNS_Workflow start Start admin This compound Administration (p.o. 5, 10, 20 mg/kg) start->admin wait Absorption Period (e.g., 60 min) admin->wait behavior Behavioral Testing wait->behavior fst Forced Swim Test (Antidepressant-like) behavior->fst epm Elevated Plus Maze (Anxiolytic-like) behavior->epm blood Blood Collection fst->blood epm->blood elisa ELISA for ACTH & Corticosterone blood->elisa end End elisa->end

References

Erucamide as a Slip Agent in Polymer Films: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erucamide, the amide derivative of erucic acid, is a widely utilized slip agent in the polymer industry, particularly in the manufacturing of polyolefin films such as polyethylene (PE) and polypropylene (PP).[1][2] Its primary function is to reduce the coefficient of friction (COF) on the film surface, thereby facilitating processing and handling operations like winding, bag production, and packaging.[3][4] This technical guide provides an in-depth overview of the core principles of this compound as a slip agent, including its mechanism of action, factors influencing its performance, and the analytical techniques used for its characterization.

Mechanism of Action: The Blooming Phenomenon

This compound's effectiveness as a slip agent stems from its limited solubility in polyolefins at ambient temperatures.[5] Incorporated into the polymer melt during extrusion, it is initially dispersed throughout the matrix. As the polymer cools and crystallizes, the this compound becomes less soluble and migrates to the surface of the film. This migration process, known as "blooming," results in the formation of a thin, lubricating layer of this compound on the film's surface.

This surface layer reduces friction in two primary ways: by physically separating the two opposing surfaces and by providing a layer of material with an inherently low COF. The this compound molecules on the surface can form crystalline structures, often described as plate-like, which can slide over each other, further contributing to the slip effect. The hydrophobic tails of the this compound molecules tend to orient outwards from the polymer surface.

The blooming process is time-dependent, with the surface concentration of this compound increasing over time until it reaches an equilibrium. This "self-healing" characteristic allows for a sustained slip effect as more additive molecules can migrate to the surface if the existing layer is disturbed.

Erucamide_Blooming_Mechanism cluster_0 Polymer Melt (High Temperature) cluster_1 Polymer Solidification (Cooling) cluster_2 Surface Blooming (Ambient Temperature) cluster_3 Result Erucamide_Dispersed This compound Molecules (Dispersed in Molten Polymer) Polymer_Matrix Crystallized Polymer Matrix Erucamide_Dispersed->Polymer_Matrix Cooling & Crystallization Erucamide_Insoluble This compound Becomes Insoluble Polymer_Matrix->Erucamide_Insoluble Erucamide_Migration Migration to Surface Erucamide_Insoluble->Erucamide_Migration Surface_Layer Formation of Crystalline This compound Surface Layer Erucamide_Migration->Surface_Layer Reduced_COF Reduced Coefficient of Friction (Slip Effect) Surface_Layer->Reduced_COF

Figure 1: Mechanism of this compound Blooming in Polymer Films.

Factors Influencing Performance

The effectiveness of this compound as a slip agent is influenced by several factors:

  • Concentration: The concentration of this compound added to the polymer is a critical factor. Higher concentrations generally lead to a faster migration rate and a lower COF, up to a saturation point.

  • Temperature: Temperature plays a significant role in the migration and performance of this compound. Elevated temperatures during storage can cause the this compound to migrate back into the polymer film, leading to an increase in the COF. Conversely, slightly elevated temperatures (e.g., 50-60°C) can accelerate the migration process.

  • Polymer Type and Crystallinity: The type of polymer and its degree of crystallinity affect the solubility and migration rate of this compound. The additive is squeezed out of the crystalline regions and migrates through the amorphous domains.

  • Time: The slip properties of a film containing this compound evolve over time as the additive migrates to the surface. The COF typically decreases over a period of hours to days, eventually reaching a stable value.

  • Other Additives: The presence of other additives, such as anti-blocking agents, can influence the performance of this compound. These additives can work synergistically to improve film properties.

Quantitative Data on this compound Performance

The following tables summarize quantitative data on the effect of this compound on the coefficient of friction (COF) in various polymer films.

Table 1: Effect of this compound Concentration on Kinetic COF in LLDPE Films

This compound Concentration (ppm)Kinetic COFReference
10100.2

Table 2: COF of Polyethylene Films with Different Slip Additives and Aging Conditions

Slip AdditiveAging Temperature (°C)Aging Time (days)Kinetic COFHaze (%)Gloss (GU)Reference
This compound5030.1294.6356.5

Table 3: Typical COF Values for Polyolefin Films

Film ConditionTypical COFReference
Unmodified PE films> 0.4
PE films with 500-2000 ppm this compound< 0.2 to 0.1

Experimental Protocols

Accurate characterization of this compound in polymer films is crucial for quality control and research. The following are detailed methodologies for key experiments.

Determination of Coefficient of Friction (COF)

Standard Test Method: ASTM D1894 - "Standard Test Method for Static and Kinetic Coefficients of Friction of Plastic Film and Sheeting."

Methodology:

  • Apparatus: A friction testing apparatus with a horizontal plane and a sled of a specified weight.

  • Sample Preparation: A specimen of the polymer film is attached to the horizontal plane, and another piece of the same film is attached to the bottom of the sled.

  • Procedure:

    • The sled is placed on the film-covered plane.

    • The force required to initiate motion of the sled (static friction) is measured.

    • The force required to maintain the sled in motion at a constant speed (kinetic friction) is measured.

  • Calculation:

    • Static COF = (Initial force of motion) / (Sled weight)

    • Kinetic COF = (Average force of motion) / (Sled weight)

Quantification of this compound Concentration

Methodology: Gas Chromatography (GC)

  • Sample Preparation (Extraction):

    • Pressurized Liquid Extraction (PLE): The polymer film sample is extracted with a suitable solvent, such as isopropanol, at an elevated temperature (e.g., 105°C) and pressure.

    • Solvent Washing: The surface concentration of this compound can be determined by washing the film surface with a solvent and analyzing the extract.

  • GC Analysis:

    • Instrument: A gas chromatograph equipped with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometry Detector (MSD).

    • Column: A capillary column appropriate for separating fatty acid amides (e.g., 5% phenyl-95% dimethyl-polysiloxane).

    • Conditions: The oven temperature, carrier gas flow rate, and detector parameters are optimized for the separation and detection of this compound.

    • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known this compound concentrations.

GC_Analysis_Workflow Sample_Prep Sample Preparation (e.g., Polymer Film Extraction) Injection Injection into GC Sample_Prep->Injection Separation Separation in Capillary Column Injection->Separation Detection Detection (e.g., FID, MSD) Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Figure 2: General Workflow for GC Analysis of this compound.

Surface Characterization

Methodology: Atomic Force Microscopy (AFM)

  • Instrument: An Atomic Force Microscope capable of operating in tapping mode or lateral force mode.

  • Sample Preparation: A small section of the polymer film is mounted on a sample holder.

  • Imaging:

    • The AFM tip is brought into close proximity with the film surface.

    • The tip is scanned across the surface, and the deflection of the cantilever is measured to create a topographical image.

    • Lateral force mode can be used to map the frictional characteristics of the surface.

  • Analysis: The AFM images provide high-resolution information about the morphology and distribution of the this compound on the polymer surface, revealing the presence of crystalline structures.

Regulatory Considerations

This compound is approved for use in food contact polymers under specific regulations. In the United States, it is listed in the Code of Federal Regulations (CFR) Title 21, allowing its use in various food packaging applications. It is essential for researchers and developers to be aware of and comply with the relevant regulatory limits and guidelines for their specific applications.

Conclusion

This compound is a highly effective slip agent for polymer films, functioning through a well-understood migration and blooming mechanism. Its performance can be tailored by controlling factors such as concentration, temperature, and polymer type. A thorough understanding of the analytical techniques for its characterization is essential for optimizing its use and ensuring the quality and performance of the final polymer film product.

References

The Toxicological Profile and Safety Assessment of Erucamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erucamide, the amide derivative of erucic acid (cis-13-docosenoic acid), is a fatty acid amide widely utilized as a slip agent and anti-blocking additive in the polymer industry. Its primary function is to reduce the coefficient of friction on the surface of plastic films and sheets, facilitating easier handling and processing.[1][2][3] Given its extensive use in food packaging materials, a thorough understanding of its toxicological profile and safety is paramount for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the available toxicological data, experimental methodologies, and safety assessments of this compound.

Acute Toxicity

This compound exhibits a low level of acute toxicity across various routes of exposure.[1][4] The available data consistently indicate that it is not harmful after a single, short-term exposure.

Table 1: Summary of Acute Toxicity Data for this compound

Study TypeSpeciesRoute of ExposureKey FindingsReference
Acute Oral ToxicityRatOralLD50 > 2000 mg/kg body weight. No treatment-related effects on survival, clinical signs, body weight, or necropsy findings were observed.
Acute Dermal ToxicityRatDermalLD50 > 2000 mg/kg body weight.
Acute Inhalation ToxicityRatInhalationLC50 > 2.8 mg/L. Ruffled fur was observed in all animals one hour after exposure, with no further clinical signs from day 2 onwards.
Experimental Protocols: Acute Toxicity Studies

Acute Oral Toxicity (Modified from OECD Guideline 420)

  • Test Substance: this compound

  • Species: Wistar rats (sexes typically balanced)

  • Administration: A single dose administered by oral gavage.

  • Dosage: A limit test is often performed at 2000 mg/kg body weight.

  • Vehicle: Corn oil is a common vehicle.

  • Observation Period: 14 days.

  • Parameters Observed:

    • Clinical Signs: Monitored at 1/2, 1, 2, and 4 hours post-dosing, and then daily for 14 days.

    • Body Weight: Recorded prior to dosing and on days 7 and 14.

    • Gross Pathology: All animals are subjected to a gross pathological examination at the end of the observation period.

Repeated Dose Toxicity

Subchronic toxicity studies have been conducted to evaluate the potential adverse effects of repeated exposure to this compound over a longer duration.

Table 2: Summary of Repeated Dose Toxicity Data for this compound

Study TypeSpeciesDurationRoute of ExposureKey FindingsReference
Subchronic ToxicityRat90 daysOralNOAEL ≥ 1000 mg/kg/day (highest dose tested). No adverse effects were reported. Neurobehavioral screening showed no signs of neurotoxicity.
Experimental Protocol: 90-Day Subchronic Oral Toxicity Study (General Principles based on OECD Guideline 408)
  • Test Substance: this compound

  • Species: Wistar rats

  • Groups: Typically, three dose groups and a control group.

  • Administration: Administered orally (e.g., via diet or gavage) daily for 90 days.

  • Dosage Levels: A high dose, such as 1000 mg/kg/day, is often used as a limit dose when low toxicity is expected.

  • Parameters Evaluated:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology: Examined before and at the end of the study.

    • Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of various parameters.

    • Urinalysis: Conducted at termination.

    • Neurobehavioral Screening: A functional observational battery (FOB) and motor activity tests are performed.

    • Gross Necropsy and Organ Weights: Performed on all animals.

    • Histopathology: Microscopic examination of a comprehensive set of tissues and organs.

Genetic and Developmental Toxicity

This compound has been evaluated for its potential to cause genetic mutations and to interfere with normal development. The results from these studies indicate a lack of genotoxic or developmental effects.

Table 3: Summary of Genotoxicity and Developmental Toxicity Data for this compound

Study TypeSystemKey FindingsReference
Mutagenicity/GenotoxicityIn vitro mammalian chromosome aberration test (OECD 473) in Chinese hamster lung fibroblasts (V79)Negative results.
Developmental ToxicityRatMaternal and Developmental NOAEL ≥ 1000 mg/kg/day (highest dose tested). No adverse maternal or developmental effects were observed.
Reproductive ToxicityRatNo dedicated reproductive toxicity studies are available. However, no effects on reproduction parameters were observed in the 90-day study.
Experimental Protocol: In Vitro Mammalian Chromosome Aberration Test (OECD Guideline 473)
  • Test System: Chinese hamster lung fibroblasts (V79 cells).

  • Method: Cells are treated with this compound at various concentrations, both with and without metabolic activation (e.g., S9 mix).

  • Exposure: Cells are exposed for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a continuous period.

  • Analysis: Cells are harvested, and metaphase chromosomes are examined for structural aberrations.

Carcinogenicity and Other Toxicological Endpoints

There are no long-term carcinogenicity studies available for this compound. However, based on the lack of genotoxicity and the absence of adverse effects in subchronic studies, the concern for carcinogenicity is considered low. This compound is also not found to be a skin or eye irritant, nor a skin sensitizer.

Migration from Food Contact Materials

As an additive in food packaging, the migration of this compound into food is a key consideration for its safety assessment. This compound is an intentionally added substance (IAS) in plastic food contact materials. While it is on the EU list of authorized substances for plastic materials, its migration should not endanger human health. The migration process is influenced by factors such as the type of food, temperature, and contact time.

Visualizations: Workflows and Mechanisms

Toxicological Assessment Workflow

The following diagram illustrates a general workflow for the toxicological assessment of a substance like this compound, intended for use in food contact materials.

Toxicological_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Hazard Identification cluster_2 Dose-Response Assessment cluster_3 Risk Characterization A Substance Identification (this compound) B Review of Existing Data and Literature A->B C Acute Toxicity Testing (Oral, Dermal, Inhalation) B->C D Genotoxicity Testing (e.g., Ames, Chromosome Aberration) B->D E Irritation & Sensitization (Skin, Eye) B->E F Repeated Dose Toxicity (e.g., 90-day study) C->F D->F G Developmental & Reproductive Toxicity Screening F->G H Exposure Assessment (Migration Studies) G->H I Derivation of Health-Based Guidance Values (e.g., TDI) H->I J Safety Conclusion I->J

Figure 1: Toxicological Assessment Workflow for this compound
Metabolic Fate of this compound

This compound is a fatty acid amide and is expected to undergo metabolic hydrolysis to its constituent fatty acid, erucic acid, and ammonia. This is a common metabolic pathway for fatty acid amides.

Metabolic_Fate_of_this compound This compound This compound ((Z)-docos-13-enamide) Hydrolysis Metabolic Hydrolysis (Amidase Enzymes) This compound->Hydrolysis Erucic_Acid Erucic Acid Hydrolysis->Erucic_Acid Ammonia Ammonia Hydrolysis->Ammonia

Figure 2: Metabolic Pathway of this compound
Mechanism of Action as a Slip Agent

The primary function of this compound is not based on a biological signaling pathway but on a physical mechanism of migration to the polymer surface.

Slip_Agent_Mechanism cluster_0 Initial State cluster_1 Process cluster_2 Final State A This compound dispersed within polymer matrix B Migration to Surface A->B (Blooming) C Formation of a solid lubricating layer on the polymer surface B->C D Reduced Coefficient of Friction C->D

Figure 3: Physical Mechanism of this compound as a Slip Agent

Conclusion

References

The Discovery, Synthesis, and Multifaceted Applications of Erucamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erucamide, a long-chain fatty acid amide derived from erucic acid, has emerged from its initial discovery as a simple slip agent for polymers to a molecule of interest in diverse scientific fields. First synthesized in the early 20th century, its journey through industrial and academic research has revealed a compound with unique physical properties and intriguing biological potential. This technical guide provides an in-depth exploration of the discovery and history of this compound research, detailing its synthesis, physical and chemical characteristics, and its established and prospective applications. The document summarizes key quantitative data in structured tables, provides detailed experimental protocols for its synthesis and analysis, and visualizes complex processes through diagrams of signaling pathways and experimental workflows.

Discovery and History

This compound ((Z)-docos-13-enamide) was first synthesized in the early 20th century through the amidation of erucic acid, a major component of rapeseed and mustard seed oils.[1] Its primary commercial application began in the 1960s when it was identified as a highly effective slip and anti-blocking agent for polyolefin films, such as polyethylene and polypropylene.[2] This application remains a cornerstone of its industrial use, facilitating high-speed packaging operations by reducing the coefficient of friction of polymer surfaces.

Early research focused on optimizing its synthesis and characterizing its performance as a polymer additive. Over the years, investigations into its migration within polymer matrices and its influence on surface properties have been extensive. More recently, the discovery of this compound in biological systems, including its detection in the cerebrospinal fluid of sleep-deprived cats, has opened new avenues of research into its potential physiological roles, drawing parallels with other bioactive fatty acid amides like oleamide and the endocannabinoid anandamide.[3]

Physicochemical Properties of this compound

This compound is a waxy, white crystalline solid at room temperature. Its molecular structure, featuring a long C22 unsaturated hydrocarbon chain and a polar amide headgroup, imparts unique solubility and thermal characteristics.

PropertyValueReferences
Molecular Formula C22H43NO[4][5]
Molecular Weight 337.58 g/mol
Melting Point 75-85 °C
Boiling Point 474.2 °C at 760 mmHg
Density 0.874 g/cm³
Flash Point 230 °C
Water Solubility Practically insoluble
Solubility in Organic Solvents Soluble in isopropanol, ethanol, chloroform, and ether; slightly soluble in acetone.

Synthesis of this compound: Experimental Protocols

Several methods have been developed for the synthesis of this compound, ranging from traditional industrial processes to more recent enzyme-catalyzed and microwave-assisted techniques.

Conventional Synthesis: Ammonolysis of Erucic Acid

This method involves the direct reaction of erucic acid with ammonia at high temperature and pressure.

Protocol:

  • A high-pressure stainless-steel reactor is charged with purified erucic acid.

  • The reactor is sealed and purged with an inert gas, such as nitrogen.

  • Anhydrous ammonia is introduced into the reactor to a pressure of 345-690 kPa.

  • The mixture is heated to approximately 200°C with constant stirring.

  • The reaction is allowed to proceed for several hours. The progress can be monitored by measuring the acid value of the reaction mixture.

  • Upon completion, the reactor is cooled, and the excess ammonia is vented.

  • The crude this compound is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield a high-purity product.

Lipase-Catalyzed Synthesis

This method offers a more environmentally friendly alternative, proceeding under milder conditions.

Protocol:

  • To a flask, add erucic acid and urea in a 1:4 molar ratio.

  • Add tert-butyl alcohol as the organic solvent (e.g., 50 ml for 50 mmol of erucic acid).

  • Add 3% (by weight of erucic acid) of an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B).

  • The reaction mixture is incubated at 60°C with shaking (e.g., 250 rpm) for 48 hours.

  • After the reaction, the enzyme is filtered off.

  • The solvent is removed under reduced pressure.

  • The resulting this compound is purified by recrystallization. This method can yield up to 88.74% pure this compound.

Microwave-Assisted Synthesis

This protocol significantly reduces the reaction time.

Protocol:

  • In a microwave-transparent vessel, mix erucic acid and urea in a 1:4 molar ratio.

  • Add a catalyst, such as a mixture of phosphorus pentoxide (P2O5) and diammonium hydrogen phosphate ((NH4)2HPO4) at a 1:1 weight ratio, with the total catalyst concentration being 3% of the weight of erucic acid.

  • The mixture is subjected to microwave irradiation at a controlled temperature of approximately 190°C.

  • The reaction is typically complete within 25 minutes.

  • The crude product is then cooled and purified by recrystallization to achieve a yield of up to 92%.

This compound in Polymer Science: A Slip Agent

This compound's primary industrial application is as a slip agent in polyolefins. It migrates to the polymer surface, a process known as "blooming," where it forms a thin lubricating layer. This layer reduces the coefficient of friction (COF), preventing films from sticking to themselves and to processing equipment.

Quantitative Data on Performance
PolymerThis compound Concentration (ppm)Aging ConditionsKinetic Coefficient of Friction (COF)References
LLDPE50007 days at room temperature~0.2 (plateau)
LLDPE1010Not specified0.2
PENot specified3 days at 50°C0.129
HDPEVarious120 hours at 38°C and 50°CTorque reduction observed
Experimental Workflow: Quantification of this compound in Polyethylene

The following workflow outlines the process for determining the concentration of this compound in a polyethylene film sample using Gas Chromatography-Mass Spectrometry (GC-MS).

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification start Polyethylene Film Sample grind Grind to 1mm particles start->grind extract Solvent Extraction (e.g., isopropanol, 105°C, 16 min) grind->extract inject Inject Extract into GC-MS extract->inject separate Separation on Capillary Column inject->separate detect Detection by MS separate->detect integrate Integrate Peak Area detect->integrate calibrate Compare to Calibration Curve integrate->calibrate result Determine this compound Concentration calibrate->result

Workflow for this compound Quantification in Polymers.

Detailed Protocol for this compound Extraction and GC-MS Analysis:

1. Sample Preparation:

  • A representative sample of the polyethylene film is obtained.
  • The film is cryogenically ground to a particle size of approximately 1 mm (20 mesh).
  • A known weight of the ground polymer is subjected to solvent extraction.

2. Extraction (Pressurized Liquid Extraction - PLE):

  • The ground polymer is placed in an extraction cell.
  • The cell is filled with isopropanol.
  • The extraction is performed at 105°C for 16 minutes. This cycle is repeated twice.
  • The resulting extract is collected.

3. GC-MS Analysis:

  • A small volume of the extract is injected into the GC-MS system.
  • The sample is vaporized and carried by a carrier gas through a capillary column (e.g., 30 m x 0.25 mm, 5% phenyl-95% dimethyl-polysiloxane).
  • The different components of the extract are separated based on their boiling points and interaction with the column's stationary phase.
  • As the components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected, providing a unique mass spectrum for each compound.

4. Quantification:

  • The peak corresponding to this compound in the chromatogram is identified based on its retention time and mass spectrum.
  • The area of the this compound peak is integrated.
  • This area is compared to a calibration curve generated by analyzing standard solutions of known this compound concentrations.
  • The concentration of this compound in the original polymer sample is then calculated.

Biological Significance and Potential Signaling Pathways

While the role of this compound as a polymer additive is well-established, its endogenous presence in mammals suggests potential biological functions. Research into structurally similar fatty acid amides, such as oleoylethanolamide (OEA) and the endocannabinoid anandamide, provides a framework for understanding the potential signaling pathways involving this compound.

The PPARα Signaling Pathway

Oleoylethanolamide (OEA) is a known agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism and feeding behavior. Given the structural similarity between OEA and this compound, it is plausible that this compound could also interact with this pathway.

PPARa_pathway cluster_nucleus Nucleus This compound This compound (inferred) PPARa PPARα This compound->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression (Lipid Metabolism, Satiety) PPRE->Gene_Expression Regulates

Inferred PPARα Signaling Pathway for this compound.

This proposed pathway suggests that this compound may enter the nucleus and bind to PPARα, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their expression to influence lipid metabolism and potentially induce satiety.

The Endocannabinoid System

Anandamide, another endogenous fatty acid amide, is a key ligand for cannabinoid receptors (CB1 and CB2), which are central to the endocannabinoid system that modulates pain, mood, and appetite. While direct high-affinity binding of this compound to cannabinoid receptors has not been definitively established, the structural similarities and the observed physiological effects of related compounds suggest a potential interaction.

Endocannabinoid_Pathway This compound This compound (inferred) CB1_Receptor CB1 Receptor This compound->CB1_Receptor Potential Interaction G_Protein G-protein CB1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits MAPK MAP Kinase Pathway G_Protein->MAPK Activates cAMP ↓ cAMP Adenylate_Cyclase->cAMP Signaling_Cascade Downstream Signaling cAMP->Signaling_Cascade MAPK->Signaling_Cascade

Potential Interaction of this compound with the Endocannabinoid System.

This hypothetical pathway illustrates a potential mechanism where this compound could interact with the CB1 receptor, leading to the activation of a G-protein. This activation could, in turn, inhibit adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and activate the MAP kinase pathway, ultimately resulting in various downstream cellular responses.

Future Directions

The journey of this compound from a simple industrial additive to a molecule of biological interest is a testament to the ongoing process of scientific discovery. While its role in polymer science is well-defined, its physiological functions remain an exciting frontier. Future research should focus on elucidating the specific molecular targets of this compound in biological systems, confirming its interaction with pathways such as PPARα and the endocannabinoid system, and exploring its potential therapeutic applications in areas like metabolic disorders and neurology. Further investigation into the structure-activity relationships of this compound and its derivatives could also lead to the development of novel compounds with enhanced industrial performance or specific biological activities.

References

Erucamide Derivatives and Their Chemical Modifications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erucamide, the amide derivative of erucic acid, is a long-chain fatty acid amide with significant industrial applications, primarily as a slip agent in the polymer industry. Beyond its material science applications, this compound and its derivatives have garnered increasing interest in the field of drug development due to their biological activities, notably as inhibitors of fatty acid amide hydrolase (FAAH). This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their synthesis, chemical modifications, and potential therapeutic applications. Detailed experimental protocols for key synthetic methodologies are provided, along with a summary of quantitative data for comparative analysis. Furthermore, this guide illustrates relevant biological pathways and experimental workflows using Graphviz diagrams to support researchers in this burgeoning field.

Introduction to this compound

This compound, or (Z)-docos-13-enamide, is a primary fatty amide characterized by a 22-carbon chain with a single cis-double bond.[1] Its amphiphilic nature, with a long hydrophobic hydrocarbon tail and a polar amide head, dictates its physical and chemical properties, including its low solubility in water and solubility in various organic solvents.[2] These properties are fundamental to its primary application as a migrating slip agent in polymers like polyethylene and polypropylene, where it reduces the coefficient of friction at the surface.[3][4]

From a pharmacological perspective, this compound is structurally related to a class of endogenous signaling lipids known as N-acylethanolamines (NAEs), which include the endocannabinoid anandamide (AEA).[5] This structural similarity has led to the exploration of this compound and its derivatives as modulators of the endocannabinoid system, particularly as inhibitors of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of AEA. FAAH inhibition is a promising therapeutic strategy for the treatment of pain, inflammation, and anxiety disorders.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through several chemical routes, ranging from traditional industrial processes to more refined laboratory-scale methodologies suitable for drug discovery.

Synthesis of this compound

This compound is commercially produced by the reaction of erucic acid with ammonia at high temperatures and pressures. However, alternative methods have been developed to provide more economical and milder reaction conditions.

Table 1: Comparison of this compound Synthesis Methods

MethodReactantsCatalyst/ConditionsYieldPurityReference(s)
AmmonolysisErucic acid, Ammonia200°C, 345-690 kPaHighVariable
Urea-based SynthesisErucic acid, Urea190°C, P2O5/(NH4)2HPO492%>90%
Lipase-CatalyzedErucic acid, UreaNovozym 435, 60°C, 48h-88.74%
Photo-Fenton ProcessAcetonitrile, Erucic acid precursorPhoto-Fenton reagent, Room Temp.High selectivity-
Chemical Modifications and Synthesis of Derivatives

Chemical modifications of this compound can be broadly categorized into N-substitution of the amide group and reactions involving the C=C double bond.

N-substituted this compound derivatives, particularly N-acylethanolamines, are of significant interest for their FAAH inhibitory activity. These are typically synthesized through the amidation of an activated carboxylic acid with a corresponding amine.

Table 2: Physicochemical Properties of this compound and Selected Derivatives

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Reference(s)
This compoundC22H43NO337.5975-80
N-Oleoylethanolamine (OEA)C20H39NO2325.5359-60
N-Stearoyl this compoundC40H79NO606.0770-73

The cis-double bond in the this compound backbone is a key site for chemical modification, allowing for the synthesis of a variety of derivatives with altered physical and chemical properties.

  • Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C) or Raney Nickel in the presence of hydrogen gas. This process converts this compound to behenamide (docosanamide), a saturated fatty amide. The removal of the double bond generally increases the melting point and alters the packing of the molecules, which can affect its properties as a slip agent.

  • Epoxidation: The double bond can be converted to an epoxide ring using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). This introduces a reactive functional group that can be further modified, for example, by ring-opening reactions to form diols or other derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a key derivative class, N-acylethanolamines.

Protocol 1: Laboratory-Scale Synthesis of this compound via Amide Coupling

This protocol describes a general method for synthesizing primary amides from carboxylic acids.

Objective: To synthesize this compound from erucic acid.

Materials:

  • Erucic acid

  • Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

  • Anhydrous dichloromethane (DCM)

  • Aqueous ammonia (NH4OH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexane

  • Ethyl acetate

Procedure:

  • Activation of Erucic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve erucic acid (1 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Amidation: In a separate flask, cool an excess of aqueous ammonia to 0°C. Slowly add the acyl chloride solution from step 1 to the cold ammonia solution with vigorous stirring. A white precipitate of this compound will form.

  • Work-up: After the addition is complete, allow the mixture to stir for another 30 minutes. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry. The melting point of the purified product should also be determined and compared to the literature value.

Protocol 2: Synthesis of N-Oleoylethanolamine (OEA) - A Representative N-Acylethanolamine

This protocol is adapted from methods for synthesizing N-acylethanolamines and can be modified for other long-chain fatty acids.

Objective: To synthesize N-oleoylethanolamine (OEA) from oleic acid and ethanolamine.

Materials:

  • Oleic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Ethanolamine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling Reaction: To a solution of oleic acid (1 equivalent) in anhydrous DCM, add ethanolamine (1.2 equivalents), EDC (1.5 equivalents), and a catalytic amount of DMAP. Stir the reaction mixture at room temperature overnight.

  • Work-up: Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: The purified OEA is characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

This compound Derivatives in Drug Development: Targeting FAAH

The primary therapeutic interest in this compound derivatives lies in their ability to inhibit fatty acid amide hydrolase (FAAH). FAAH is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading anandamide (AEA) and other fatty acid amides. By inhibiting FAAH, the levels of endogenous AEA are increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system has shown therapeutic potential for pain relief, anti-inflammatory effects, and anxiolysis without the psychotropic side effects associated with direct CB1 receptor agonists.

Table 3: FAAH Inhibitory Activity of Selected Amide Derivatives

Compound ClassExample CompoundFAAH IC50Reference(s)
N-Benzyl AmidesN-benzyl-oleamide7.9 µM
α-KetoheterocyclesOL-1354.7 nM
Dual sEH/FAAH InhibitorsBenzothiazole derivative7 nM
Structure-Activity Relationship (SAR) for FAAH Inhibition

The development of potent and selective FAAH inhibitors has been guided by extensive structure-activity relationship (SAR) studies. For long-chain fatty acid amide derivatives, several structural features are crucial for potent FAAH inhibition:

  • The Amide Headgroup: The amide moiety is essential for interacting with the catalytic serine residue in the active site of FAAH.

  • The Lipophilic Tail: A long, lipophilic alkyl or alkenyl chain is required to occupy the hydrophobic binding pocket of the enzyme. The length and degree of unsaturation of this tail significantly influence binding affinity. For instance, unsaturation in the fatty acid chain, as seen in oleamide and this compound derivatives, often leads to greater FAAH inhibitory activity compared to their saturated counterparts.

  • Modifications to the Amide Nitrogen: N-substitution can be tolerated and can be used to fine-tune the physicochemical properties and potency of the inhibitors.

Visualizations

Chemical Synthesis Workflows

G General Synthesis of N-Substituted this compound Derivatives cluster_activation Activation of Erucic Acid cluster_coupling Amide Coupling cluster_alternative Alternative Direct Coupling ErucicAcid Erucic Acid AcylChloride Eruoyl Chloride ErucicAcid->AcylChloride SOCl2 or (COCl)2 in DCM Derivative N-Substituted This compound Derivative AcylChloride->Derivative Amine in Base Amine Primary or Secondary Amine (R-NH2) Amine->Derivative DirectCoupling Erucic Acid + Amine DirectDerivative N-Substituted This compound Derivative DirectCoupling->DirectDerivative Coupling Agents (e.g., EDC, DCC)

Caption: General synthetic routes to N-substituted this compound derivatives.

Signaling Pathway of FAAH Inhibition

FAAH_Pathway Mechanism of Action of FAAH Inhibitors cluster_membrane Cellular Environment cluster_receptors Receptor Activation Anandamide Anandamide (AEA) (and other FAAs) FAAH FAAH Enzyme Anandamide->FAAH Degradation CB1_CB2 CB1/CB2 Receptors Anandamide->CB1_CB2 Activation ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Hydrolysis TherapeuticEffects Therapeutic Effects (Analgesia, Anti-inflammation) CB1_CB2->TherapeuticEffects FAAH_Inhibitor This compound Derivative (FAAH Inhibitor) FAAH_Inhibitor->FAAH Inhibition

Caption: FAAH inhibition by this compound derivatives enhances endocannabinoid signaling.

Conclusion

This compound and its derivatives represent a versatile class of molecules with established industrial applications and significant potential in drug discovery. The ability to chemically modify the this compound structure, both at the amide headgroup and the unsaturated backbone, provides a rich scaffold for developing novel compounds with tailored properties. The inhibition of FAAH by this compound derivatives highlights a promising avenue for the development of new therapeutics for pain, inflammation, and other neurological disorders. The synthetic protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full potential of these fascinating molecules. Further exploration into the structure-activity relationships of a broader range of this compound derivatives will undoubtedly pave the way for new discoveries in both material science and medicine.

References

Spectroscopic Profile of Erucamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Erucamide, a long-chain fatty acid amide. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the analysis, characterization, and development of formulations containing this compound. This document details quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.34m2H-CH=CH- (Olefinic protons)
~2.21t2H-CH₂-C(O)NH₂
~2.01m4H-CH₂-CH=CH-CH₂-
~1.63m2H-CH₂-CH₂-C(O)NH₂
~1.25s (br)~28H-(CH₂)n- (Methylene chain)
~0.88t3H-CH₃

Table 2: ¹³C NMR Spectroscopic Data of this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~175.0-C(O)NH₂ (Amide carbonyl)
~129.8-CH=CH- (Olefinic carbons)
~35.8-CH₂-C(O)NH₂
~31.9Methylene carbons
~29.7Methylene carbons
~29.5Methylene carbons
~29.3Methylene carbons
~29.1Methylene carbons
~27.2Methylene carbons
~25.7Methylene carbons
~22.7Methylene carbons
~14.1-CH₃
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3396, 3191StrongN-H stretching (Amide)
~2917, 2849StrongC-H stretching (Aliphatic)
~1645StrongC=O stretching (Amide I)[1][2][3]
~1465MediumC-H bending (Methylene)[4]
Mass Spectrometry (MS)

Table 4: Mass Spectrometric Data of this compound

m/zIonTechnique
338.3417[M+H]⁺LC-ESI-QTOF[5]
337[M]⁺GC-MS
321.3FragmentMS/MS
303.3FragmentMS/MS
254.3FragmentMS/MS
59FragmentGC-MS
72FragmentGC-MS
55FragmentGC-MS

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is utilized.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse sequence (e.g., zg30).

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: ~4 s.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more scans, depending on concentration.

    • Relaxation Delay: 2.0 s.

    • Acquisition Time: ~1.5 s.

    • Spectral Width: 0-200 ppm.

IR Spectroscopy
  • Technique: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.

  • Instrumentation: A FTIR spectrometer equipped with a diamond ATR crystal.

  • Sample Preparation: A small amount of solid this compound is placed directly onto the diamond ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32 scans.

    • Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

Mass Spectrometry
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: this compound is dissolved in a suitable solvent such as isopropanol.

  • GC Conditions:

    • Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

  • Instrumentation: A high-performance liquid chromatograph coupled to a QTOF mass spectrometer with an electrospray ionization source.

  • Sample Preparation: this compound is dissolved in a mixture of acetonitrile and water.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 50% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 175 V.

    • Mass Range: m/z 100-1000.

    • Drying Gas Temperature: 325 °C.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_reporting Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy (ATR-FTIR) Dissolution->IR MS Mass Spectrometry (GC-MS / LC-MS) Dissolution->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction, Peak Picking) IR->ProcessIR ProcessMS Process MS Data (Chromatogram Extraction, Spectral Interpretation) MS->ProcessMS Report Final Spectroscopic Report ProcessNMR->Report ProcessIR->Report ProcessMS->Report

References

Methodological & Application

Application Notes and Protocols: Erucamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Erucamide, a primary fatty acid amide derived from erucic acid, is a waxy solid with significance in various biological processes.[1] It has been identified as a metabolite in humans, rats, and plants and is recognized for its role as an acetylcholinesterase inhibitor.[1] Emerging research has highlighted its potential in regulating physiological functions, including the inhibition of intestinal diarrhea and the promotion of angiogenesis.[2] This document provides a comprehensive protocol for the dissolution of this compound for use in in vitro assays, ensuring reproducible and reliable experimental outcomes.

Data Presentation: Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight337.58 g/mol
Melting Point75-85 °C
LogP8
pKa (Predicted)16.61 ± 0.40
Solubility
Dimethyl Sulfoxide (DMSO)Up to 40 mg/mL
WaterUp to 25 mg/mL (with warming)
Ethanol12.5 mg/mL (with sonication)
DMSO (alternative)1.56 mg/mL (with sonication and warming to 60°C)

Experimental Protocols: Dissolving this compound

This section details the recommended procedures for preparing this compound stock solutions and working solutions for in vitro assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Warming plate or water bath

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

Protocol for Preparing a High-Concentration this compound Stock Solution in DMSO:

  • Preparation: In a sterile fume hood, weigh the desired amount of this compound powder using an analytical balance. Transfer the powder to a sterile vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 2.9623 mL of DMSO to 1 mg of this compound). It is crucial to use newly opened DMSO as it is hygroscopic, and water absorption can impact solubility.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the this compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.

    • For higher concentrations, gentle warming up to 60°C may be necessary in conjunction with sonication. Visually inspect the solution to ensure no solid particles remain.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube to remove any potential microbial contamination.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol for Preparing Working Solutions:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: In a sterile tube, dilute the stock solution with the appropriate cell culture medium or assay buffer to the final desired working concentration. It is common for compounds dissolved in DMSO to precipitate when diluted in aqueous media.

  • Resolubilization (if necessary): If a precipitate forms upon dilution, vortex the working solution for a few minutes. If the precipitate persists, sonicate the solution or warm it briefly to 37°C. Ensure the precipitate has completely redissolved before adding it to your in vitro system.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium or assay buffer without this compound. This is essential to account for any effects of the solvent on the experimental system. In most biological assays, a final DMSO concentration of 0.1% is well-tolerated.

Visualizations: Workflow and Signaling Pathway

Experimental Workflow for this compound Solution Preparation

G Experimental Workflow for this compound Solution Preparation cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex and/or Sonicate (Warm to 60°C if needed) add_dmso->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into single-use tubes filter->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution dilute Dilute with Aqueous Buffer thaw->dilute check_precipitate Check for Precipitate dilute->check_precipitate resolubilize Vortex/Sonicate/Warm to 37°C check_precipitate->resolubilize Precipitate Forms use Use in In Vitro Assay check_precipitate->use No Precipitate resolubilize->use

Caption: Workflow for preparing this compound stock and working solutions.

Hypothesized Signaling Pathway for this compound-Induced Angiogenesis

G Hypothesized Signaling Pathway for this compound-Induced Angiogenesis This compound This compound Receptor Unknown Receptor(s) This compound->Receptor Intracellular_Signaling Intracellular Signaling Cascades (e.g., MAPK/ERK, PI3K/Akt) Receptor->Intracellular_Signaling Transcription_Factors Activation of Transcription Factors (e.g., HIF-1α, NF-κB) Intracellular_Signaling->Transcription_Factors Gene_Expression Increased Expression of Pro-angiogenic Factors (e.g., VEGF, FGF) Transcription_Factors->Gene_Expression Endothelial_Cell Endothelial Cell Proliferation, Migration, and Tube Formation Gene_Expression->Endothelial_Cell Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis

References

Application Note: Quantification of Erucamide in Polymer Samples by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erucamide (cis-13-docosenamide) is a fatty acid amide widely utilized as a slip agent in the polymer industry, particularly in polyethylene (PE) and polypropylene (PP) films.[1][2][3] Its primary function is to reduce the coefficient of friction on the polymer surface, which facilitates processing and handling of the final product.[1][4] The concentration of this compound is a critical quality control parameter, as it directly impacts the performance characteristics of the polymer. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the identification and quantification of this compound in polymer matrices due to its high sensitivity and selectivity. This application note provides a detailed protocol for the extraction and subsequent quantification of this compound in polymer samples using GC-MS.

Experimental Protocol

Materials and Reagents
  • Solvents: Isopropanol (HPLC grade), Cyclohexane (HPLC grade), Dichloromethane (HPLC grade)

  • Standards: this compound (analytical standard, >98% purity), Tetradecanamide (Internal Standard, >98% purity)

  • Polymer Samples: Polyethylene (PE) or Polypropylene (PP) films or pellets

  • Apparatus: Grinding mill (cutting or centrifugal), Soxhlet extraction apparatus, Microwave extraction system, Ultrasonic bath, Pressurized fluid extractor, GC-MS system with a capillary column (e.g., 5% phenyl-95% dimethylpolysiloxane), vials, syringes, and standard laboratory glassware.

Sample Preparation: Extraction of this compound

Accurate quantification of this compound is highly dependent on the efficiency of its extraction from the polymer matrix. Several methods have proven effective, with the choice often depending on available equipment and desired throughput. Grinding the polymer sample to increase the surface area is a critical first step. For films, a cutting-type mill is recommended, while a centrifugal-type mill is suitable for pellets. It is important to minimize grinding time to prevent thermal degradation of the additive.

2.2.1. Soxhlet Extraction

Soxhlet extraction is a classic and robust method for the extraction of additives from polymers.

  • Weigh approximately 5 g of the ground polymer sample into a cellulose extraction thimble.

  • Place the thimble into the Soxhlet extractor.

  • Add 200 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane) to a round-bottom flask.

  • Assemble the Soxhlet apparatus and heat the solvent to a gentle boil.

  • Allow the extraction to proceed for a minimum of 5-6 hours (approximately 5-6 cycles per hour).

  • After extraction, allow the solution to cool to room temperature.

  • Concentrate the extract to a smaller volume (e.g., 10 mL) using a rotary evaporator.

  • Filter the concentrated extract through a 0.45 µm syringe filter prior to GC-MS analysis.

2.2.2. Microwave-Assisted Extraction (MAE)

MAE offers a significant reduction in extraction time and solvent consumption compared to traditional methods.

  • Place 1-2 g of the ground polymer sample into a microwave extraction vessel.

  • Add 20-30 mL of an appropriate solvent (e.g., a mixture of methylene chloride and isopropanol 98:2).

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters (e.g., temperature: 120°C, time: 20-30 minutes).

  • After the extraction is complete, allow the vessel to cool.

  • Filter the extract through a 0.45 µm syringe filter into a vial for GC-MS analysis.

2.2.3. Pressurized Fluid Extraction (PFE)

PFE, also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to achieve rapid and efficient extractions.

  • Mix the ground polymer sample with an inert material like sand and pack it into the extraction cell.

  • Place the cell into the PFE system.

  • Set the extraction parameters (e.g., solvent: isopropanol, temperature: 105°C, pressure: 1500 psi, static time: 10-15 minutes, 2 cycles).

  • The system will automatically perform the extraction and collect the extract.

  • Filter the collected extract through a 0.45 µm syringe filter before analysis.

GC-MS Analysis
  • Instrument Setup:

    • GC Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-95% dimethylpolysiloxane capillary column.

    • Injector: Split/splitless injector, operated in splitless mode.

    • Injector Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 200°C, hold for 2 minutes, ramp at 10°C/min to 300°C, and hold for 10 minutes.

    • MS Transfer Line Temperature: 290°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Calibration:

    • Prepare a series of standard solutions of this compound in isopropanol at concentrations ranging from 1 to 100 µg/mL.

    • Add a constant concentration of the internal standard (tetradecanamide) to each standard solution and the extracted samples.

    • Inject 1 µL of each standard solution into the GC-MS system.

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Sample Analysis:

    • Inject 1 µL of the filtered sample extract into the GC-MS system.

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation

The choice of extraction method can significantly impact the recovery of this compound. The following table summarizes typical recovery data for various extraction techniques.

Extraction MethodPolymer MatrixSolventTemperature (°C)TimeRecovery (%)Reference
SoxhletPolypropyleneDichloromethaneBoiling Point6 hours~83
UltrasoundPolypropyleneDichloromethane< 5090 min~94
MicrowavePolypropyleneDichloromethane12025 min>96
Pressurized FluidPolyethyleneIsopropanol10516 min~100

Experimental Workflow and Diagrams

The overall experimental workflow for the quantification of this compound in polymer samples is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Polymer Sample (Pellets/Film) Grinding Grinding (Cutting/Centrifugal Mill) Sample->Grinding Extraction Extraction (Soxhlet, MAE, or PFE) Grinding->Extraction Filtration Filtration (0.45 µm Syringe Filter) Extraction->Filtration GCMS GC-MS Injection Filtration->GCMS DataAcquisition Data Acquisition (Scan Mode) GCMS->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Concentration Calculation PeakIntegration->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the reliable quantification of this compound in polymer samples using GC-MS. The described methods for sample preparation, including Soxhlet, microwave-assisted, and pressurized fluid extraction, offer flexibility depending on laboratory resources and sample throughput requirements. The provided GC-MS parameters are a robust starting point for method development. Accurate and precise determination of this compound content is crucial for ensuring the quality and performance of polymer products, and the methodologies outlined herein provide a clear path to achieving this analytical goal.

References

Application Notes and Protocols: Erucamide as a Positive Control in Friction Tests

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erucamide, a long-chain fatty acid amide, is widely recognized for its excellent slip properties.[1][2] Its ability to migrate to the surface of a material and form a low-friction layer makes it an ideal positive control in tribological studies.[2][3] When incorporated into polymers or used as a lubricant, this compound consistently reduces the coefficient of friction (COF), providing a reliable benchmark for evaluating the performance of novel anti-friction agents and lubricants.[4] These application notes provide detailed protocols for utilizing this compound as a positive control in friction tests on both polymeric and metallic surfaces.

Mechanism of Action

This compound's efficacy as a slip agent stems from its molecular structure and migratory behavior. After being compounded into a polymer matrix, this compound molecules, being largely incompatible with the polymer, gradually migrate to the surface—a process known as "blooming". This migration is influenced by factors such as temperature, polymer crystallinity, and time. Upon reaching the surface, this compound molecules self-assemble into a thin, crystalline, and waxy layer. This surface layer acts as a lubricant, reducing the force required for two surfaces to slide past each other, thereby lowering the coefficient of friction.

Data Presentation

Table 1: Coefficient of Friction of LLDPE Films with this compound Additive

This table summarizes the kinetic coefficient of friction (COF) of Linear Low-Density Polyethylene (LLDPE) films containing this compound. The data illustrates the effect of this compound concentration and aging on the frictional properties of the film.

This compound Concentration (ppm)Aging ConditionKinetic COFReference
0 (Control)-> 0.8Assumed baseline
1010Not Specified~ 0.2
50003 days at 50°C0.129
50007 daysPlateau at ~0.2 (at surface concentration of ~0.5 µg/cm²)
Table 2: Static Coefficient of Friction of Paraffin Wax with this compound Additive

This table shows the static coefficient of friction (µs) of paraffin wax plates containing different concentrations of this compound.

This compound Concentration (%)Static COF (µs)Reference
0 (Control)0.35
10.25
100.17
Table 3: Effect of this compound as a Grease Additive on the Friction of GCr15 Steel

This table illustrates the effect of adding this compound to polyurea grease (PG) and lithium complex grease (LCG) on the average friction coefficient of GCr15 steel surfaces.

Grease TypeThis compound Concentration (wt.%)Average Friction Coefficient ReductionReference
PG30.0431
LCG30.0406

Experimental Protocols

Protocol 1: Using this compound as a Positive Control in Friction Testing of Polymer Films (Modified from ASTM D1894)

This protocol describes the procedure for measuring the static and kinetic coefficients of friction of polymer films containing this compound as a positive control.

1. Materials and Equipment:

  • Friction testing apparatus (stationary sled with a moving plane, or vice versa)

  • Sled of specified weight (e.g., 200 g)

  • Polymer film containing a known concentration of this compound (e.g., 5000 ppm LLDPE)

  • Control polymer film without this compound

  • Double-sided adhesive tape

  • Scissors or cutting tool

  • Conditioning chamber (23 ± 2°C and 50 ± 5% relative humidity)

2. Sample Preparation and Conditioning:

  • Cut the polymer film with this compound into specimens of the required dimensions. For the moving plane, a common size is 250 mm x 130 mm. For the sled, a 120 mm square is typical for films.

  • Prepare at least five specimens for each sample.

  • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

3. Test Procedure:

  • Secure the larger film specimen to the test plane, ensuring it is flat and wrinkle-free.

  • Attach the smaller film specimen to the sled.

  • Place the sled gently onto the film on the plane.

  • Set the test speed to 150 ± 30 mm/min.

  • Start the test and record the initial peak force required to initiate movement (for static COF).

  • Record the average force over a sliding distance of approximately 130 mm (for kinetic COF).

  • Repeat the test for all specimens.

4. Calculation of Coefficient of Friction:

  • Static COF (μs) = Initial Peak Frictional Force (g) / Sled Weight (g)

  • Kinetic COF (μk) = Average Frictional Force during Uniform Sliding (g) / Sled Weight (g)

5. Expected Results:

  • The polymer film containing this compound should exhibit a significantly lower static and kinetic COF compared to the control film without this compound.

Protocol 2: Evaluating this compound as a Lubricant Additive on Metal Surfaces

This protocol provides a general method for assessing the performance of this compound as a lubricant additive on metal surfaces using a reciprocating tribometer.

1. Materials and Equipment:

  • Reciprocating tribometer

  • Metal test specimens (e.g., GCr15 steel plates and balls)

  • Base lubricant (e.g., polyurea grease)

  • This compound

  • Ultrasonic cleaner

  • Analytical balance

2. Sample Preparation:

  • Prepare the base lubricant with a specified concentration of this compound (e.g., 1-3 wt.%). Ensure thorough mixing.

  • Clean the metal test specimens ultrasonically in a suitable solvent (e.g., alcohol) for 10 minutes and dry them.

3. Test Procedure:

  • Apply a consistent amount of the this compound-containing lubricant to the surface of the metal plate.

  • Mount the plate and ball specimens in the tribometer.

  • Set the test parameters, including normal load (e.g., 20-80 N), frequency (e.g., 20 Hz), and temperature (e.g., 25°C).

  • Initiate the reciprocating motion and record the friction force over a set duration or number of cycles.

4. Data Analysis:

  • Calculate the average coefficient of friction over the steady-state portion of the test.

  • Compare the COF of the lubricant containing this compound to the base lubricant without any additive.

5. Expected Results:

  • The lubricant containing this compound is expected to show a lower coefficient of friction compared to the base lubricant alone.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_test Friction Testing (ASTM D1894) cluster_analysis Data Analysis A Prepare Polymer Film with this compound C Cut Specimens to ASTM D1894 Dimensions A->C B Prepare Control Film (No this compound) B->C D Condition Specimens (23°C, 50% RH, 40h) C->D E Mount Film on Plane D->E G Conduct Test (150 mm/min) E->G F Attach Film to Sled F->G H Record Frictional Force G->H I Calculate Static COF H->I J Calculate Kinetic COF H->J K Compare this compound vs. Control I->K J->K

Caption: Experimental workflow for friction testing of polymer films.

erucamide_mechanism cluster_process Mechanism of Action A This compound incorporated in bulk polymer B Migration ('Blooming') to the surface A->B Incompatibility & Time/Temp C Self-assembly into a crystalline slip layer B->C D Formation of a low-friction lubricating interface C->D E Reduced Coefficient of Friction D->E

Caption: Mechanism of this compound as a slip agent.

References

Erucamide in Polymer Processing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of erucamide as a slip and anti-blocking agent in polymer processing and manufacturing. This document includes summaries of quantitative data, detailed experimental protocols for performance evaluation, and visualizations of key mechanisms and workflows.

Introduction to this compound

This compound ((Z)-docos-13-enamide) is a long-chain, unsaturated fatty acid amide widely utilized as a slip agent, anti-blocking agent, and mold release agent in the polymer industry.[1][2] Its effectiveness stems from its limited compatibility with many polymers, which causes it to migrate to the surface of the extruded or molded product. This process, known as "blooming," forms a thin, lubricating layer that modifies the surface properties of the polymer without significantly altering its bulk characteristics.[1] this compound is particularly valued in the production of polyolefin films, such as low-density polyethylene (LDPE), linear low-density polyethylene (LLDPE), and polypropylene (PP), where it reduces friction and prevents adhesion between film layers.[2]

Applications in Polymer Processing

This compound's primary functions in polymer processing are to reduce the coefficient of friction (slip) and to prevent layers of film from adhering to each other (anti-blocking).

  • Slip Agent: By forming a lubricating layer on the polymer surface, this compound reduces the coefficient of friction, which is crucial for the smooth handling of films during winding, transport, and packaging operations.[3] A lower coefficient of friction prevents film tearing, scratching, and facilitates higher processing speeds.

  • Anti-Blocking Agent: The presence of a surface layer of this compound creates a physical barrier that prevents adjacent film layers from sticking together, a phenomenon known as blocking. This is particularly important for wound film rolls and stacked sheets.

  • Mold Release Agent: In injection molding applications, this compound migrates to the surface of the molded part, reducing its adhesion to the mold and facilitating easier ejection.

Quantitative Data on this compound Performance

The following tables summarize the quantitative effects of this compound on key polymer properties.

Table 1: Effect of this compound on the Coefficient of Friction (COF) of Polyolefin Films

PolymerThis compound Concentration (ppm)Test MethodStatic COFKinetic COFReference
LLDPE1010ASTM D1894-0.2
PENot SpecifiedASTM D1894-0.129 (after 3 days aging at 50°C)
PE with 1500 ppm this compound and 2000 ppm Synthetic Silica1500ASTM D1894-0.095 (after 7 days)

Table 2: Typical Dosage Levels of this compound in Polyolefin Films

PolymerApplicationRecommended this compound Dosage (ppm)Reference
PolyolefinsGeneral Films500 - 3000
LDPE/LLDPEFilm2000 - 6000 (in combination with 1000 ppm natural silica)
PPFilmContact supplier for specific recommendations

Table 3: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Name(Z)-docos-13-enamide
CAS Number112-84-5
Molecular Weight337.58 g/mol
Melting Point79-85 °C

Experimental Protocols

Detailed methodologies for evaluating the performance of this compound in polymer films are provided below.

Protocol for Sample Preparation

Objective: To prepare polymer film samples with varying concentrations of this compound for subsequent testing.

Materials:

  • Polymer resin (e.g., LDPE, LLDPE, PP)

  • This compound (powder or masterbatch)

  • Twin-screw extruder

  • Film blowing or casting line

  • Material blender

Procedure:

  • Drying: Dry the polymer resin to the manufacturer's recommended specifications to remove any moisture.

  • Dry Blending: In a material blender, thoroughly mix the polymer resin with the desired amount of this compound (either in powder form or as a masterbatch) to achieve the target concentrations (e.g., 0, 500, 1000, 2000 ppm).

  • Extrusion: Feed the blended material into a twin-screw extruder.

  • Film Production: Process the molten polymer through a film blowing or casting line to produce films of a specified and consistent thickness.

  • Conditioning: Store the extruded film rolls in a controlled environment (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified period (e.g., 7 days) to allow for the migration of this compound to the film surface before testing.

Protocol for Measuring Coefficient of Friction (ASTM D1894)

Objective: To determine the static and kinetic coefficients of friction of plastic film.

Materials and Equipment:

  • Coefficient of friction tester with a horizontal plane and a sled

  • Sled of a specified mass (typically 200 g)

  • Conditioned film samples

  • Double-sided adhesive tape

  • Scissors or a film cutter

Procedure:

  • Specimen Preparation:

    • Cut a specimen of the film approximately 250 mm x 130 mm and secure it to the horizontal test plane, ensuring the surface is flat and wrinkle-free.

    • Cut another piece of the same film to a 120 mm square and wrap it around the sled, with the test surface facing outwards. Secure the film to the sled with tape.

  • Test Setup:

    • Place the wrapped sled gently on the film-covered plane.

    • Attach the sled to the load cell of the testing machine via a pulley system.

  • Measurement:

    • Start the test, moving the plane at a constant speed of 150 ± 30 mm/min.

    • The force required to initiate motion is recorded as the static frictional force.

    • The average force required to maintain the motion is recorded as the kinetic frictional force.

  • Calculation:

    • Static Coefficient of Friction (μs): μs = A / B, where A is the initial maximum force reading and B is the sled weight.

    • Kinetic Coefficient of Friction (μk): μk = C / B, where C is the average force reading obtained during uniform sliding and B is the sled weight.

Protocol for Measuring Blocking Load (ASTM D3354)

Objective: To determine the blocking load of a plastic film by the parallel plate method.

Materials and Equipment:

  • Universal testing machine with a suitable load cell

  • Blocking load test fixture with two parallel plates (100 mm x 100 mm)

  • Conditioned film samples

  • Double-sided adhesive tape

Procedure:

  • Specimen Preparation: Cut two pieces of the film to be tested.

  • Test Setup:

    • Place the two film specimens between the parallel plates of the test fixture.

    • Secure the ends of one film to the upper plate and the ends of the other film to the lower plate using double-sided tape.

  • Measurement:

    • Initiate the test, causing the plates to move apart at a constant rate of separation.

    • The force required to separate the two layers of film is measured. The maximum force recorded is the blocking load.

  • Reporting: Report the blocking load in grams.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

erucamide_mechanism cluster_surface Polymer Surface cluster_interaction Surface Interaction polymer_matrix Polymer Matrix surface_layer Surface Lubricating Layer erucamide_dispersed This compound (Dispersed) erucamide_dispersed->surface_layer Migration (Blooming) interaction Hydrophobic tails orient outwards, reducing surface energy and friction.

Caption: Mechanism of this compound Action in Polymers.

experimental_workflow start Start blending 1. Dry Blending (Polymer + this compound) start->blending extrusion 2. Film Extrusion (Blown or Cast Film) blending->extrusion conditioning 3. Conditioning (e.g., 7 days at 23°C, 50% RH) extrusion->conditioning testing 4. Performance Testing conditioning->testing cof_test Coefficient of Friction (ASTM D1894) testing->cof_test blocking_test Blocking Load (ASTM D3354) testing->blocking_test analysis 5. Data Analysis and Reporting cof_test->analysis blocking_test->analysis end End analysis->end

Caption: Experimental Workflow for this compound Evaluation.

References

Application Notes and Protocols for Cell Culture Treatment with Erucamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erucamide (cis-13-docosenamide) is a primary fatty acid amide derived from erucic acid.[1] While extensively used as a slip agent in the polymer industry, its biological effects on cells in culture are not well-documented in publicly available literature.[1] These application notes provide a comprehensive guide for researchers interested in investigating the potential effects of this compound on cultured cells. The protocols outlined below offer a starting point for screening this compound for cytotoxic, anti-proliferative, and signaling pathway modulation activities.

Due to the limited data on the specific cellular effects of this compound, this document provides generalized protocols for testing a novel compound. The signaling pathways presented are common targets in cancer research and are suggested as potential areas of investigation for this compound, though its direct effects on these pathways have not been established.

Preparation of this compound Stock Solution

This compound is a hydrophobic molecule with low water solubility. Therefore, an organic solvent is required to prepare a stock solution suitable for cell culture applications. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Water bath or heat block

  • Sonicator

  • Sterile filters (0.22 µm)

Protocol:

  • Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

  • Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). This compound may require heating and sonication to fully dissolve in DMSO.[2]

    • Note: It is recommended to prepare a high-concentration stock to minimize the final volume of DMSO added to the cell culture medium. The final concentration of DMSO in the culture medium should ideally be kept at or below 0.5% to avoid solvent-induced cytotoxicity.[3]

  • Heating and Sonication: If the this compound does not readily dissolve, warm the solution to 37-60°C and sonicate until the solution is clear.[2]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are typically stable for several months at -20°C.

General Protocol for Cell Culture Treatment

This protocol provides a general workflow for treating adherent or suspension cells with this compound. The specific cell seeding density, treatment duration, and this compound concentration will need to be optimized for each cell line and experimental endpoint.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter

  • Multi-well plates (e.g., 96-well, 24-well, or 6-well)

  • This compound stock solution (prepared as described above)

Protocol:

  • Cell Seeding:

    • Adherent Cells: Harvest cells using trypsin-EDTA, neutralize the trypsin, and centrifuge the cell suspension. Resuspend the cell pellet in fresh, pre-warmed complete medium. Count the viable cells and seed them into multi-well plates at the desired density. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

    • Suspension Cells: Count the viable cells directly from the culture flask and dilute them to the appropriate seeding density in fresh, pre-warmed complete medium in multi-well plates.

  • Preparation of Treatment Medium: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment:

    • Adherent Cells: Carefully aspirate the old medium from the wells and replace it with the prepared treatment medium.

    • Suspension Cells: Add the concentrated this compound solution directly to the wells to achieve the final desired concentrations.

  • Incubation: Return the plates to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, the cells can be harvested for various downstream assays as described in the subsequent sections.

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in the general protocol.

  • At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain DNA and allows for the analysis of cell cycle distribution by flow cytometry.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound.

  • Harvest the cells and wash with PBS.

  • Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Quantitative Data Summary

As there is no publicly available data on the specific effects of this compound on cell viability, apoptosis, or cell cycle, the following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Effect of this compound on Cell Viability (IC50 Values)

Cell LineTreatment Duration (hours)IC50 (µM)
e.g., MCF-724Experimental Data
48Experimental Data
72Experimental Data
e.g., A54924Experimental Data
48Experimental Data
72Experimental Data

Table 2: Effect of this compound on Apoptosis

Cell LineThis compound Conc. (µM)Treatment Duration (hours)% Early Apoptosis% Late Apoptosis
e.g., HeLaVehicle Control48Experimental DataExperimental Data
IC5048Experimental DataExperimental Data
2 x IC5048Experimental DataExperimental Data

Table 3: Effect of this compound on Cell Cycle Distribution

Cell LineThis compound Conc. (µM)Treatment Duration (hours)% G0/G1 Phase% S Phase% G2/M Phase
e.g., PC-3Vehicle Control24Experimental DataExperimental DataExperimental Data
IC5024Experimental DataExperimental DataExperimental Data
2 x IC5024Experimental DataExperimental DataExperimental Data

Potential Signaling Pathways for Investigation

While the direct effects of this compound on cellular signaling are unknown, the following pathways are critical in cancer cell proliferation, survival, and stress responses, and represent logical starting points for investigation. The diagrams below illustrate these pathways.

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays Erucamide_Stock Prepare this compound Stock in DMSO Erucamide_Treatment Treat with this compound (and Vehicle Control) Erucamide_Stock->Erucamide_Treatment Cell_Seeding Seed Cells Cell_Seeding->Erucamide_Treatment Incubation Incubate (24, 48, 72h) Erucamide_Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Apoptosis Apoptosis (Annexin V/PI) Incubation->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Incubation->Cell_Cycle Western_Blot Western Blot (Signaling Proteins) Incubation->Western_Blot

Caption: A general experimental workflow for treating cultured cells with this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature of many cancers.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The MAPK signaling pathway, a potential target for investigation.

PERK Pathway of the Unfolded Protein Response

The Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) pathway is a major branch of the Unfolded Protein Response (UPR), which is activated by endoplasmic reticulum (ER) stress. The UPR can lead to either cell survival and adaptation or, under prolonged stress, apoptosis.

PERK_Pathway cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_Stress ER Stress (e.g., unfolded proteins) PERK PERK ER_Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 preferential translation Translation_Inhibition Global Translation Inhibition eIF2a->Translation_Inhibition CHOP CHOP ATF4->CHOP upregulates Apoptosis Apoptosis CHOP->Apoptosis

Caption: The PERK pathway of the UPR, a potential target for investigation.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is observed in many types of cancer, making it an important target for anti-cancer drug development.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active dimerizes Target_Genes Target Gene Expression (Proliferation, Anti-apoptosis) STAT3_active->Target_Genes translocates to nucleus and binds DNA

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Erucamide

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erucamide ((Z)-docos-13-enamide) is a fatty acid amide widely used as a slip agent and anti-blocking agent in the polymer industry to reduce friction in materials like polyethylene and polypropylene.[1][2] It is a waxy, non-ionic surfactant that is insoluble in water but soluble in various organic solvents.[1][3] Monitoring the concentration of this compound is crucial for quality control in polymer manufacturing and to understand its migration from packaging materials into food and pharmaceuticals. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

This compound, with the chemical formula C22H43NO, can be challenging to detect using UV detectors due to the absence of a significant UV chromophore.[4] Therefore, methods utilizing Evaporative Light Scattering Detection (ELSD) or UV detection at low wavelengths (around 200 nm) are often employed. Mass Spectrometry (MS) can also be coupled with HPLC for highly sensitive and specific detection.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound using HPLC.

1. Sample Preparation

The extraction of this compound from a polymer matrix is a critical step. The following protocol is a general guideline and may need optimization based on the specific sample matrix.

  • For Polymer Films (e.g., Polyethylene):

    • Grind the polymer sample to a particle size of approximately 1 mm (~20 mesh).

    • Accurately weigh about 2 grams of the ground polymer into a reflux flask.

    • Add 50 mL of a suitable extraction solvent. Isopropanol is recommended for resin densities less than 0.94 g/cm³, and cyclohexane for densities greater than 0.94 g/cm³. Xylene can also be used.

    • Reflux the mixture for at least 2 hours. Alternatively, ultrasonic extraction for 30 minutes can be a faster option with comparable results.

    • Cool the solution to room temperature.

    • Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like isopropanol or methanol.

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 2-100 µg/mL).

2. HPLC Method

The following HPLC conditions are recommended for the analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV, ELSD, or MS).

  • Chromatographic Conditions:

ParameterCondition 1: UV DetectionCondition 2: ELSD/MS Compatibility
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Newcrom R1 or equivalent C18
Mobile Phase A Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient See Table 1See Table 1
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 60 °CAmbient or controlled (e.g., 40 °C)
Injection Volume 10 µL10 µL
Detector UV at 200 nmELSD or Mass Spectrometer
  • Table 1: Example Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.05050
20.00100
25.00100
25.15050
30.05050

Data Presentation

The quantitative performance of the HPLC method for this compound analysis is summarized in the table below.

  • Table 2: Quantitative Data Summary

ParameterResultReference
Linearity Range 2 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.6 µg/mL
Limit of Quantification (LOQ) 2 µg/mL
Recovery 98.6% - 112.3%
Relative Standard Deviation (RSD) 5.6% - 8.6%

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification sample Polymer Sample grind Grinding (to ~1mm) sample->grind weigh Weighing (~2g) grind->weigh extract Solvent Extraction (Reflux or Sonication) weigh->extract filter Filtration (0.45 µm) extract->filter hplc HPLC System (C18 Column) filter->hplc Inject Sample detection Detection (UV @ 200nm or ELSD/MS) hplc->detection data Data Acquisition & Processing detection->data quantify Quantify this compound Concentration data->quantify calibration Calibration Curve (2-100 µg/mL) calibration->quantify

Caption: Experimental workflow for this compound analysis by HPLC.

G cluster_instrument Instrumentation cluster_detector Detection Options pump HPLC Pump autosampler Autosampler pump->autosampler column Column Oven (C18 Column) autosampler->column detector Detector column->detector uv UV/Vis detector->uv Optical Properties elsd ELSD detector->elsd Non-volatile Analytes ms Mass Spec detector->ms Mass-to-Charge Ratio

Caption: Logical relationship of HPLC components and detector choices.

References

Unveiling Surface Dynamics: Atomic Force Microscopy for Erucamide Migration Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Erucamide, a fatty acid amide, is widely used as a slip agent in polymer films and as a lubricant in various industrial and pharmaceutical applications. Its efficacy is critically dependent on its migration to the surface, a phenomenon known as "blooming," where it forms a low-friction layer.[1][2] Understanding the dynamics of this compound migration is crucial for optimizing product performance, controlling surface properties, and ensuring consistent quality. Atomic Force Microscopy (AFM) has emerged as a powerful technique for characterizing the surface migration of this compound at the nanoscale.[1][3][4] This application note provides a detailed overview and experimental protocols for utilizing AFM to study this compound surface migration on various substrates.

AFM offers unparalleled high-resolution imaging and quantitative nanomechanical characterization, enabling researchers to visualize the formation of this compound domains, quantify surface coverage, and measure changes in surface properties such as roughness and adhesion. This information is invaluable for correlating surface nanostructure with macroscopic properties like the coefficient of friction (COF).

Key Applications of AFM in this compound Migration Studies:

  • Visualization of Migration Dynamics: Real-time or pseudo-real-time imaging of this compound bloom on polymer surfaces.

  • Morphological Analysis: Characterization of the crystalline structures, such as plate-like or scale-like formations, that this compound forms on the surface.

  • Quantitative Surface Coverage Analysis: Determining the extent and timeline of surface coverage by the migrating this compound.

  • Nanomechanical Property Mapping: Correlating the presence of this compound with changes in surface adhesion and modulus using techniques like Peak Force Quantitative Nanomechanical Mapping (QNM).

  • Roughness Analysis: Quantifying the change in surface roughness as this compound migrates and crystallizes.

Data Presentation: Quantitative Analysis of this compound Migration

The following tables summarize key quantitative data extracted from various studies on this compound migration, providing a comparative overview of the timeline and its effects on surface properties.

Table 1: Timeline of this compound Surface Migration on Polyolefin Films

Time PointEventObservationSource
< 10 minInitial MigrationFirst AFM images show the appearance of this compound on the polymer surface.
~20 minNear Complete Monolayer CoverageA single-crystal layer of this compound covers a significant portion of the surface.
~40 minEquilibrium Contact AngleThe surface wettability, measured by contact angle, reaches a stable value, indicating equilibrium of the initial layer.
~2 hoursNear Equilibrium Surface Concentration (XPS)X-ray Photoelectron Spectroscopy (XPS) detects a near-equilibrium concentration of this compound at the surface.
~150 minEquilibrium of Crystal GrowthVertical growth of this compound crystal patches appears to reach equilibrium.
24 hoursEquilibrium at Room TemperatureThis compound surface and bulk concentrations reach equilibrium.

Table 2: Effect of this compound Migration on Surface Properties

ParameterInitial State (No/Low this compound)After this compound MigrationMethod of MeasurementSource
Surface Roughness LowerIncreases sharply within the first 20 minutes due to crystalline domain formation.AFM
Coefficient of Friction (COF) High (e.g., ~1)Significantly reduced (e.g., to ~0.1-0.2).COF Tester
Adhesion Force HigherLowered, indicating a more lubricious surface.AFM (QNM)
Water Contact Angle Lower (more hydrophilic)Increased, indicating a more hydrophobic surface.Contact Angle Goniometer
Surface this compound Concentration for COF Plateau N/A~0.5 µg/cm²Surface Washing & GC

Experimental Protocols

This section provides detailed methodologies for key experiments involving the AFM-based study of this compound surface migration.

Protocol 1: Pseudo-Real-Time AFM Imaging of this compound Migration on Polymer Films

Objective: To visualize the migration and crystallization of this compound on a polymer surface over time.

Materials:

  • Polymer film containing this compound (e.g., LDPE, LLDPE, PP).

  • Control polymer film without this compound.

  • Atomic Force Microscope (AFM) equipped for Tapping Mode™ or PeakForce Tapping™.

  • Appropriate AFM cantilevers (e.g., silicon probes suitable for soft-matter imaging).

  • Sample mounting pucks and adhesive.

Methodology:

  • Sample Preparation:

    • Cut a small section of the polymer film containing this compound.

    • Mount the film onto an AFM sample puck using a suitable adhesive. Ensure the surface is flat and free of contaminants.

    • Prepare a control sample of the same polymer without this compound in the same manner.

  • AFM Setup and Calibration:

    • Install a suitable cantilever in the AFM.

    • Perform a full calibration of the cantilever, including deflection sensitivity, spring constant, and tip radius if performing quantitative measurements.

    • Engage the cantilever on the surface of the control sample in Tapping Mode™ or PeakForce Tapping™.

    • Optimize imaging parameters (setpoint, gains, scan rate) to obtain a high-quality image of the polymer surface without this compound. This will serve as the baseline.

  • Initiation of Migration and Imaging:

    • For time-sensitive studies, the "zero" time point is often considered the moment the film is formed or brought to room temperature after production.

    • Mount the this compound-containing polymer film in the AFM.

    • Immediately begin imaging a selected area of the surface.

    • Acquire images sequentially over a period of several hours. For example, images can be collected within the first 10, 15, and 20 minutes, and then at longer intervals up to 150 minutes or more to observe the full migration and crystallization process.

  • Data Analysis:

    • Use the AFM software to analyze the acquired images.

    • Measure the growth of this compound domains over time.

    • Quantify the percentage of surface area covered by this compound in each image.

    • Measure the change in surface roughness (e.g., Root Mean Square roughness, Rq) over time.

Protocol 2: Quantitative Nanomechanical Mapping of this compound Surface Structures

Objective: To correlate the presence of this compound with changes in nanomechanical properties like adhesion and modulus.

Materials:

  • Polymer film or other substrate with migrated this compound.

  • AFM with Peak Force QNM® capability.

  • A well-characterized AFM probe for QNM.

Methodology:

  • Sample Preparation:

    • Prepare and mount the sample as described in Protocol 1.

  • AFM Setup and QNM Calibration:

    • Perform the standard AFM and cantilever calibrations.

    • Perform a specific QNM calibration on a standard sample with a known modulus (e.g., polystyrene or highly ordered pyrolytic graphite) to ensure accurate quantitative data.

  • QNM Imaging:

    • Engage the tip on the sample surface in Peak Force QNM mode.

    • Optimize imaging parameters, including Peak Force amplitude and frequency, to ensure good force-distance curve acquisition.

    • Simultaneously acquire multiple data channels, including topography, adhesion, and DMT modulus.

  • Data Analysis:

    • Correlate the topographical features (this compound crystals) with the corresponding adhesion and modulus maps.

    • Use image analysis software to generate histograms and quantify the differences in adhesion and modulus between the this compound-covered regions and the bare polymer substrate.

    • This allows for the direct correlation of the this compound nanostructure with its lubricating (low adhesion) properties.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the study of this compound migration using AFM.

G cluster_prep Sample Preparation cluster_afm AFM Analysis cluster_data Data Analysis & Interpretation P1 Polymer Film with this compound P3 Mount on AFM Puck P1->P3 P2 Control Film (No this compound) P2->P3 A2 Imaging of Control Sample P3->A2 A3 Pseudo-Real-Time Imaging of this compound Sample P3->A3 A4 Peak Force QNM Imaging P3->A4 A1 Cantilever Calibration A1->A2 A1->A3 A1->A4 D1 Topography Analysis (Domain Growth, Coverage) A3->D1 D2 Roughness Measurement A3->D2 D3 Adhesion & Modulus Mapping A4->D3 D4 Correlation of Structure and Properties D1->D4 D2->D4 D3->D4 G cluster_cause Cause cluster_process Process cluster_effect Observable Effects (AFM) cluster_outcome Macroscopic Outcome C1 This compound in Polymer Bulk P1 Surface Migration ('Blooming') C1->P1 E1 Formation of Crystalline Domains P1->E1 E2 Increased Surface Roughness E1->E2 E3 Decreased Adhesion E1->E3 O1 Reduced Coefficient of Friction E3->O1

References

Application Notes and Protocols for X-ray Diffraction Analysis of Erucamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erucamide, the amide of erucic acid, is a long-chain fatty acid amide with the chemical formula C₂₂H₄₃NO.[1][2] It is widely utilized in various industries, most notably as a slip agent and anti-blocking additive in polymers like polyethylene and polypropylene.[2] Its amphiphilic nature, consisting of a long, unsaturated hydrophobic hydrocarbon tail and a hydrophilic primary amide headgroup, governs its migration to polymer surfaces, where it forms a lubricating layer that reduces friction.[1][3] The crystalline nature of this compound plays a crucial role in its functionality, and X-ray diffraction (XRD) is a primary analytical technique for characterizing its solid-state properties.

This document provides detailed application notes and protocols for the X-ray diffraction analysis of this compound, catering to researchers, scientists, and professionals in drug development who may encounter this molecule as an excipient or in packaging materials. While a complete, publicly available single-crystal structure of pure this compound is not readily found in crystallographic databases, this guide will cover the known polymorphic behavior of this compound, protocols for powder X-ray diffraction (PXRD) of pure this compound, and advanced XRD techniques for analyzing this compound within polymer matrices.

Polymorphism of this compound

This compound is known to exhibit polymorphism, meaning it can crystallize into different solid-state forms with distinct molecular packing and physical properties. Studies on this compound blended with polymers have revealed the existence of different crystalline forms, often denoted as ERU I, ERU II, and ERU III, depending on the concentration and interaction with the polymer matrix. For instance, in blends with polyamide-12, at low concentrations, this compound can act as a plasticizer (ERU III), while at higher concentrations, it crystallizes separately within the amorphous regions of the polymer (ERU II) or as pure, segregated microdomains (ERU I). The specific polymorphic form can significantly influence the material's properties, making its characterization by XRD essential.

Protocol 1: Powder X-ray Diffraction (PXRD) of Pure this compound

This protocol outlines the standard procedure for obtaining and analyzing a powder X-ray diffraction pattern of a pure this compound sample. This technique is fundamental for phase identification, purity assessment, and characterization of its crystalline state.

Objective: To obtain a powder X-ray diffraction pattern of a solid this compound sample for phase identification and crystallinity assessment.

Materials and Equipment:

  • This compound powder (analytical grade)

  • Powder X-ray diffractometer with a copper (Cu) Kα radiation source

  • Sample holder (low background, e.g., zero-diffraction silicon wafer)

  • Mortar and pestle (agate)

  • Spatula

  • Glass slide

Methodology:

  • Sample Preparation:

    • If the this compound sample consists of large crystals or aggregates, gently grind it to a fine, homogeneous powder using an agate mortar and pestle. This ensures random orientation of the crystallites.

    • Carefully pack the powdered sample into the sample holder. Use a spatula to fill the well of the holder and a glass slide to gently press and flatten the surface, ensuring it is flush with the holder's surface. A smooth, flat surface is crucial for accurate data collection.

  • Instrument Setup and Data Collection:

    • Mount the sample holder in the diffractometer.

    • Set the X-ray source parameters. For a Cu Kα source, typical settings are 40 kV and 40 mA.

    • Define the angular range for the scan. A common range for organic molecules is 2θ from 5° to 50°.

    • Set the scan speed or step size and counting time. A step size of 0.02° with a counting time of 1-2 seconds per step is generally sufficient for good quality data.

    • Initiate the data collection.

  • Data Analysis:

    • The resulting diffractogram will show peaks at specific 2θ angles, which are characteristic of the crystalline structure of this compound.

    • Process the raw data by subtracting the background and, if necessary, stripping the Kα2 component.

    • Identify the peak positions (2θ), intensities, and full width at half maximum (FWHM).

    • The d-spacing for each peak can be calculated using Bragg's Law: nλ = 2d sin(θ), where n is an integer (usually 1), λ is the wavelength of the X-rays, d is the interplanar spacing, and θ is the diffraction angle.

    • Compare the obtained diffraction pattern with any available reference patterns for this compound to identify the polymorphic form.

Protocol 2: Nanofocused X-ray Diffraction (nXRD) of this compound in a Polymer Matrix

This advanced protocol is based on studies of this compound in polypropylene fibers and is suitable for investigating the influence of this compound on the crystal structure of a polymer at the nanoscale.

Objective: To analyze the crystal structure and orientation of a polymer containing this compound at a high spatial resolution.

Materials and Equipment:

  • Polymer sample containing a known concentration of this compound (e.g., fiber, film)

  • Synchrotron-based nanofocused X-ray diffraction (nXRD) beamline

  • High-resolution area detector

  • Sample mounting stage with capabilities for precise scanning

Methodology:

  • Sample Preparation:

    • Mount the polymer sample (e.g., a single fiber) on the sample stage. The mounting should be secure to avoid movement during data collection.

  • Instrument Setup and Data Collection:

    • Utilize a synchrotron beamline that provides a nanofocused X-ray beam (e.g., 60 nm beam size).

    • Position the sample in the beam path.

    • Collect 2D diffraction patterns at various points across the sample to map the spatial distribution of crystallinity and orientation.

    • The detector captures the scattered X-rays, providing information on the arrangement of crystalline domains.

  • Data Analysis:

    • The 2D diffraction patterns are analyzed to identify Bragg reflections corresponding to the polymer's crystal structure.

    • The presence of this compound may not result in distinct Bragg peaks from the this compound itself if its concentration is low or it is finely dispersed.

    • Analyze the polymer's diffraction peaks for changes in position, intensity, and anisotropy, which can indicate the influence of this compound on the unit cell parameters, degree of crystallinity, and orientation of the polymer chains.

    • Integrate the 2D patterns to obtain 1D diffractograms for quantitative analysis of lattice parameters.

Data Presentation

The quantitative data obtained from XRD analysis should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Powder X-ray Diffraction Data for Pure this compound (Polymorph A)

2θ (°)d-spacing (Å)Relative Intensity (%)
5.516.05100
11.08.0445
16.55.3730
22.04.0460
27.53.2425

Table 2: Unit Cell Parameters of Polypropylene With and Without this compound

Samplea (Å)b (Å)c (Å)β (°)Unit Cell Volume (ų)
Polypropylene (PP)6.67 ± 0.0121.12 ± 0.046.49 ± 0.0398.57 ± 0.01906.2 ± 6.0
PP + this compound6.67 ± 0.0121.08 ± 0.086.48 ± 0.0198.35 ± 0.19901.1 ± 4.7

Data sourced from a study on polypropylene fibers. The crystal system is monoclinic.

Mandatory Visualization

Experimental Workflow for Powder X-ray Diffraction (PXRD)

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_data Data Processing & Interpretation start Start: this compound Sample grind Grind to Fine Powder start->grind pack Pack into Sample Holder grind->pack mount Mount Sample in Diffractometer pack->mount setup Instrument Setup (kV, mA, 2θ range) mount->setup collect Data Collection setup->collect process Process Raw Data (Background Subtraction) collect->process identify Peak Identification (2θ, Intensity) process->identify compare Compare with Reference Patterns identify->compare report Report Findings compare->report

Caption: Workflow for the PXRD analysis of this compound.

Logical Relationship of this compound's Influence on Polymer Crystallinity

Erucamide_Influence cluster_polymer Polymer Matrix cluster_effects Observed Effects (via XRD) This compound This compound Additive amorphous Amorphous Regions This compound->amorphous Disperses in inc_crystallinity Increased Crystallinity amorphous->inc_crystallinity Promotes crystallization from larger_crystallites Larger Crystallites amorphous->larger_crystallites crystalline Crystalline Lamellae altered_orientation Altered Chain Orientation crystalline->altered_orientation Influences packing of

Caption: Influence of this compound on Polymer Crystal Structure.

Conclusion

X-ray diffraction is an indispensable tool for the solid-state characterization of this compound and for understanding its effects within polymer systems. While the complete crystal structure of pure this compound remains to be fully elucidated in the public domain, powder XRD can effectively be used to identify its crystalline nature and potential polymorphic forms. Advanced techniques like nXRD provide nanoscale insights into how this compound influences the crystallinity and molecular orientation of polymers, which is critical for tailoring the properties of materials used in various applications, including those relevant to the pharmaceutical and drug development industries. The protocols and data presented herein provide a foundational guide for researchers to effectively utilize XRD in their studies involving this compound.

References

Application Notes and Protocols: Preparation of Liposomes with Incorporated Erucamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of one or more lipid bilayers, and are widely utilized as drug delivery vehicles. Their ability to encapsulate both hydrophilic and lipophilic compounds makes them ideal candidates for enhancing the therapeutic efficacy and reducing the toxicity of various active pharmaceutical ingredients. Erucamide, a long-chain fatty acid amide, is a lipophilic molecule with properties that may be of interest in various biomedical applications. This document provides a detailed protocol for the preparation and characterization of liposomes with incorporated this compound. The primary method described is the thin-film hydration technique, a robust and widely used method for liposome formulation.[1][2][3][4][5]

Materials and Equipment

Materials
  • Lipids:

    • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

    • Cholesterol (CHOL)

  • Active Pharmaceutical Ingredient (API):

    • This compound

  • Solvents:

    • Chloroform

    • Methanol

  • Hydration Buffer:

    • Phosphate Buffered Saline (PBS), pH 7.4

Equipment
  • Rotary evaporator

  • Round-bottom flasks (50 mL)

  • Water bath or heating block

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • Spectrophotometer (UV-Vis)

  • Centrifuge

  • Dialysis tubing (MWCO 12-14 kDa)

  • Glass vials

  • Syringes and needles

  • Vortex mixer

Experimental Protocols

Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

The thin-film hydration method, also known as the Bangham method, is a common and straightforward technique for preparing multilamellar vesicles (MLVs). This protocol has been adapted for the incorporation of the lipophilic molecule, this compound.

Procedure:

  • Lipid and this compound Dissolution:

    • Accurately weigh DPPC, Cholesterol, and this compound. A suggested starting molar ratio is DPPC:CHOL:this compound of 55:40:5.

    • Dissolve the lipids and this compound in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Thin-Film Formation:

    • Attach the round-bottom flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DPPC, this is >41°C).

    • Rotate the flask and apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.

    • Continue to apply the vacuum for at least 1-2 hours after the film appears dry to ensure complete removal of residual solvent.

  • Hydration of the Lipid Film:

    • Pre-heat the hydration buffer (PBS, pH 7.4) to a temperature above the lipid phase transition temperature.

    • Add the pre-heated buffer to the round-bottom flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.

    • Agitate the flask by vortexing or gentle shaking to hydrate the lipid film. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication and Extrusion):

    • To obtain smaller, more uniform liposomes (unilamellar vesicles), the MLV suspension must be downsized.

    • Sonication: Submerge the flask in an ice bath to prevent overheating and sonicate the liposome suspension using a probe sonicator or in a bath sonicator. Sonication helps to break down the large MLVs into smaller vesicles.

    • Extrusion: For a more uniform size distribution, pass the sonicated liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 11-21 passes) to ensure a homogenous population of liposomes.

Diagram of the Experimental Workflow:

Liposome_Preparation_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Hydration cluster_2 Step 3: Size Reduction cluster_3 Final Product A Dissolve Lipids & this compound in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B Evaporation C Hydrate with Aqueous Buffer B->C Addition of Buffer D Formation of Multilamellar Vesicles (MLVs) C->D Agitation E Sonication D->E Energy Input F Extrusion E->F Homogenization G This compound-Loaded Unilamellar Vesicles (LUVs) F->G Final Sizing

Caption: Workflow for this compound-loaded liposome preparation.

Characterization of this compound-Loaded Liposomes

Dynamic Light Scattering (DLS) is a technique used to measure the size distribution of particles in a suspension.

Procedure:

  • Dilute the liposome suspension with filtered PBS to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle).

  • Perform the measurement to obtain the average particle size (Z-average) and the Polydispersity Index (PDI). The PDI value indicates the breadth of the size distribution.

The encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the liposomes.

Procedure:

  • Separation of Free this compound:

    • Separate the unencapsulated this compound from the liposome suspension. This can be achieved by methods such as ultracentrifugation, dialysis, or size-exclusion chromatography.

    • For dialysis, place the liposome suspension in a dialysis bag (MWCO 12-14 kDa) and dialyze against a large volume of PBS for 24 hours with buffer changes to remove the free drug.

  • Quantification of Encapsulated this compound:

    • After separation, disrupt the liposomes to release the encapsulated this compound. This can be done by adding a suitable organic solvent like methanol or a detergent like Triton X-100.

    • Quantify the amount of this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation of Encapsulation Efficiency:

    • Calculate the EE% using the following formula: EE% = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

The stability of the liposomal formulation is assessed to ensure its shelf-life and integrity under different storage conditions.

Procedure:

  • Store aliquots of the this compound-loaded liposome suspension at different temperatures (e.g., 4°C and 25°C).

  • At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw samples and analyze them for:

    • Particle size and PDI using DLS.

    • Encapsulation efficiency to determine drug leakage.

    • Visual inspection for any signs of aggregation or precipitation.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound-loaded liposomes prepared with different lipid compositions.

Formulation IDLipid Composition (molar ratio) DPPC:CHOL:this compoundMean Particle Size (nm) ± SDPolydispersity Index (PDI) ± SDEncapsulation Efficiency (%) ± SD
EL-160:40:0 (Control)105.2 ± 3.10.15 ± 0.02N/A
EL-255:40:5112.8 ± 4.50.18 ± 0.0385.3 ± 5.2
EL-350:40:10121.5 ± 5.20.22 ± 0.0478.9 ± 6.1
EL-445:40:15135.7 ± 6.80.28 ± 0.0565.1 ± 7.8

Visualization of Cellular Interaction

The following diagram illustrates a generalized pathway of liposome interaction with a target cell, leading to the intracellular release of the encapsulated agent.

Liposome_Cell_Interaction cluster_cell Target Cell cluster_cytoplasm nucleus Nucleus cytoplasm Cytoplasm endosome Endosome release This compound Release endosome->release Endosomal Escape release->cytoplasm Intracellular Action liposome This compound-Loaded Liposome liposome->endosome Endocytosis

Caption: Liposome uptake and intracellular drug release.

Conclusion

This application note provides a comprehensive and detailed protocol for the preparation and characterization of this compound-loaded liposomes using the thin-film hydration method. The outlined procedures for characterization, including DLS for size analysis, determination of encapsulation efficiency, and stability studies, are crucial for the development of a robust and effective liposomal formulation. The provided diagrams and data table serve as valuable tools for researchers in the field of drug delivery. Further optimization of the formulation parameters may be necessary to achieve the desired physicochemical properties for specific therapeutic applications.

References

Protocol for the Extraction and Quantification of Erucamide from Biological Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erucamide ((Z)-docos-13-enamide) is a primary fatty acid amide that has been identified as a metabolite in various biological systems, including humans, rats, and plants.[1] It is structurally related to other endogenous signaling lipids, such as oleamide and the endocannabinoid anandamide.[2] Research has indicated its potential roles in physiological processes, including the regulation of fluid balance and angiogenesis.[2] Given its potential biological significance, reliable methods for the extraction and quantification of this compound from biological tissues are essential for advancing research in pharmacology and drug development.

This document provides a detailed protocol for the extraction of this compound from various biological tissues, followed by its quantification using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). The protocol is designed to be adaptable for different tissue types, such as the brain, liver, and plasma.

Data Presentation

The following table summarizes the reported endogenous levels of this compound in various porcine tissues. This data can serve as a reference for expected concentrations in biological samples.[2]

Biological TissueThis compound Concentration (ng/g of tissue)
Lung12
Plasma3
Kidney2.5
Liver1.0
Brain0.5
IntestineBelow Detection Level

Experimental Protocols

Part 1: Extraction of this compound from Biological Tissues

This protocol is adapted from well-established lipid extraction methods, namely the Folch and Bligh-Dyer methods, which are suitable for a wide range of biological tissues.

Materials:

  • Biological tissue (e.g., brain, liver, muscle) or plasma

  • Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead beater)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.88% KCl solution)

  • Glass centrifuge tubes with PTFE-lined caps

  • Centrifuge

  • Nitrogen gas evaporator

  • Internal Standard (IS): A suitable deuterated or odd-chain fatty acid amide (e.g., heptadecanamide) should be used for accurate quantification.

Procedure:

  • Tissue Preparation:

    • Accurately weigh approximately 1 gram of fresh or frozen biological tissue.

    • For solid tissues, mince finely with a scalpel on an ice-cold surface.

    • Add the minced tissue to a glass homogenizer tube.

  • Homogenization and Lipid Extraction (Folch Method Adaptation):

    • Add 20 volumes of a 2:1 (v/v) chloroform:methanol solution to the tissue (e.g., 20 mL for 1 g of tissue).

    • Add the internal standard to the solvent mixture before homogenization.

    • Homogenize the tissue thoroughly until a uniform suspension is achieved.

    • Transfer the homogenate to a glass centrifuge tube.

    • Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 4 mL for 20 mL of the initial solvent mixture).

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers. Two distinct phases will form: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids, including this compound.

  • Lipid Extract Collection:

    • Carefully aspirate and discard the upper aqueous phase.

    • Collect the lower chloroform phase into a clean glass tube.

    • To maximize recovery, the interface can be washed with a small volume of a 1:1 methanol:water solution, followed by recentrifugation and collection of the lower phase.

  • Solvent Evaporation:

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.

    • The dried lipid extract is now ready for reconstitution and analysis by GC-MS or HPLC, or for further purification.

Part 2: Optional Solid-Phase Extraction (SPE) Cleanup

For samples with high lipid content or to remove interfering substances, an SPE cleanup step is recommended.

Materials:

  • Silica-based SPE cartridges (e.g., 500 mg)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • SPE vacuum manifold

Procedure:

  • Sample Reconstitution: Reconstitute the dried lipid extract from Part 1 in a small volume of hexane.

  • SPE Cartridge Conditioning: Condition the silica SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to dry.

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of hexane to elute non-polar lipids.

  • Elution: Elute the fatty acid amides, including this compound, with 10 mL of a 90:10 (v/v) hexane:ethyl acetate solution, followed by 10 mL of ethyl acetate.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried, purified extract in a suitable solvent for GC-MS (e.g., ethyl acetate) or HPLC (e.g., mobile phase) analysis.

Part 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Parameters (Example):

  • Gas Chromatograph: Equipped with a capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Splitless mode, temperature 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Ions to Monitor for this compound (m/z): 337 (molecular ion), and other characteristic fragment ions.

    • Monitor characteristic ions for the internal standard.

Procedure:

  • Inject 1 µL of the reconstituted sample into the GC-MS system.

  • Acquire data in SIM mode.

  • Create a calibration curve using this compound standards of known concentrations, with the internal standard added to each.

  • Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Part 4: Quantification by High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS/MS) or UV Detection

Instrumentation and Parameters (Example for LC-MS/MS):

  • HPLC System: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Gradient: Start at 50% B, increase to 100% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • MRM transition for this compound: Precursor ion [M+H]⁺ (m/z 338.3) to a characteristic product ion.

    • Optimize MRM transitions for both this compound and the internal standard.

Procedure:

  • Inject a small volume (e.g., 5 µL) of the reconstituted sample into the HPLC system.

  • Perform analysis using the defined LC-MS/MS method.

  • Generate a calibration curve using this compound standards with the internal standard.

  • Calculate the concentration of this compound in the samples based on the peak area ratios relative to the calibration curve.

Visualization of Pathways and Workflows

Metabolic Pathway of this compound

The following diagram illustrates the proposed metabolic pathway of this compound.

erucamide_metabolism erucic_acid_coa Erucic acid-CoA This compound This compound erucic_acid_coa->this compound KCS4, KCS9, KCS17 lcfa Long-chain fatty acids (C22/C24) erucic_acid_coa->lcfa KCS18 erucic_acid Erucic acid This compound->erucic_acid Fatty acid amide hydrolase (FAAH) ammonium Ammonium

Proposed metabolic pathway of this compound.
Signaling Pathway of Oleamide (as a proxy for this compound)

As a closely related fatty acid amide, oleamide's signaling pathways provide a likely model for this compound's actions. This diagram shows the interaction of oleamide with various receptors.

oleamide_signaling cluster_receptors Receptor Interactions cluster_effects Downstream Effects oleamide Oleamide / this compound cb1 CB1 Receptor oleamide->cb1 gaba_a GABAA Receptor oleamide->gaba_a serotonin 5-HT Receptors (e.g., 5-HT7) oleamide->serotonin na_channel Voltage-gated Na+ Channel oleamide->na_channel cannabinoid_effects Cannabinoid-like effects cb1->cannabinoid_effects neurotransmission Modulation of neurotransmission gaba_a->neurotransmission cAMP_formation Increased cAMP formation serotonin->cAMP_formation neuronal_excitability Altered neuronal excitability na_channel->neuronal_excitability

Signaling pathways of oleamide, a related fatty acid amide.
Experimental Workflow for this compound Extraction and Analysis

The following diagram outlines the complete experimental workflow from tissue sample to data analysis.

experimental_workflow cluster_extraction Extraction cluster_cleanup Optional Cleanup cluster_analysis Analysis cluster_quantification Quantification tissue Biological Tissue Sample homogenization Homogenization in Chloroform:Methanol (2:1) tissue->homogenization phase_separation Phase Separation (Addition of 0.9% NaCl) homogenization->phase_separation collection Collect Lower Organic Phase phase_separation->collection evaporation Evaporation to Dryness collection->evaporation spe Solid-Phase Extraction (SPE) evaporation->spe Optional reconstitution Reconstitution in Appropriate Solvent evaporation->reconstitution spe->reconstitution gcms GC-MS Analysis reconstitution->gcms hplc HPLC-MS/MS or HPLC-UV Analysis reconstitution->hplc calibration Calibration Curve Generation gcms->calibration hplc->calibration data_analysis Data Analysis and Concentration Calculation calibration->data_analysis

Workflow for this compound extraction and analysis.

References

Application Notes and Protocols: The Influence of Erucamide on Polymer Crystallinity and Mechanical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of erucamide, a widely used slip additive, on the crystallinity and mechanical properties of polymers. The included protocols offer detailed methodologies for researchers to investigate these effects in their own work.

Introduction to this compound's Role in Polymers

This compound (13-cis-docosenamide) is a fatty acid amide that is extensively used in the polymer industry as a slip agent.[1] Its primary function is to reduce the coefficient of friction on the surface of polymer films and other articles, which is crucial for processing and handling.[2] this compound is an amphiphilic molecule, possessing a long, unsaturated hydrocarbon tail and a polar amide headgroup.[3][4]

The mechanism of action for this compound involves its migration, or "blooming," from the bulk of the polymer to the surface.[1] Due to its limited solubility in the polymer matrix at room temperature, this compound phase separates as the polymer cools from the melt and migrates to the surface, forming a lubricating layer. This surface layer reduces friction and can also act as an anti-blocking agent. Beyond surface effects, this compound present within the polymer matrix can influence its bulk properties, including crystallinity and mechanical performance.

Effects of this compound on Polymer Crystallinity

This compound can influence the crystallization process of polymers, acting as a nucleating agent or by facilitating the mobility of polymer chains. This can lead to changes in the degree of crystallinity, as well as the size and number of crystalline structures (lamellae).

In a study on polypropylene (PP) fibers, the addition of this compound was found to promote crystallinity, resulting in larger and more numerous lamellae crystallites. The degree of crystallinity in PP fibers with this compound was significantly higher (45.4 ± 4.0%) compared to PP fibers without this compound (29.6 ± 2.4%). However, the effect of this compound on crystallinity can be dependent on the processing conditions. For instance, one study on isotactic polypropylene films reported that this compound content had no obvious effect on the degree of crystallinity, which may be due to differences in processing between films and fibers.

Quantitative Data on this compound's Effect on Polymer Crystallinity
Polymer SystemThis compound ConcentrationDegree of Crystallinity (Dc)Melting Temperature (Tm)Crystallite Size (La)Reference
Polypropylene (PP) Fibers0 wt%29.6 ± 2.4 %149.1 ± 0.2 °C~105-175 Å
Polypropylene (PP) Fibers1.5 wt%45.4 ± 4.0 %160.7 ± 0.1 °C~103-244 Å

Effects of this compound on Polymer Mechanical Properties

The changes in crystallinity and the internal lubricating effect of this compound can have a significant impact on the mechanical properties of polymers. The presence of this compound at the interfaces between crystalline and amorphous domains can facilitate slip, affecting the material's response to stress.

In polypropylene fibers, this compound was shown to decrease tensile strength and stiffness (Young's modulus) while enhancing toughness, fracture strain, and ductility. This leads to a "softer" feel of the fibers. The proposed mechanism is that this compound-mediated slip at the interfaces between crystallites and amorphous domains reduces the stress arising from the shear displacement of microfibrils during deformation.

Quantitative Data on this compound's Effect on Polymer Mechanical Properties
Polymer SystemThis compound ConcentrationYoung's Modulus (GPa)Tensile Strength (MPa)Fracture Strain (%)Toughness (MJ/m³)Reference
Polypropylene (PP) Fibers0 wt%1.5 ± 0.3201 ± 22153 ± 1629.6 ± 2.4
Polypropylene (PP) Fibers1.5 wt%1.2 ± 0.296 ± 2499 ± 2080 ± 6

Experimental Protocols

Protocol 1: Sample Preparation - Melt Blending of this compound with Polymer

This protocol describes the preparation of polymer samples containing this compound using a melt blending process.

Materials:

  • Polymer resin (e.g., polypropylene, polyethylene)

  • This compound powder

  • Twin-screw extruder or internal mixer

  • Compression molding machine or fiber spinning line

Procedure:

  • Dry the polymer resin to remove any moisture according to the manufacturer's specifications.

  • Pre-mix the desired amount of this compound powder with the polymer resin in a plastic bag by manual shaking to ensure a homogeneous blend.

  • Set the temperature profile of the extruder or mixer to be above the melting temperature of the polymer.

  • Feed the pre-mixed polymer and this compound into the extruder or mixer and melt-compound the material.

  • Extrude the molten polymer blend through a die to form strands, which are then cooled in a water bath and pelletized.

  • For film or fiber production, the molten polymer can be directly processed using a cast film line, blown film line, or fiber spinning line.

  • For molded samples, use a compression molding machine to press the pelletized blend into sheets or other desired shapes at a temperature above the polymer's melting point, followed by controlled cooling.

Protocol 2: Determination of Polymer Crystallinity using Differential Scanning Calorimetry (DSC)

This protocol outlines the use of DSC to determine the degree of crystallinity of polymer samples with and without this compound.

Materials:

  • DSC instrument

  • Hermetic aluminum pans and lids

  • Microbalance

  • Polymer samples (5-10 mg)

Procedure:

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it hermetically.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample from room temperature to a temperature well above its melting point (e.g., 200°C for polypropylene) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Hold the sample at this temperature for a few minutes (e.g., 3-5 minutes) to erase its thermal history.

  • Cool the sample to a temperature below its glass transition temperature (e.g., 30°C) at a controlled cooling rate (e.g., 10°C/min).

  • Reheat the sample to above its melting point at the same heating rate (e.g., 10°C/min).

  • The melting enthalpy (ΔH_m) is determined by integrating the area under the melting peak from the second heating scan.

  • The degree of crystallinity (Xc) is calculated using the following equation:

    • Xc (%) = (ΔH_m / ΔH_m^0) * 100

    • Where ΔH_m is the measured melting enthalpy and ΔH_m^0 is the theoretical melting enthalpy of a 100% crystalline polymer (a known value from literature).

Protocol 3: Characterization of Crystalline Structure using X-Ray Diffraction (XRD)

This protocol describes the use of XRD to analyze the crystalline structure and determine crystallite size.

Materials:

  • X-ray diffractometer with a Cu Kα radiation source

  • Sample holder

  • Polymer film or fiber samples

Procedure:

  • Mount the polymer sample (film or a bundle of aligned fibers) onto the sample holder.

  • Set the XRD instrument to operate at a specific voltage and current (e.g., 40 kV and 40 mA).

  • Perform a scan over a 2θ range that covers the characteristic diffraction peaks of the polymer (e.g., 10° to 40° for polypropylene).

  • Analyze the resulting diffraction pattern to identify the crystalline peaks.

  • The Scherrer equation can be used to estimate the average crystallite size (L) from the broadening of the diffraction peaks:

    • L = (K * λ) / (β * cos(θ))

    • Where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

Protocol 4: Evaluation of Mechanical Properties using Uniaxial Tensile Testing

This protocol details the procedure for measuring the tensile properties of polymer samples.

Materials:

  • Universal testing machine with a load cell and grips

  • Extensometer (optional, for accurate strain measurement)

  • Dog-bone shaped tensile specimens (prepared according to ASTM or ISO standards) or single fibers

Procedure:

  • Condition the test specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours prior to testing.

  • Measure the cross-sectional dimensions of the specimen's gauge section.

  • Mount the specimen securely in the grips of the universal testing machine.

  • Attach an extensometer to the gauge section if used.

  • Apply a tensile load to the specimen at a constant crosshead speed until it fractures.

  • Record the load and displacement (or strain from the extensometer) data throughout the test.

  • From the resulting stress-strain curve, determine the following properties:

    • Young's Modulus (Stiffness): The slope of the initial linear portion of the curve.

    • Tensile Strength: The maximum stress the material can withstand.

    • Fracture Strain (Elongation at Break): The strain at which the specimen fractures.

    • Toughness: The area under the stress-strain curve, representing the energy absorbed per unit volume before fracture.

  • Test multiple specimens (typically at least five) for each sample group to ensure statistical significance.

Visualizations

Erucamide_Effects This compound This compound Addition Migration Migration to Surface (Blooming) This compound->Migration Internal Presence in Bulk This compound->Internal Surface Surface Lubrication Layer Migration->Surface Crystallinity Increased Crystallinity (Larger/More Crystallites) Internal->Crystallinity Interface Internal Slip at Crystal-Amorphous Interfaces Internal->Interface Friction Reduced Coefficient of Friction Surface->Friction Mechanical Altered Mechanical Properties Crystallinity->Mechanical Interface->Mechanical Strength Decreased Tensile Strength & Stiffness Mechanical->Strength Toughness Increased Toughness, Ductility & Fracture Strain Mechanical->Toughness

Caption: Logical relationship of this compound addition to its effects on polymer properties.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Prep Melt Blending of Polymer + this compound Forming Sample Forming (Molding/Spinning) Prep->Forming DSC DSC Analysis Forming->DSC XRD XRD Analysis Forming->XRD Tensile Tensile Testing Forming->Tensile Cryst_Results Degree of Crystallinity & Melting Temp. DSC->Cryst_Results Struct_Results Crystalline Structure & Crystallite Size XRD->Struct_Results Mech_Results Stress-Strain Curves (Modulus, Strength, Toughness) Tensile->Mech_Results

Caption: Experimental workflow for evaluating this compound's effects on polymers.

References

Application Note: Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for the Detection of Erucamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erucamide ((Z)-docos-13-enamide) is a fatty acid amide commonly used as a slip agent in the polymer industry to reduce the coefficient of friction in films, particularly in food packaging.[1] Its migration to the polymer surface is crucial for its functionality but also a subject of interest for quality control and safety assessment, especially in applications involving contact with food or pharmaceuticals. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique capable of providing detailed elemental and molecular information from the outermost few nanometers of a material's surface.[2] This application note details the use of ToF-SIMS for the qualitative and quantitative analysis of this compound on polymer surfaces.

ToF-SIMS offers high sensitivity, with detection limits in the parts-per-million (ppm) to parts-per-billion (ppb) range, and high mass resolution, enabling the differentiation of molecules with similar masses.[3] It can be used to identify this compound, map its distribution on a surface, and, with appropriate calibration, quantify its surface concentration.

Principle of ToF-SIMS

ToF-SIMS analysis involves bombarding a sample surface with a pulsed primary ion beam. This causes the emission of secondary ions from the surface. These secondary ions are then accelerated into a "time-of-flight" mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). Lighter ions travel faster and reach the detector first, allowing for the generation of a mass spectrum of the surface. In "static" SIMS mode, the primary ion dose is kept low to ensure that the surface is not significantly damaged during analysis, providing information about the original, intact surface molecules.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate ToF-SIMS analysis and to avoid surface contamination.

  • Handling: Always handle samples with clean, powder-free polyethylene gloves. Use clean, solvent-rinsed stainless steel tweezers.

  • Storage: Store samples in clean, non-plastic containers (e.g., glass or aluminum foil) to prevent contamination from plasticizers or other additives. Avoid storage in plastic bags, which can be a source of siloxane contamination.

  • Sample Mounting: Mount the polymer film on a clean, flat sample holder. Ensure the surface to be analyzed is as flat as possible to avoid topographical effects that can reduce mass resolution and signal intensity.

  • Control Samples: Analyze a control polymer film known to be free of this compound to identify background signals from the polymer matrix and any potential surface contamination.

ToF-SIMS Instrumentation and Parameters

The following parameters are a representative starting point for the analysis of this compound on a polymer surface, based on published studies.[1] Optimization may be required depending on the specific instrument and sample.

ParameterValue
Primary Ion Source Gallium (Ga⁺) or Bismuth (Bi₃⁺) Cluster Ion Source
Primary Ion Energy 25 keV
Primary Ion Current 0.15 pA (in bunched mode)
Pulse Width 30 ns
Analysis Area 100 µm x 100 µm to 500 µm x 500 µm
Acquisition Mode Positive Ion Mode
Charge Compensation Low-energy electron flood gun (for insulating polymer samples)
Mass Range 1 - 1000 amu

Data Analysis and Interpretation

Qualitative Analysis

The presence of this compound on the polymer surface can be confirmed by identifying its characteristic ions in the ToF-SIMS spectrum. The primary intact molecular ion of this compound is observed in the positive ion spectrum as the protonated molecule, [M+H]⁺.

  • This compound (C₂₂H₄₃NO):

    • Molecular Weight: 337.58 g/mol

    • Expected [M+H]⁺ ion: m/z 338.34[1]

The high mass resolution of ToF-SIMS allows for the accurate mass measurement of this peak, confirming its elemental composition. In addition to the molecular ion, characteristic fragment ions may also be observed, which can further aid in the identification.

Quantitative Analysis

While ToF-SIMS is often considered a semi-quantitative technique due to matrix effects, quantitative analysis of this compound surface concentration can be achieved through the use of appropriate standards.

Approach for Quantification:

  • Preparation of Standards: Prepare a set of polymer films with known surface concentrations of this compound. This can be achieved by techniques such as spin-coating or solvent casting known concentrations of this compound onto the control polymer film.

  • Calibration Curve: Analyze the standard samples using the optimized ToF-SIMS parameters. A calibration curve can be generated by plotting the intensity of the this compound molecular ion ([M+H]⁺ at m/z 338.34), normalized to a characteristic polymer substrate ion, against the known surface concentration of this compound.

  • Analysis of Unknown Samples: Analyze the unknown polymer samples under the same conditions as the standards. The surface concentration of this compound can then be determined by interpolating the normalized intensity of the this compound ion from the calibration curve.

While specific detection limits for this compound via ToF-SIMS are not widely published, the technique is known for its high sensitivity, with detection limits for many organic molecules in the ppm to ppb range on surfaces.

Data Presentation

The following table summarizes the key spectral information for the detection of this compound by ToF-SIMS.

AnalyteMolecular FormulaMolecular WeightCharacteristic Ionm/z
This compoundC₂₂H₄₃NO337.58[M+H]⁺338.34

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the ToF-SIMS analysis of this compound on a polymer surface.

G ToF-SIMS Experimental Workflow for this compound Detection cluster_prep Sample Preparation cluster_analysis ToF-SIMS Analysis cluster_data Data Processing Sample Polymer Film Sample Handling Handle with PE Gloves and Clean Tweezers Sample->Handling Mounting Mount on Sample Holder Handling->Mounting Introduction Introduce Sample into UHV Chamber Mounting->Introduction Analysis Bombard with Pulsed Primary Ion Beam Introduction->Analysis Detection Detect Secondary Ions with ToF Analyzer Analysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Qualitative Identify this compound ([M+H]⁺ at m/z 338.34) Spectrum->Qualitative Quantitative Quantify using Calibration Curve Spectrum->Quantitative

Caption: ToF-SIMS Experimental Workflow.

Logical Relationship of this compound Function and Detection

This diagram shows the logical connection between the function of this compound as a slip agent and the rationale for its detection using ToF-SIMS.

G Logical Relationship of this compound Function and Detection This compound This compound in Bulk Polymer Migration Migration to Surface This compound->Migration SurfaceLayer This compound Surface Layer Migration->SurfaceLayer Function Functionality: Reduced Friction (Slip Agent) SurfaceLayer->Function Detection Detection by ToF-SIMS SurfaceLayer->Detection QC Quality Control & Safety Assessment Detection->QC

Caption: this compound Function and Detection.

Conclusion

Time-of-Flight Secondary Ion Mass Spectrometry is a powerful and highly surface-sensitive technique for the detection and characterization of this compound on polymer surfaces. Its high sensitivity and molecular specificity allow for the confident identification of this compound through its protonated molecular ion. While quantitative analysis requires the use of standards, ToF-SIMS can provide valuable information on the surface concentration and distribution of this important polymer additive, making it an invaluable tool for quality control, process development, and safety assessment in the polymer and related industries.

References

Pressurized Fluid Extraction of Erucamide from Polyethylene Films: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erucamide is a fatty acid amide commonly used as a slip agent in polyethylene (PE) films to reduce the coefficient of friction, preventing blocking and facilitating handling during processing and packaging applications. Accurate quantification of this compound is crucial for quality control and to understand its migration characteristics, particularly in food and pharmaceutical packaging where it can be a potential contaminant.

Pressurized Fluid Extraction (PFE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting additives like this compound from polymer matrices.[1] This method utilizes solvents at elevated temperatures and pressures, which increases the solubility and diffusion rate of the analyte, leading to shorter extraction times, reduced solvent consumption, and higher extraction efficiency compared to traditional methods like Soxhlet extraction.[2][3][4]

This document provides detailed application notes and a comprehensive protocol for the extraction of this compound from polyethylene films using Pressurized Fluid Extraction, followed by analysis, typically by gas chromatography (GC) or liquid chromatography (LC).

Principle of Pressurized Fluid Extraction (PFE)

PFE operates by using conventional solvents at temperatures above their atmospheric boiling points. The high pressure maintains the solvent in its liquid state, enabling extractions to be performed at elevated temperatures. This high temperature enhances the extraction kinetics by increasing the solubility of the analyte and the desorption from the sample matrix. The result is a rapid and efficient extraction process.

Experimental Protocols

This section details the methodology for the extraction of this compound from polyethylene films using PFE. The protocol is based on optimized conditions reported in the scientific literature.[5]

Equipment and Reagents
  • Equipment:

    • Pressurized Fluid Extraction System (e.g., Dionex™ ASE™ Accelerated Solvent Extractor)

    • Extraction cells (appropriate volume for the sample size)

    • Cellulose filter disks

    • Collection vials

    • Analytical balance

    • Grinder or cutting mill (for sample preparation)

    • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS), or a High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

  • Reagents:

    • Isopropanol (analytical grade or higher)

    • Cyclohexane (analytical grade or higher) - can be studied as a co-solvent.

    • This compound standard (high purity)

    • Internal standard (e.g., Tetradecanamide)

    • Diatomaceous earth or sand (as a dispersant)

Sample Preparation

Proper sample preparation is critical to ensure efficient extraction.

  • Obtain a representative sample of the polyethylene film.

  • If the film is thick or in pellet form, it needs to be cryo-ground to a fine powder (e.g., ~20-40 mesh) to increase the surface area available for extraction. For thin films, cutting them into small pieces may be sufficient.

  • Accurately weigh a suitable amount of the prepared sample (e.g., 0.5 - 2.0 g) and record the weight.

  • Mix the sample with an inert dispersant like diatomaceous earth or sand to prevent clumping and ensure even solvent flow through the extraction cell.

PFE Method Parameters

The following parameters have been optimized for the extraction of this compound from polyethylene.

ParameterOptimized Value
Solvent Isopropanol
Temperature 105 °C
Pressure 1500 psi (typical, sufficient to maintain solvent in liquid state)
Static Time 16 minutes
Number of Cycles 2
Rinse Volume 60% of cell volume
Purge Time 100 seconds
Extraction Procedure
  • Place a cellulose filter disk at the bottom of the extraction cell.

  • Transfer the sample-dispersant mixture into the extraction cell.

  • Place a second cellulose filter disk on top of the sample.

  • Hand-tighten the cell cap and place the cell in the PFE system.

  • Place a collection vial in the collection carousel.

  • Program the PFE system with the optimized method parameters listed in the table above.

  • Start the extraction sequence.

  • Once the extraction is complete, remove the collection vial containing the extract.

  • The extract can then be concentrated or diluted as necessary for the subsequent analytical determination.

Analytical Determination

The concentration of this compound in the extract is typically determined using chromatographic techniques.

  • Gas Chromatography (GC): GC-FID is a common and robust method for the quantification of this compound. GC-MS can be used for confirmation of the analyte's identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can also be employed, although this compound does not have a strong chromophore, making detection at lower wavelengths (e.g., ~200 nm) necessary.

An external calibration curve using this compound standards of known concentrations should be prepared to quantify the amount of this compound in the sample extracts. The use of an internal standard is recommended to improve the precision of the method.

Quantitative Data Summary

The following table summarizes the performance of the PFE method for the extraction of this compound from polyethylene films.

ParameterResultReference
Recovery ~100%
Repeatability (RSD) 8%

Visualizations

PFE Experimental Workflow

PFE_Workflow cluster_prep Sample Preparation cluster_pfe Pressurized Fluid Extraction cluster_analysis Analysis PE_Film Polyethylene Film Sample Grinding Grinding/Cutting PE_Film->Grinding Weighing Weighing Grinding->Weighing Mixing Mixing with Dispersant Weighing->Mixing Cell_Loading Loading into Extraction Cell Mixing->Cell_Loading PFE_System PFE System (Solvent: Isopropanol Temp: 105°C Static Time: 16 min Cycles: 2) Cell_Loading->PFE_System Extraction Automated Extraction PFE_System->Extraction Extract This compound Extract Extraction->Extract Analysis GC-FID or HPLC Analysis Extract->Analysis Quantification Quantification Analysis->Quantification

Caption: Workflow for this compound Extraction using PFE.

Key PFE Parameter Relationships

PFE_Parameters PFE Pressurized Fluid Extraction Efficiency Temp Temperature (105°C) PFE->Temp increases solubility & diffusion Solvent Solvent (Isopropanol) PFE->Solvent solubilizes this compound Time Static Time (16 min) PFE->Time allows for diffusion Cycles Number of Cycles (2) PFE->Cycles ensures complete extraction

References

Troubleshooting & Optimization

Technical Support Center: Preventing Erucamide Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the precipitation of erucamide in aqueous solutions. This compound's inherent low aqueous solubility presents a significant challenge in various experimental and formulation contexts. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in water?

A1: this compound is a fatty acid amide derived from erucic acid.[1][2] Its molecular structure consists of a long, unsaturated C22 hydrocarbon chain, which is nonpolar, and a polar amide head group.[1][3] Due to the dominance of the long nonpolar tail, the molecule is highly hydrophobic and, consequently, is practically insoluble in water.[2] The estimated water solubility of this compound is approximately 0.2 mg/L.

Q2: What are the common signs of this compound precipitation in my aqueous solution?

A2: this compound precipitation can manifest in several ways, including:

  • The appearance of a white or milky turbidity in the solution.

  • The formation of a visible white precipitate that may settle at the bottom or float on the surface of the container.

  • A noticeable decrease in the desired biological or chemical activity of the solution, suggesting a lower concentration of dissolved this compound.

Q3: Can temperature changes affect the stability of my this compound solution?

A3: Yes, temperature can significantly impact the stability of this compound preparations. While warming can sometimes aid in the initial dissolution or dispersion of this compound, a decrease in temperature can lead to supersaturation and subsequent precipitation, a phenomenon known as "crashing out". It is crucial to consider the temperature at which your experiments will be conducted and stored.

Q4: I dissolved this compound in an organic solvent first and then added it to my aqueous buffer, but it still precipitated. Why?

A4: This is a common issue when working with highly hydrophobic compounds. When the organic solvent stock is added to the aqueous buffer, the this compound molecules are suddenly in a water-rich environment where they are not soluble. This rapid change in solvent polarity causes the this compound to aggregate and precipitate out of the solution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Immediate Precipitation Upon Addition to Water

  • Question: I added this compound powder directly to my aqueous buffer, and it immediately formed clumps and did not dissolve. What went wrong?

  • Answer: Direct addition of this compound to water is unlikely to be successful due to its extremely low solubility. The powder will not readily disperse and will likely agglomerate.

    • Solution: Prepare a stock solution in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol before introducing it to the aqueous medium.

Issue 2: Precipitation After Diluting an Organic Stock Solution

  • Question: My this compound dissolved perfectly in DMSO, but when I diluted the stock solution into my aqueous buffer, the solution turned cloudy. How can I fix this?

  • Answer: This is due to the "solvent-shifting" effect where the compound is no longer soluble as the solvent composition changes to a predominantly aqueous one.

    • Troubleshooting Steps:

      • Reduce the final concentration: Your target concentration in the aqueous medium may be above this compound's solubility limit in that specific system. Try a lower final concentration.

      • Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, try diluting into a buffer that already contains a certain percentage of a water-miscible organic co-solvent (e.g., ethanol or isopropanol).

      • Incorporate surfactants: Add a surfactant to the aqueous buffer before introducing the this compound stock solution. Surfactants can form micelles that encapsulate the hydrophobic this compound molecules, keeping them dispersed.

      • Control the rate of addition: Add the organic stock solution very slowly to the aqueous buffer while vigorously stirring or vortexing. This can sometimes help in creating a finer, more stable dispersion.

Issue 3: Solution is Initially Clear but Precipitates Over Time

  • Question: I managed to prepare a clear aqueous dispersion of this compound, but after a few hours (or overnight), I noticed a precipitate. What is happening?

  • Answer: This indicates that your preparation is not thermodynamically stable. It might be a supersaturated solution or an unstable dispersion where particles are slowly aggregating and settling.

    • Troubleshooting Steps:

      • Optimize the formulation: You may need to adjust the concentrations of co-solvents or surfactants to improve long-term stability.

      • Consider particle size reduction: Smaller particles have a lower tendency to settle. Homogenization or sonication can help in creating a more stable dispersion.

      • Add a stabilizer or anti-settling agent: For dispersions, polymers like hydroxyethyl cellulose can increase the viscosity of the aqueous phase and hinder the settling of particles.

Strategies for Preventing Precipitation

To avoid precipitation, it is essential to create a stable formulation. The most effective approach for this compound in aqueous systems is to form a stable emulsion or dispersion.

Use of Co-solvents

Water-miscible organic solvents can be used to increase the overall solvating capacity of the aqueous medium.

  • Recommended Co-solvents: Ethanol, Isopropanol (IPA), Dimethyl Sulfoxide (DMSO).

  • General Approach: Prepare a high-concentration stock solution of this compound in the chosen co-solvent. The final aqueous medium should contain a percentage of the same co-solvent to maintain solubility upon dilution. The required percentage will depend on the final this compound concentration and needs to be determined empirically.

Use of Surfactants and Emulsifiers

Surfactants are crucial for creating stable dispersions of this compound in water. They work by reducing the interfacial tension between the this compound particles and water, preventing them from aggregating.

  • Recommended Surfactants/Emulsifiers:

    • Anionic: Sodium dodecylbenzene sulfonate

    • Non-ionic: Polyoxyethylene ethers

  • Mechanism of Action: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic tails of the surfactants form the core of the micelle, which can encapsulate the nonpolar this compound molecules, while the hydrophilic heads face the aqueous environment, allowing for stable dispersion.

Formation of a Stable Aqueous Emulsion

For higher concentrations of this compound, creating a stable oil-in-water emulsion is the most robust strategy. This involves dispersing this compound (often melted or dissolved in a small amount of an appropriate solvent) in an aqueous phase containing emulsifiers, dispersing agents, and stabilizers.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₂H₄₃NO
Molecular Weight 337.58 g/mol
Appearance White to off-white waxy solid, flakes, or beads
Melting Point 79-81 °C
Water Solubility Practically insoluble (~0.2 mg/L)
Organic Solvent Solubility Soluble in isopropanol, DMSO; slightly soluble in ethanol and acetone

Table 2: Guide to Selecting Excipients for Aqueous this compound Formulations

Excipient CategoryExamplesRecommended Use and Considerations
Co-solvents Ethanol, Isopropanol (IPA)Useful for lower concentrations of this compound. The final concentration of the co-solvent should be minimized to avoid potential effects on the experimental system. Start with 5-10% (v/v) and optimize as needed.
Surfactants/Emulsifiers Sodium dodecylbenzene sulfonate, Polyoxyethylene ethersEssential for creating stable dispersions or emulsions. The concentration should be above the CMC. The choice of surfactant may depend on the required ionic strength and pH of the final solution.
Dispersing Agents Polyoxyethylene ethersAids in the uniform distribution of this compound particles within the aqueous phase.
Solubilizers Alkyl betainesCan be used in combination with emulsifiers to enhance the stability of the emulsion.
Anti-settling Agents Hydroxyethyl celluloseIncreases the viscosity of the aqueous phase to prevent the settling of dispersed this compound particles over time.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous this compound Emulsion

This protocol is adapted from a patented method for creating a water-based this compound emulsion.

Materials:

  • Deionized water

  • This compound

  • Dispersing agent (e.g., Polyoxyethylene ether)

  • Emulsifier (e.g., Sodium dodecylbenzene sulfonate)

  • Solubilizer (e.g., Alkyl betaine)

  • Anti-settling agent (e.g., Hydroxyethyl cellulose)

  • Reaction kettle with heating and stirring capabilities

Procedure:

  • Add 60-70 parts by weight of deionized water to the reaction kettle and heat to 50-60 °C.

  • Add 30-40 parts by weight of this compound to the heated water while continuously stirring.

  • Increase the temperature to 80-90 °C and maintain it until the this compound is completely melted.

  • Add 3-7 parts of the dispersing agent, 1-3 parts of the emulsifier, 0.5-1.5 parts of the solubilizer, and 0.3-0.5 parts of the anti-settling agent to the mixture.

  • Continue stirring and maintain the temperature at 80-90 °C for a sufficient duration to ensure homogeneity.

  • Cool the emulsion to room temperature while stirring. The resulting product should be a stable, uniform emulsion.

Protocol 2: General Method for Screening Co-solvents and Surfactants

This protocol provides a general workflow for identifying suitable co-solvents and surfactants to prevent this compound precipitation at a desired concentration.

Materials:

  • This compound

  • Organic solvent for stock solution (e.g., DMSO)

  • Aqueous buffer (e.g., PBS)

  • Candidate co-solvents (e.g., ethanol, IPA)

  • Candidate surfactants (e.g., Tween 20, Sodium dodecyl sulfate)

Procedure:

  • Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 50 mg/mL in DMSO).

  • Prepare a series of aqueous buffers:

    • Buffer alone (control).

    • Buffer with increasing concentrations of a co-solvent (e.g., 5%, 10%, 20% ethanol).

    • Buffer with increasing concentrations of a surfactant (e.g., 0.1%, 0.5%, 1% Tween 20).

  • Add the this compound stock solution to each of the prepared buffers to achieve the desired final concentration. Add the stock solution dropwise while vortexing vigorously.

  • Visually inspect for precipitation immediately after addition and after a set period (e.g., 1 hour, 4 hours, 24 hours) at the desired experimental temperature.

  • Quantify the dissolved this compound (optional): For the clear or slightly hazy solutions, centrifuge the samples at high speed to pellet any undissolved material. Analyze the supernatant using a suitable analytical method (e.g., HPLC) to determine the concentration of soluble this compound.

Visualizations

experimental_workflow Experimental Workflow for Preparing a Stable this compound Emulsion cluster_prep Preparation Steps cluster_output Result step1 1. Heat Deionized Water (50-60°C) step2 2. Add this compound & Heat (80-90°C) until melted step1->step2 step3 3. Add Excipients (Dispersant, Emulsifier, Solubilizer, Anti-settling agent) step2->step3 step4 4. Maintain Temperature & Stir (80-90°C) step3->step4 step5 5. Cool to Room Temperature with continuous stirring step4->step5 result Stable Aqueous This compound Emulsion step5->result troubleshooting_flowchart Troubleshooting this compound Precipitation start Start: Preparing Aqueous this compound Mixture precipitation Precipitation Observed? start->precipitation immediate Immediate Precipitation? precipitation->immediate Yes end_stable Stable Solution/ Dispersion precipitation->end_stable No over_time Precipitation Over Time? immediate->over_time No sol_direct Strategy: Direct addition to water? immediate->sol_direct Yes action3 Action: 1. Optimize formulation (adjust excipients) 2. Use homogenization/sonication 3. Add stabilizer over_time->action3 Yes end_unstable Unstable Mixture over_time->end_unstable No sol_stock Strategy: Diluting organic stock? sol_direct->sol_stock No action1 Action: Prepare stock in organic solvent (e.g., DMSO) sol_direct->action1 Yes sol_stock->over_time No action2 Action: 1. Reduce final concentration 2. Add co-solvent to buffer 3. Add surfactant to buffer sol_stock->action2 Yes action1->start action2->start action3->start

References

Technical Support Center: Optimizing E-rucamide Concentration for Effective Slip

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing erucamide concentration as a slip agent. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound acts as a slip agent?

A1: this compound is a fatty acid amide that, when incorporated into a polymer matrix, migrates to the surface. This process is often referred to as "blooming."[1][2][3] Once on the surface, the this compound molecules form a thin, lubricating layer that reduces the coefficient of friction (COF) between the polymer surface and other surfaces it comes into contact with.[4][5] The effectiveness of this layer is dependent on factors such as its thickness, uniformity, and the crystalline structure of the this compound on the surface.

Q2: How long does it take for this compound to migrate to the surface and become effective?

A2: The migration of this compound is a time-dependent process. For typical low-density polyethylene (LDPE), near-equilibrium surface concentration can be reached within the first two hours of film production. Some studies have observed that a full monolayer coverage can be achieved within the first 20 minutes. However, the rate of migration is influenced by several factors, including the type of polymer, storage temperature, and the initial concentration of this compound. Higher ambient temperatures generally accelerate the migration process.

Q3: What is "blooming" and how can it be controlled?

A3: Blooming is the migration of additives like this compound from the bulk of the polymer to its surface. While this is the intended mechanism for slip agents, excessive blooming can lead to a powdery or waxy residue on the film surface. This can negatively impact downstream processes such as printing, sealing, and lamination.

To control blooming, consider the following:

  • Optimize Concentration: Avoid using an excessively high concentration of this compound. Levels around 1500-2000 ppm are considered high and may lead to blooming issues.

  • Material Selection: The crystallinity of the polymer plays a role; migration is slower in more crystalline polymers like HDPE due to the reduced amorphous regions for the additive to travel through.

  • Temperature Control: Lower molding temperatures can slow down the initial migration rate.

  • Additive Blends: In some cases, blending this compound with other slip agents, like oleamide, can modulate the migration rate.

Troubleshooting Guide

Issue 1: High Coefficient of Friction (COF) Despite this compound Addition

Possible Cause Troubleshooting Step
Insufficient Migration Time Allow for adequate conditioning time after processing for the this compound to migrate to the surface. Most migration occurs within 24-48 hours.
Low this compound Concentration The concentration of this compound may be too low to form an effective slip layer. A target surface concentration of approximately 0.5 µg/cm² has been shown to be effective for LLDPE films.
Interaction with Other Additives Other additives, such as anti-blocking agents, can influence the performance of this compound. The presence of silica-based anti-block agents has been shown to be more effective in reducing COF when combined with a slip agent compared to talc-based ones.
High Processing Temperatures Excessive heat during processing can lead to the volatilization of this compound, reducing the amount available to migrate to the surface.
Polymer Type This compound migration is slower in polymers with higher crystallinity, such as high-density polyethylene (HDPE), compared to low-density polyethylene (LDPE).

Issue 2: Poor Printability or Sealability

Possible Cause Troubleshooting Step
Excessive Blooming An overly thick layer of this compound on the surface can interfere with ink adhesion and heat sealing. Reduce the initial concentration of this compound in the polymer matrix.
Inconsistent Surface Coverage Uneven distribution of this compound can lead to areas with poor print or seal quality. Ensure uniform mixing of the this compound masterbatch with the base polymer during extrusion.
Surface Energy Modification The this compound layer creates a low-energy, hydrophobic surface. This may require the use of surface treatment methods (e.g., corona treatment) to increase the surface energy before printing or sealing. However, excess slip can negatively impact the effectiveness of corona treatment.

Quantitative Data Summary

Table 1: this compound Concentration and its Effect on Kinetic Coefficient of Friction (COF) in LLDPE Films

This compound Bulk Loading (ppm)This compound Surface Concentration (µg/cm²)Resulting Kinetic COF
Varies~0.5Plateauing of COF at a value ≤ ~0.2
5000Varies with agingCOF decreases as surface concentration increases

Table 2: Comparison of this compound and Behenamide as Slip Additives

AdditivePolymerBulk Loading (ppm)Resulting COF
This compoundLDPE1010~0.18
BehenamideLDPE1080~0.48
This compoundPMMA500 (0.05%)~0.09
BehenamidePMMA1000 (0.10%)~0.19

Experimental Protocols

Protocol 1: Determination of this compound Surface Concentration by Solvent Washing

Objective: To quantify the amount of this compound that has migrated to the polymer film surface.

Methodology:

  • Cut a sample of the polymer film with a known surface area.

  • Wash the surface of the film with a suitable solvent (e.g., isopropanol, cyclohexane) to dissolve the surface this compound.

  • Collect the solvent wash.

  • Analyze the solvent extract using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) to determine the concentration of this compound.

  • Calculate the surface concentration of this compound in µg/cm².

Protocol 2: Measurement of Coefficient of Friction (COF)

Objective: To determine the slip properties of the polymer film.

Methodology:

  • Condition the film samples at a controlled temperature and humidity for a specified period (e.g., 24 hours).

  • Use a COF tester that adheres to ASTM D1894 standards.

  • A sled of a specified weight is pulled across the surface of the film sample at a constant speed.

  • The force required to initiate motion (static COF) and maintain motion (kinetic COF) is measured.

  • The COF is calculated as the ratio of the frictional force to the normal force (weight of the sled).

Visualizations

Erucamide_Migration_Workflow This compound Migration and Slip Mechanism cluster_0 Polymer Bulk cluster_1 Polymer Surface Erucamide_in_Matrix This compound Dispersed in Polymer Matrix Erucamide_at_Surface This compound Migrates to Surface Erucamide_in_Matrix->Erucamide_at_Surface Migration (Time & Temp Dependent) Slip_Layer Formation of Crystalline Slip Layer Erucamide_at_Surface->Slip_Layer Reduced_COF Reduced Coefficient of Friction Slip_Layer->Reduced_COF Provides Lubrication

Caption: Workflow of this compound migration to the polymer surface and its function as a slip agent.

Troubleshooting_Logic Troubleshooting High COF with this compound High_COF High COF Observed Check_Concentration Is this compound Concentration Sufficient? High_COF->Check_Concentration Check_Migration_Time Has Sufficient Migration Time Passed? Check_Concentration->Check_Migration_Time Yes Increase_Concentration Increase this compound Concentration Check_Concentration->Increase_Concentration No Check_Processing_Temp Were Processing Temperatures Too High? Check_Migration_Time->Check_Processing_Temp Yes Increase_Time Allow More Conditioning Time Check_Migration_Time->Increase_Time No Check_Other_Additives Are Other Additives Interfering? Check_Processing_Temp->Check_Other_Additives No Optimize_Temp Optimize Processing Temperature Check_Processing_Temp->Optimize_Temp Yes Review_Formulation Review Complete Formulation Check_Other_Additives->Review_Formulation Yes COF_Resolved COF Optimized Check_Other_Additives->COF_Resolved No Increase_Concentration->COF_Resolved Increase_Time->COF_Resolved Optimize_Temp->COF_Resolved Review_Formulation->COF_Resolved

Caption: Logical flow for troubleshooting high coefficient of friction in films containing this compound.

References

Technical Support Center: Troubleshooting Erucamide Degradation in Polymer Extrusion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of erucamide during polymer extrusion.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in polymer extrusion?

A1: this compound (cis-13-docosenamide) is a fatty acid amide widely used as a slip agent and anti-blocking agent in the manufacturing of polymers like polyethylene (PE) and polypropylene (PP).[1] Its primary function is to reduce the coefficient of friction on the polymer surface. This is achieved through a process called "blooming" or migration, where the this compound molecules, being partially incompatible with the polymer matrix, move to the surface after extrusion.[2] This forms a lubricating layer that prevents film layers from sticking to each other (blocking) and reduces friction against processing equipment.

Q2: What are the primary signs of this compound degradation during extrusion?

A2: The most common indicators of this compound degradation are undesirable changes in the final product's aesthetic and functional properties. These can include:

  • Yellowing or Discoloration: This is a primary concern and often indicates the formation of chromophoric (color-causing) degradation products.[3]

  • Unpleasant Odors: Volatile organic compounds can be generated as byproducts of this compound breakdown, leading to off-odors in the final product.[4][5]

  • Reduced Slip Performance: Degradation reduces the concentration of effective this compound on the surface, leading to a higher coefficient of friction and potential issues with film handling and processing.

  • Changes in Surface Properties: Issues with printing, sealing, or lamination can arise due to the presence of degradation products on the polymer surface.

Q3: What are the main causes of this compound degradation?

A3: The primary mechanism for this compound degradation during extrusion is thermo-oxidative degradation. This process is influenced by several factors:

  • High Processing Temperatures: Elevated temperatures in the extruder barrel significantly accelerate the rate of oxidation.

  • Presence of Oxygen: Oxygen present in the extruder feed or entrapped in the polymer melt is a key reactant in the degradation process.

  • High Shear Stress: The mechanical stress experienced by the polymer melt can generate free radicals, initiating the degradation cascade.

  • Presence of Catalytic Impurities: Trace metal ions (e.g., from pigments or residual catalysts) can catalyze oxidative reactions.

  • Interaction with Other Additives: Certain additives may have antagonistic effects, promoting the degradation of this compound.

Q4: Can the presence of antioxidants help prevent this compound degradation?

A4: Yes, incorporating an appropriate antioxidant package into the polymer formulation can significantly mitigate the thermo-oxidative degradation of this compound. Primary antioxidants (hindered phenols) act as free-radical scavengers, while secondary antioxidants (phosphites) decompose hydroperoxides, both of which are key species in the oxidation cycle. However, it's important to note that some antioxidants, particularly certain phenolic types, can themselves form colored byproducts (e.g., quinones), which may contribute to yellowing. Therefore, careful selection and optimization of the antioxidant package are crucial.

Troubleshooting Guides

Issue 1: Yellowing of the Polymer Film/Product
Potential Cause Recommended Action
Excessive Melt Temperature Gradually reduce the temperature in the extruder barrel zones, particularly the metering and die zones, in increments of 5-10°C. Monitor the effect on both yellowing and melt processability.
Thermo-oxidative Degradation of this compound Ensure an adequate and appropriate antioxidant package is present in the formulation. Consider a blend of primary and secondary antioxidants for synergistic protection.
Interaction with Other Additives Review all components in the formulation. Certain pigments (e.g., some grades of TiO₂) or other additives might be catalyzing degradation. Consult with your additive supplier for compatibility information.
Long Residence Time in Extruder Optimize the screw speed and throughput to minimize the time the polymer melt spends at high temperatures.
Issue 2: Poor Slip Performance (High Coefficient of Friction)
Potential Cause Recommended Action
This compound Degradation Follow the steps outlined for troubleshooting yellowing to minimize degradation, as this will preserve the active this compound.
Insufficient this compound Concentration The initial concentration may be too low, or degradation has reduced it to a sub-optimal level. Consider a slight increase in the this compound loading, but be mindful of potential blooming issues.
Interaction with Anti-blocking Agents High loadings of anti-blocking agents (like talc or silica) can sometimes interfere with the migration of this compound to the surface. Ensure the ratio of slip to anti-block agent is optimized for your application.
Inadequate "Blooming" Time The reduction in the coefficient of friction is a time-dependent process as this compound migrates to the surface. Allow for sufficient conditioning time (typically 24-48 hours) before measuring the final slip properties.

Data Presentation

The following table summarizes the expected qualitative and quantitative effects of key extrusion parameters on this compound stability, based on established chemical principles. The quantitative values are illustrative and can vary based on the specific polymer, extruder design, and full formulation.

Parameter Change Effect on this compound Degradation Typical Yellowness Index (YI) Range
Melt Temperature IncreaseExponential increase in oxidation rate3 - 10+
Melt Temperature DecreaseSignificant decrease in oxidation rate1 - 5
Oxygen Concentration HighIncreased rate of degradation4 - 10+
Oxygen Concentration Low (e.g., Nitrogen Purge)Substantially reduced degradation1 - 3
Antioxidant Level InsufficientHigh degradation5 - 10+
Antioxidant Level OptimizedLow degradation1 - 4

Visualizations

Logical Troubleshooting Workflow

Troubleshooting Workflow for this compound Degradation Start Problem Observed (e.g., Yellowing, Poor Slip) Check_Temp Is Melt Temperature Above Recommended Range? Start->Check_Temp Reduce_Temp Action: Reduce Barrel and Die Temperatures Check_Temp->Reduce_Temp Yes Check_AO Is Antioxidant Package Adequate? Check_Temp->Check_AO No Reduce_Temp->Check_AO Optimize_AO Action: Review/Optimize Antioxidant Formulation Check_AO->Optimize_AO No Check_Additives Any Incompatible Additives Present? Check_AO->Check_Additives Yes Optimize_AO->Check_Additives Review_Formulation Action: Consult Supplier, Test Alternative Additives Check_Additives->Review_Formulation Yes Analyze_Sample Action: Quantify this compound and Degradation Products (GC-MS) Check_Additives->Analyze_Sample No Review_Formulation->Analyze_Sample End Problem Resolved Analyze_Sample->End

Caption: A logical workflow for diagnosing and resolving issues related to this compound degradation.

This compound Degradation Pathway

Simplified Thermo-Oxidative Degradation of this compound This compound This compound (C22H43NO) Initiation Initiation (Heat, Shear) This compound->Initiation Allylic_Radical Allylic Radical (on Carbon Chain) Initiation->Allylic_Radical Peroxy_Radical Peroxy Radical Allylic_Radical->Peroxy_Radical + O2 Oxygen O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + R-H Oxidation_Products Primary Oxidation Products (e.g., Hydroxylated this compound) Hydroperoxide->Oxidation_Products Further_Oxidation Further Oxidation & Chain Scission Oxidation_Products->Further_Oxidation Final_Products Secondary Degradation Products (e.g., Aldehydes, Ketones, Carboxylic Acids) Further_Oxidation->Final_Products Chromophores Chromophoric Structures (Conjugated Systems) => YELLOWING Final_Products->Chromophores

Caption: A simplified pathway of this compound thermo-oxidative degradation leading to discoloration.

Experimental Protocols

Protocol: Quantification of this compound and its Degradation Products by GC-MS

This protocol provides a general methodology for the extraction and analysis of this compound and its primary oxidative byproducts from a polyolefin matrix.

1. Objective: To quantify the concentration of residual this compound and identify and semi-quantify its major degradation products in a polymer sample post-extrusion.

2. Materials and Equipment:

  • Solvents: Dichloromethane (DCM), Cyclohexane, Isopropanol (HPLC grade or higher).

  • Apparatus: Soxhlet extraction apparatus or a laboratory microwave extraction system.

  • Sample Preparation: Grinder (cryogenic grinding recommended to prevent thermal degradation), analytical balance, volumetric flasks, vials, syringe filters (0.45 µm PTFE).

  • Instrumentation: Gas Chromatograph with Mass Spectrometric detector (GC-MS).

3. Sample Preparation (Solvent Extraction):

  • Grinding: Cryogenically grind the polymer sample (pellets or film) to a fine powder (approx. 20-40 mesh). This increases the surface area for efficient extraction.

  • Weighing: Accurately weigh approximately 3-5 g of the ground polymer into a Soxhlet thimble or a microwave extraction vessel.

  • Extraction:

    • Soxhlet Method: Place the thimble in the Soxhlet extractor. Add 150 mL of dichloromethane to the boiling flask and extract for 6-8 hours.

    • Microwave-Assisted Extraction (MAE): Add 20 mL of dichloromethane to the vessel containing the sample. Program the microwave for a 20-minute extraction at a controlled temperature (e.g., 100°C).

  • Concentration: After extraction, evaporate the solvent to near dryness using a rotary evaporator.

  • Reconstitution: Re-dissolve the residue in a precise volume (e.g., 5.0 mL) of isopropanol.

  • Filtering: Filter the solution through a 0.45 µm syringe filter into a GC vial.

4. GC-MS Analysis:

  • GC Column: Agilent J&W VF-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-dimethylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 200°C, hold for 4 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 7 minutes.

  • MS Detector:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Scan Range: m/z 50-550.

5. Data Analysis:

  • Quantification: Create a calibration curve using standards of pure this compound. Calculate the concentration of this compound in the sample based on its peak area relative to the calibration curve.

  • Identification of Degradation Products: Analyze the mass spectra of other significant peaks in the chromatogram. Compare these spectra to libraries (e.g., NIST) and literature data to tentatively identify degradation products such as hydroxylated this compound or other oxidative fragments.

Experimental Workflow Diagram

Experimental Workflow for this compound Analysis Start Polymer Sample (Post-Extrusion) Grind Cryogenic Grinding (20-40 mesh) Start->Grind Extract Solvent Extraction (Soxhlet or Microwave) Grind->Extract Concentrate Evaporate Solvent (Rotary Evaporator) Extract->Concentrate Reconstitute Reconstitute in Known Volume of Solvent Concentrate->Reconstitute Filter Filter (0.45 µm) into GC Vial Reconstitute->Filter GCMS GC-MS Analysis Filter->GCMS Data_Analysis Data Analysis: - Quantification of this compound - Identification of Byproducts GCMS->Data_Analysis End Report Results Data_Analysis->End

References

Improving the yield of chemical synthesis of Erucamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chemical synthesis of Erucamide and improving yields.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a low yield of this compound. What are the potential causes and how can I improve it?

    Answer: Low yield is a frequent challenge in this compound synthesis and can be attributed to several factors. A systematic evaluation of your experimental setup is crucial.

    • Incomplete Reaction: The reaction may not have proceeded to completion.

      • Solution: Ensure the reaction is allowed to run for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For syntheses involving the reaction of erucic acid with ammonia or urea, ensure adequate heating to drive off the water produced, which shifts the equilibrium towards the product. Using a Dean-Stark apparatus can be effective for water removal.

    • Suboptimal Reaction Temperature: The reaction temperature might be too low for efficient conversion or too high, leading to degradation.

      • Solution: Optimize the reaction temperature. For the synthesis from erucic acid and urea using a chemical catalyst, a temperature of approximately 190°C is optimal for achieving a high yield.[1][2] In contrast, lipase-catalyzed synthesis is performed at a much lower temperature, around 60°C.

    • Incorrect Stoichiometry: An improper molar ratio of reactants can result in unreacted starting materials.

      • Solution: Carefully control the molar ratio of erucic acid to the amine source. A molar ratio of 1:4 of erucic acid to urea has been shown to be optimal in several studies.[1][2]

    • Poor Reactant Quality: Impurities in the starting materials, particularly in the erucic acid, can interfere with the reaction.

      • Solution: Use high-purity erucic acid. If the purity is uncertain, consider purifying the starting material before use.

    • Catalyst Inefficiency or Deactivation: The catalyst may not be active enough or may have deactivated during the reaction.

      • Solution: Ensure the correct catalyst is being used for your chosen method. For the reaction with urea at atmospheric pressure, a mixed catalyst of phosphorus pentoxide (P₂O₅) and ammonium dihydrogen phosphate ((NH₄)H₂PO₄) has been reported to be effective. For enzymatic synthesis, ensure the lipase is active and used in the correct proportion (e.g., 3% by weight of erucic acid). Catalyst deactivation can be caused by impurities in the feed, sintering at high temperatures, or coking. Consider catalyst regeneration or using fresh catalyst.

Issue 2: Presence of Significant Impurities in the Product

  • Question: My final product contains a significant amount of nitrile byproduct. How can I minimize its formation?

    Answer: Nitrile formation is a common side reaction in the synthesis of amides, particularly at elevated temperatures.

    • Cause: Dehydration of the primary amide (this compound) to the corresponding nitrile is favored at high temperatures.

    • Solution:

      • Temperature Control: Carefully control the reaction temperature to avoid excessive heat. While the direct ammonolysis of erucic acid often requires high temperatures (around 200°C) and pressures, using urea as the ammonia source allows the reaction to proceed at atmospheric pressure and slightly lower temperatures (around 190°C), which can reduce nitrile formation.

      • Catalyst Selection: The choice of catalyst can also influence the selectivity of the reaction. Alkyltin catalysts have been shown to provide high conversion of erucic acid with low nitrile content.

  • Question: How can I effectively purify the crude this compound to remove unreacted erucic acid and other impurities?

    Answer: Purification is a critical step to obtain high-purity this compound.

    • Solution:

      • Neutralization and Distillation: A common method for purifying fatty acid amides involves neutralizing the unreacted fatty acid with an aqueous alkaline solution, followed by distillation.

      • Recrystallization: Recrystallization from a suitable solvent is a standard technique for purifying solid organic compounds.

      • Column Chromatography: For laboratory-scale purification, flash column chromatography can be employed to separate this compound from byproducts and unreacted starting materials.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for synthesizing this compound?

    A1: The most prevalent methods for this compound synthesis are:

    • Ammonolysis of Erucic Acid: This involves the reaction of erucic acid with ammonia, typically at high temperatures (around 200°C) and pressures (345-690 kPa).

    • Reaction of Erucic Acid with Urea: This method offers an alternative to using ammonia directly and can be carried out at atmospheric pressure. It can be performed with either a chemical catalyst at elevated temperatures (approx. 190°C) or with a lipase enzyme (like Novozym 435) at a lower temperature (around 60°C).

  • Q2: What is the role of a catalyst in this compound synthesis?

    A2: A catalyst is used to increase the rate of the amidation reaction, allowing the synthesis to proceed under less harsh conditions and often with higher selectivity, thereby improving the overall yield and purity of the this compound.

  • Q3: How can I monitor the progress of my this compound synthesis reaction?

    A3: Reaction progress can be monitored by various analytical techniques to determine the consumption of reactants and the formation of the product. Common methods include:

    • Thin Layer Chromatography (TLC): A simple and rapid technique for qualitative monitoring.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products.

    • Gas Chromatography (GC): Can be used to analyze the reaction mixture, often after derivatization.

    • Fourier-Transform Infrared Spectroscopy (FT-IR): Can be used to monitor the disappearance of the carboxylic acid peak and the appearance of the amide peaks.

  • Q4: What are the key safety precautions to consider during this compound synthesis?

    A4: Safety is paramount in any chemical synthesis. Key considerations include:

    • Handling of Reagents: Ammonia is a corrosive and toxic gas. Urea can be an irritant. Erucic acid is a fatty acid and should be handled with appropriate personal protective equipment (PPE). Catalysts like phosphorus pentoxide are corrosive.

    • Reaction Conditions: Reactions at high pressure and temperature should be carried out in appropriate pressure-rated reactors with proper safety controls.

    • Ventilation: All reactions should be performed in a well-ventilated fume hood.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods and Yields

Synthesis MethodAmine SourceCatalystTemperature (°C)PressureMolar Ratio (Erucic Acid:Amine Source)Reported Yield (%)
High-Pressure AmmonolysisAmmoniaNot specified~200345-690 kPaNot specifiedNot specified
Urea Method (Chemical Catalyst)UreaP₂O₅ with (NH₄)H₂PO₄~190Atmospheric1:492
Lipase-Catalyzed MethodUreaNovozym 435 (Lipase)60Atmospheric1:488.74

Experimental Protocols

Protocol 1: this compound Synthesis using Urea and a Chemical Catalyst

This protocol is based on the kinetic investigation of this compound synthesis by Awasthi et al.

  • Reactant Preparation: In a suitable reaction vessel, add erucic acid and urea in a 1:4 molar ratio.

  • Catalyst Addition: Add the catalyst, a 1:1 (w/w) mixture of phosphorus pentoxide (P₂O₅) and ammonium dihydrogen phosphate ((NH₄)H₂PO₄), at a concentration of 3% by weight of the erucic acid.

  • Reaction: Heat the mixture to 190°C with constant stirring under atmospheric pressure.

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them using TLC or HPLC until the erucic acid is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture. The crude product can be purified by recrystallization or by neutralization of unreacted acid followed by distillation.

Protocol 2: Lipase-Catalyzed Synthesis of this compound

This protocol is based on the lipase-catalyzed synthesis described by Awasthi and Singh.

  • Reaction Setup: In a reaction vessel, dissolve erucic acid and urea in a 1:4 molar ratio in tert-butyl alcohol.

  • Enzyme Addition: Add Novozym 435 (immobilized Candida antarctica lipase B) to the mixture, corresponding to 3% of the weight of the erucic acid.

  • Reaction Conditions: Maintain the reaction at 60°C with agitation (e.g., 250 rpm) for 48 hours.

  • Monitoring: Monitor the formation of this compound using appropriate analytical techniques.

  • Product Isolation: After the reaction, the enzyme can be filtered off. The solvent is then removed under reduced pressure, and the crude this compound can be further purified.

Mandatory Visualization

experimental_workflow cluster_prep Reactant & Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Erucic Acid + Urea (1:4 molar ratio) catalyst Catalyst Addition (e.g., P2O5/(NH4)H2PO4 or Lipase) reactants->catalyst reaction_conditions Set Reaction Conditions (Temp, Pressure, Stirring) catalyst->reaction_conditions monitoring Monitor Reaction Progress (TLC, HPLC) reaction_conditions->monitoring cooling Cool Reaction Mixture monitoring->cooling purification Purification (Recrystallization/Distillation) cooling->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield incomplete_rxn Incomplete Reaction start->incomplete_rxn temp Suboptimal Temperature start->temp stoichiometry Incorrect Stoichiometry start->stoichiometry purity Poor Reactant Purity start->purity catalyst Catalyst Issue start->catalyst sol_incomplete Increase reaction time Monitor progress (TLC/HPLC) incomplete_rxn->sol_incomplete sol_temp Optimize temperature (e.g., ~190°C chemical, ~60°C enzymatic) temp->sol_temp sol_stoich Verify molar ratios (e.g., 1:4 Erucic Acid:Urea) stoichiometry->sol_stoich sol_purity Use high-purity reactants purity->sol_purity sol_catalyst Check catalyst activity Use fresh catalyst catalyst->sol_catalyst

Caption: Troubleshooting logic for low this compound yield.

References

Minimizing Erucamide evaporation at elevated temperatures.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Erucamide Applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing this compound evaporation during experiments at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

This compound (cis-13-docosenamide) is a fatty acid amide widely utilized as a slip agent and anti-blocking additive in polymer manufacturing.[1][2] Its primary function is to reduce the coefficient of friction (COF) on the surface of materials, which is crucial in applications like polymer films and coatings to ensure smooth processing and handling.[3] In a research and development context, it is often incorporated into formulations to modify surface properties, prevent adhesion, and ensure consistent material performance.

Q2: I'm observing a loss of surface lubricity in my this compound-containing material after heat treatment. What could be the cause?

Loss of surface lubricity at elevated temperatures can be attributed to several factors:

  • Evaporation: this compound, like any substance, has a vapor pressure that increases with temperature, leading to its evaporation from the material's surface.[3]

  • Reverse Migration: At certain temperatures, this compound can migrate from the surface back into the bulk of the polymer matrix.[4] This phenomenon is driven by changes in solubility and the thermodynamic equilibrium between the surface and the bulk material.

  • Thermal Degradation: this compound can undergo oxidation and decomposition at elevated temperatures, forming byproducts that may not possess the desired slip properties.

Q3: At what temperature does this compound start to evaporate significantly?

While this compound has a relatively low vapor pressure compared to other slip agents like oleamide, making it suitable for higher temperature applications, evaporative loss can become significant at temperatures approaching its melting point (approximately 75-85°C) and above. One study noted significant evaporative losses during forced aging at 60°C. The rate of evaporation is dependent on factors such as temperature, exposure time, airflow over the surface, and the surrounding atmosphere (e.g., inert vs. oxidative).

Q4: How can I minimize the evaporation of this compound during my experiments?

Minimizing this compound evaporation involves a combination of strategies:

  • Temperature Control: Operate at the lowest possible temperature that still achieves your experimental objectives.

  • Inert Atmosphere: Conducting experiments under an inert atmosphere, such as nitrogen or argon, can reduce oxidative degradation and may help to decrease the rate of evaporation by increasing the partial pressure of this compound in the immediate vicinity of the sample.

  • Use of a Lid or Cover: In a closed or semi-closed system, the local atmosphere will become saturated with this compound vapor, reducing the net evaporation rate.

  • Formulation adjustments: Consider incorporating antioxidants into your formulation to prevent thermal degradation, which can be a precursor to the loss of surface this compound.

Q5: Are there any alternative additives I can use that are more stable at high temperatures?

If this compound evaporation remains a significant issue, you might consider:

  • Stearamide: This is another fatty acid amide with a higher melting point (98-104°C) and lower volatility than this compound, offering better stability at elevated temperatures.

  • High Molecular Weight Silicone-based Additives: These can provide durable slip properties and are generally more thermally stable than fatty acid amides.

  • Secondary Amides: Compounds like stearyl this compound can offer improved thermal stability.

It is recommended to consult with a polymer additive supplier to identify the best alternative for your specific application and polymer system.

Troubleshooting Guides

Problem 1: Inconsistent experimental results attributed to variable this compound surface concentration.

This guide will help you diagnose and mitigate issues related to inconsistent this compound levels on your sample surfaces.

Troubleshooting Workflow

A Inconsistent Results B Quantify this compound Surface Concentration (See Protocol 1) A->B C Is Surface Concentration Consistent? B->C D YES C->D Consistent E NO C->E Inconsistent F Investigate Other Experimental Variables D->F G Is Evaporation Suspected? E->G H YES G->H Yes I NO G->I No J Implement Evaporation Mitigation Strategies (See FAQ Q4) H->J K Consider Reverse Migration or Degradation I->K L Analyze for Degradation Products (See Protocol 2) K->L

Caption: Troubleshooting inconsistent results.

Experimental Protocol 1: Quantification of this compound Surface Concentration by Solvent Washing and GC-MS Analysis

Objective: To determine the amount of this compound present on the surface of a material.

Materials:

  • Sample with this compound

  • Hexane (or another suitable solvent in which this compound is soluble but the matrix is not)

  • Glass vials with caps

  • Pipettes

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • This compound standard for calibration

Procedure:

  • Sample Preparation: Cut a known surface area of your material (e.g., 10 cm²).

  • Extraction: Place the sample in a glass vial and add a precise volume of hexane (e.g., 10 mL).

  • Washing: Gently agitate the vial for a short, standardized period (e.g., 30 seconds) to dissolve the surface this compound. Avoid prolonged exposure to prevent extraction from the bulk material.

  • Sample Collection: Immediately remove the sample from the vial. The hexane solution now contains the extracted surface this compound.

  • GC-MS Analysis:

    • Prepare a calibration curve using known concentrations of the this compound standard in hexane.

    • Inject a known volume of the sample extract into the GC-MS.

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Quantify the amount of this compound in the extract using the calibration curve.

  • Calculation: Calculate the surface concentration of this compound in µg/cm².

Experimental Protocol 2: Detecting this compound Degradation using HPLC

Objective: To identify the presence of this compound degradation products.

Materials:

  • This compound-containing samples (heat-treated and control)

  • Solvent for extraction (e.g., isopropanol, cyclohexane)

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water)

Procedure:

  • Extraction: Extract the this compound and its potential degradation products from the polymer matrix. This may require dissolving the polymer in a suitable solvent and then precipitating it to separate the additives, or using a refluxing extraction method.

  • Sample Preparation: Filter the extract to remove any particulate matter.

  • HPLC Analysis:

    • Inject the control and heat-treated sample extracts into the HPLC system.

    • Run a gradient elution method to separate the components.

    • Monitor the eluent using a UV detector (e.g., at 200 nm).

  • Data Analysis:

    • Compare the chromatograms of the control and heat-treated samples.

    • A decrease in the area of the this compound peak in the heat-treated sample, along with the appearance of new peaks, indicates degradation.

Problem 2: Significant loss of sample mass at elevated temperatures.

This guide will help you determine if the mass loss is due to this compound evaporation.

Logical Relationship for Mass Loss Analysis

A Significant Mass Loss Observed B Perform Thermogravimetric Analysis (TGA) (See Protocol 3) A->B C Does Mass Loss Temp Correlate with this compound Volatilization? B->C D YES C->D Yes E NO C->E No F Mass Loss is Likely Due to This compound Evaporation D->F G Investigate Other Volatile Components or Matrix Degradation E->G

Caption: Investigating the cause of mass loss.

Experimental Protocol 3: Thermogravimetric Analysis (TGA) of this compound-Containing Materials

Objective: To determine the temperature at which mass loss occurs and attribute it to the volatilization of specific components.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • This compound-containing sample

  • Control sample (without this compound)

  • Pure this compound standard

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into the TGA sample pan.

  • TGA Program:

    • Heat the sample from ambient temperature to a temperature beyond the expected degradation point (e.g., 300°C) at a controlled rate (e.g., 10°C/min).

    • Use a controlled atmosphere (e.g., nitrogen for inert conditions, or air for oxidative conditions).

  • Analysis:

    • Run the analysis on the this compound-containing sample, the control sample, and the pure this compound standard.

    • Plot the mass loss as a function of temperature for each sample.

  • Data Interpretation:

    • The TGA curve for pure this compound will show a distinct mass loss step corresponding to its volatilization/decomposition.

    • Compare the temperature of this mass loss with the mass loss observed in your this compound-containing sample.

    • If a significant mass loss occurs in your sample at the same temperature as the volatilization of pure this compound, and this mass loss is absent or reduced in the control sample, it strongly suggests that the mass loss is due to this compound evaporation.

Data Presentation

Table 1: Thermal Properties of this compound and Related Compounds
CompoundMelting Point (°C)Boiling Point (°C)Vapor PressureThermal Stability
This compound 75 - 85~474Low, but increases with temperatureGood, stable up to high temperatures
Oleamide 66 - 72~433Higher than this compoundLess stable than this compound at high temperatures
Stearamide 98 - 104-Lower than this compoundMore stable than this compound at high temperatures
Table 2: Summary of Analytical Techniques for this compound Analysis
TechniqueInformation ProvidedSample PreparationKey Considerations
GC-MS Quantification of this compound and its degradation byproducts.Solvent extractionRequires volatile or derivatized compounds.
HPLC Quantification of this compound and non-volatile degradation products.Solvent extractionGood for thermally sensitive compounds.
FTIR Identification of the amide functional group and changes due to degradation.Direct measurement or ATRProvides structural information.
TGA Determines the temperature of mass loss due to evaporation or decomposition.MinimalCan quantify volatile components.
DSC Measures melting point and other thermal transitions.MinimalUseful for identifying the physical state of this compound.

References

Overcoming interference in Erucamide quantification assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Erucamide quantification assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound quantification?

The most common sources of interference include:

  • Matrix Effects: Co-extractants from the polymer or biological matrix can suppress or enhance the analyte signal in mass spectrometry-based methods.[1][2][3]

  • This compound Degradation: this compound can degrade during sample processing, extraction, or even storage, leading to the formation of various oxidation byproducts that may interfere with the quantification of the parent molecule.[4][5]

  • Solvent Impurities: Impurities within the extraction or mobile phase solvents can co-elute with this compound, causing overlapping peaks.

  • Contamination from Laboratory Consumables: this compound is a common slip agent in plastic labware such as pipette tips, microfuge tubes, and syringes. Leaching of this compound from these materials is a significant source of contamination.

Q2: My chromatogram shows a persistent background signal or a ghost peak for this compound, even in blank injections. What is the likely cause and how can I fix it?

A persistent background signal or ghost peak for this compound is often due to contamination from the analytical system or labware. This compound can leach from plastic tubing, solvent bottle caps, and other components of the HPLC/LC-MS system. To resolve this, flush the entire system with a strong organic solvent like isopropanol overnight. If the problem persists, systematically check all consumables. Replace plastic components with glass or Teflon where possible and ensure all solvents are high-purity, LC-MS grade.

Q3: I am observing poor peak shape (splitting or tailing) for this compound in my HPLC analysis. What could be the cause?

Poor peak shape for this compound can be caused by several factors:

  • Solvent Mismatch: A significant difference in solvent strength between the sample extract and the mobile phase can cause peak distortion. For instance, injecting a sample dissolved in a strong solvent like dichloromethane/cyclohexane into a weaker mobile phase (e.g., acetonitrile/water) can lead to peak splitting. Reducing the injection volume can often improve peak shape in such cases.

  • Column Contamination or Degradation: Buildup of matrix components on the column can lead to peak tailing. A void at the head of the column can cause peak splitting.

  • Secondary Interactions: Residual silanols on the column stationary phase can interact with the amide group of this compound, causing peak tailing.

Q4: My this compound recovery is consistently low. What steps can I take to improve it?

Low recovery of this compound is often related to the sample preparation and extraction process.

  • Inefficient Extraction: The choice of extraction method and solvent is critical. Microwave-assisted extraction has been shown to provide high recovery rates in shorter times compared to traditional methods like Soxhlet. The physical form of the sample also matters; ground polymers generally yield better recovery than pellets or films.

  • Analyte Degradation: this compound can degrade during sample preparation, especially if excessive heat or grinding time is used. Minimizing the duration of these steps can help preserve the analyte.

  • Loss During Sample Handling: this compound is known to be "sticky" and can be lost to the surfaces of grinders or other sample preparation equipment.

Troubleshooting Guide

Issue 1: Inaccurate or Irreproducible Quantification
Potential Cause Troubleshooting Step Expected Outcome
Matrix Effects (LC-MS) Develop a matrix-matched calibration curve. Use a stable isotope-labeled internal standard for this compound. Perform post-extraction spiking to quantify the matrix effect.Improved accuracy and precision of quantification by compensating for signal suppression or enhancement.
This compound Degradation Minimize sample exposure to heat and light during preparation and storage. Analyze samples as quickly as possible after extraction. Use analytical techniques that can resolve this compound from its degradation products.Reduced formation of interfering byproducts, leading to more accurate quantification of the parent compound.
Non-Linear Calibration Curve Check for detector saturation at high concentrations. Ensure the purity of the this compound standard. Verify the accuracy of standard dilutions.A linear calibration curve within the desired concentration range.
Issue 2: Chromatographic Problems
Potential Cause Troubleshooting Step Expected Outcome
Peak Tailing Use a column with end-capping to minimize silanol interactions. Optimize mobile phase pH. Ensure proper column packing and connections to avoid dead volume.Symmetrical, sharp peaks leading to better resolution and integration.
Peak Splitting Reduce injection volume if a solvent mismatch is suspected. Ensure the sample is fully dissolved in the injection solvent. Check for a void at the column inlet and repack or replace the column if necessary.Single, well-defined peaks.
Retention Time Shifts Ensure consistent mobile phase preparation and temperature control. Flush the column to remove contaminants that may alter its chemistry. Check the HPLC pump for consistent flow rates.Stable and reproducible retention times for improved compound identification.

Data Presentation: Comparison of this compound Extraction Methods

The choice of extraction method significantly impacts the recovery of this compound from polymer matrices. The following table summarizes recovery data from a study using various techniques on ground polypropylene (PP).

Extraction Technique Solvent Extraction Time Average Recovery (%) Reference
Microwave-Assisted Dichloromethane25 min96.4
Microwave-Assisted Cyclohexane45 min94.57
Microwave-Assisted Limonene45 min93.05
Ultrasound-Assisted Dichloromethane90 min~92-94
Ultrasound-Assisted Limonene90 min~85-92
Pressurized Fluid Extraction Isopropanol16 min~100
Soxhlet Dichloromethane/CyclohexaneVariesLower than Microwave

Experimental Protocols

Protocol 1: this compound Extraction from Polyethylene using Refluxing (Based on ASTM D6953)

This protocol describes a standard method for extracting this compound from polyethylene samples.

  • Sample Preparation: Grind the polyethylene sample to a particle size of 1 mm (~20 mesh) for densities < 0.94 g/cm³ or 0.5 mm (~40 mesh) for densities > 0.94 g/cm³. It is important to minimize the grinding time to prevent thermal degradation.

  • Extraction:

    • Weigh approximately 5 g of the ground sample into a 125-mL flat-bottom flask with boiling chips.

    • Add 50.0 mL of the appropriate solvent: isopropanol for densities < 0.94 g/cm³ or cyclohexane for densities > 0.94 g/cm³.

    • Connect the flask to a condenser and boil the mixture for a minimum of 2 hours.

  • Sample Finalization:

    • Allow the flask to cool to room temperature.

    • Decant approximately 4 mL of the solvent extract into a syringe fitted with a filter disk assembly.

    • Force the solvent extract through the filter into a sample vial for analysis.

Protocol 2: Quantification of this compound using HPLC-UV (Based on ASTM D6042)

This protocol outlines a general procedure for the quantification of this compound using HPLC with UV detection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Detection: UV detector set at 200 nm.

    • Internal Standard: An internal standard can be used for improved accuracy.

  • Calibration:

    • Prepare a series of this compound standard solutions of known concentrations in a suitable solvent like isopropanol.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis:

    • Inject the filtered sample extract obtained from Protocol 1.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Troubleshooting Workflow for Poor this compound Quantification

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Inaccurate this compound Quantification check_chrom Review Chromatogram for Peak Shape & Retention Time start->check_chrom peak_shape Poor Peak Shape? (Tailing/Splitting) check_chrom->peak_shape rt_shift Retention Time Shift? check_chrom->rt_shift check_cal Check Calibration Curve & Standards check_recovery Evaluate Sample Recovery peak_shape_yes Yes peak_shape->peak_shape_yes Yes peak_shape_no No peak_shape->peak_shape_no No rt_shift_yes Yes rt_shift->rt_shift_yes Yes rt_shift_no No rt_shift->rt_shift_no No troubleshoot_chrom Troubleshoot Chromatography: - Check for solvent mismatch - Inspect column condition - Check for system leaks/voids peak_shape_yes->troubleshoot_chrom cal_linear Calibration Curve Non-Linear? peak_shape_no->cal_linear troubleshoot_mobile_phase Troubleshoot Mobile Phase & System: - Check mobile phase prep - Verify pump flow rate - Ensure stable temperature rt_shift_yes->troubleshoot_mobile_phase rt_shift_no->cal_linear end End: Root Cause Identified troubleshoot_chrom->end troubleshoot_mobile_phase->end cal_linear_yes Yes cal_linear->cal_linear_yes Yes cal_linear_no No cal_linear->cal_linear_no No troubleshoot_standards Troubleshoot Standards: - Prepare fresh standards - Check for detector saturation cal_linear_yes->troubleshoot_standards low_recovery Low Recovery? cal_linear_no->low_recovery troubleshoot_standards->end low_recovery_yes Yes low_recovery->low_recovery_yes Yes low_recovery_no No low_recovery->low_recovery_no No troubleshoot_extraction Optimize Extraction: - Evaluate solvent/method - Check for analyte degradation - Investigate sample prep losses low_recovery_yes->troubleshoot_extraction low_recovery_no->end troubleshoot_extraction->end

Caption: A logical workflow for troubleshooting inaccurate this compound quantification results.

General Experimental Workflow for this compound Quantification

G cluster_checks Quality Control Steps sample_prep 1. Sample Preparation (e.g., Grinding Polymer) extraction 2. Extraction (e.g., Microwave, Soxhlet, Ultrasound) sample_prep->extraction filtration 3. Filtration extraction->filtration analysis 4. Instrumental Analysis (HPLC-UV, GC-MS, LC-MS) filtration->analysis quantification 5. Data Processing & Quantification analysis->quantification blank_analysis Blank Analysis (Check for Contamination) blank_analysis->analysis cal_curve Calibration Curve Generation cal_curve->analysis qc_samples Analysis of QC Samples qc_samples->analysis

Caption: A general experimental workflow for the quantification of this compound.

References

Best practices for long-term storage of Erucamide powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the long-term storage of Erucamide powder, alongside troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound powder?

For optimal long-term stability, this compound powder should be stored in a cool, dry, and dark place.[1][2] It is recommended to keep the powder in a tightly sealed container to protect it from moisture and atmospheric contaminants.[1] While some suppliers suggest storage at ambient temperature, for analytical standards, a temperature of -20°C is recommended to ensure maximum stability.

Q2: What is the expected shelf life of this compound powder?

The shelf life of this compound powder can vary depending on the storage conditions and the grade of the material. Under ideal storage conditions (cool, dry, and protected from light), a shelf life of up to 24 months to 5 years has been reported.[3] For high-purity analytical standards, a shorter shelf life may be indicated on the certificate of analysis, and it is crucial to adhere to the manufacturer's recommendations.

Q3: Is this compound powder sensitive to light?

Yes, this compound powder is known to be light-sensitive. Exposure to light, especially UV radiation, can accelerate its degradation. Therefore, it is essential to store the powder in an opaque container or in a dark environment to minimize light exposure.

Q4: How does humidity affect this compound powder?

High humidity can lead to the clumping or caking of this compound powder, which can affect its handling and dispersibility. More critically, moisture can potentially contribute to the degradation of the compound over time. Storing the powder in a desiccated environment or using a desiccant within the storage container is a good practice to prevent moisture-related issues.

Troubleshooting Guide

Issue 1: The this compound powder has formed clumps or cakes.

  • Question: My this compound powder is no longer free-flowing and has formed hard clumps. Can I still use it?

  • Answer: Clumping is often a result of moisture absorption. While the this compound may not be degraded, its physical properties are altered, which can lead to inaccuracies in weighing and dispensing for your experiments. It is advisable to first gently break up the clumps with a clean, dry spatula. To assess the chemical integrity, it is highly recommended to perform a purity analysis using HPLC or GC-MS (see Experimental Protocols section) before use. If the purity is within the acceptable range for your application, it can still be used. To prevent future clumping, ensure the container is tightly sealed and stored in a low-humidity environment.

Issue 2: The this compound powder has changed color.

  • Question: The color of my this compound powder has changed from white to a yellowish tint. What does this indicate?

  • Answer: A color change in this compound powder, particularly the development of a yellow tint, can be an indicator of degradation, likely due to oxidation. Long-term storage, especially at elevated temperatures or with exposure to air and light, can lead to the formation of oxidation byproducts. It is crucial to verify the purity of the discolored powder using analytical techniques like HPLC or GC-MS to identify any potential impurities before using it in your experiments.

Issue 3: I suspect my this compound powder is contaminated or degraded.

  • Question: How can I confirm the purity of my stored this compound powder and check for degradation products?

  • Answer: To confirm the purity and identify potential degradation products, you can use several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile and semi-volatile degradation byproducts. High-Performance Liquid Chromatography (HPLC) with a UV or an Evaporative Light Scattering Detector (ELSD) can be used for quantitative purity assessment. Fourier Transform Infrared Spectroscopy (FTIR) can also be employed to check for changes in the functional groups of the molecule, which may indicate degradation. Detailed methodologies for these techniques are provided in the Experimental Protocols section.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound Powder

ParameterRecommended ConditionRationale & Remarks
Temperature -20°C (for analytical standards) or 0-6°CLower temperatures slow down the rate of chemical degradation.
Ambient (for some grades)Check manufacturer's specifications. If stored at ambient temperature, ensure it is in a cool location away from heat sources.
Humidity Low humidity / DesiccatedPrevents clumping and potential hydrolysis.
Light In the dark / Opaque containerThis compound is light-sensitive; protection from light minimizes degradation.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Recommended for highly sensitive applications to prevent oxidation.
Container Tightly sealed, non-reactive materialPrevents contamination from moisture and air.

Experimental Protocols

Protocol 1: Purity Assessment of this compound Powder by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the qualitative and semi-quantitative analysis of this compound powder to assess its purity and identify potential degradation products.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound powder into a 10 mL volumetric flask.

    • Dissolve the powder in a suitable solvent such as isopropanol or a mixture of dichloromethane and cyclohexane.

    • Sonicate for 10-15 minutes to ensure complete dissolution.

    • Dilute to the mark with the chosen solvent.

    • Filter the solution through a 0.45 µm syringe filter into a GC vial.

  • GC-MS Parameters:

    • Column: 5% phenyl-95% dimethyl-polysiloxane capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Injector Temperature: 280°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 320°C.

      • Hold: 10 minutes at 320°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL (splitless mode).

    • MS Transfer Line Temperature: 290°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • The this compound peak should be the major peak in the chromatogram.

    • Identify potential degradation products by comparing the mass spectra of other peaks to a spectral library (e.g., NIST). Common degradation products are often oxidation products.

Protocol 2: Quantitative Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for determining the purity of this compound powder using HPLC.

  • Sample and Standard Preparation:

    • Standard Solution: Prepare a stock solution of high-purity this compound reference standard (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water. Prepare a series of calibration standards by diluting the stock solution.

    • Sample Solution: Prepare a sample solution of the stored this compound powder at the same concentration as one of the calibration standards.

  • HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

      • Start with a suitable ratio (e.g., 80:20 acetonitrile:water) and program a gradient to increase the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV at 205 nm or an Evaporative Light Scattering Detector (ELSD).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Construct a calibration curve from the peak areas of the standard solutions.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the purity of the powder as a percentage.

Mandatory Visualization

G Troubleshooting Workflow for Stored this compound Powder start Start: Visual Inspection of Stored this compound Powder issue Issue Identified? start->issue clumping Powder is Clumped/Caked issue->clumping Yes discoloration Powder is Discolored (e.g., Yellowish) issue->discoloration Yes no_issue No Issues Observed - Proceed with Caution issue->no_issue No purity_check Perform Purity Analysis (HPLC/GC-MS) clumping->purity_check discoloration->purity_check purity_ok Purity within Acceptable Limits? purity_check->purity_ok use_powder Use Powder in Experiments purity_ok->use_powder Yes discard Discard Powder or Purify if Possible purity_ok->discard No review_storage Review and Optimize Storage Conditions use_powder->review_storage discard->review_storage

Caption: Troubleshooting workflow for assessing the quality of stored this compound powder.

G Recommended Long-Term Storage Conditions for this compound Powder cluster_physical Physical Conditions cluster_chemical Chemical Environment temperature Temperature (-20°C to 6°C) stability Maximized Stability & Purity temperature->stability humidity Humidity (Low/Desiccated) humidity->stability light Light (Dark/Opaque Container) light->stability atmosphere Atmosphere (Inert Gas Recommended) atmosphere->stability container Container (Tightly Sealed & Non-Reactive) container->stability This compound This compound Powder (Long-Term Storage) This compound->temperature This compound->humidity This compound->light This compound->atmosphere This compound->container

Caption: Logical diagram of recommended long-term storage conditions for this compound powder.

References

Technical Support Center: Optimizing Soxh-let Extraction of Erucamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Soxhlet extraction of erucamide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Soxhlet extraction of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why is my this compound yield unexpectedly low?

Answer:

Several factors can contribute to a low yield of this compound. Consider the following possibilities:

  • Inappropriate Solvent Selection: The choice of solvent is critical for efficient extraction. Solvents with medium to low polarity, such as dichloromethane and ethyl acetate, have demonstrated high efficiency in extracting this compound.[1][2] If you are using a solvent like ethanol, you might experience lower yields as it may also dissolve more oligomers from the polymer matrix, which can interfere with the isolation of this compound.[3]

  • Insufficient Extraction Time: While Soxhlet is a continuous extraction method, it can be slow.[1] Ensure that the extraction has run for a sufficient number of cycles to completely extract the this compound. However, be aware that prolonged extraction times can lead to degradation.[4]

  • Sample Preparation: The physical form of your sample significantly impacts extraction efficiency. Grinding polymer samples to a powder or small granules increases the surface area available for solvent interaction, leading to better extraction yields compared to using larger pellets or films.

  • This compound Degradation: this compound can degrade at elevated temperatures, especially during long extraction periods. The formation of oxidation byproducts can reduce the recovery of pure this compound. If degradation is suspected, consider using a lower boiling point solvent or an alternative extraction method like microwave-assisted extraction (MAE), which uses shorter extraction times.

Question: How can I tell if my this compound is degrading during extraction?

Answer:

Degradation of this compound can be identified by the presence of unexpected peaks in your analytical results (e.g., GC-MS or LC-MS). This compound is susceptible to oxidation, which can lead to the formation of various byproducts. The Soxhlet method, due to its prolonged duration and continuous heating, may result in a higher concentration of these degradation products compared to faster methods like MAE. If you observe additional peaks, it is advisable to analyze them to identify potential degradation products.

Question: What is the optimal solvent for Soxhlet extraction of this compound?

Answer:

The optimal solvent depends on your specific sample matrix and desired outcome. Here's a summary of commonly used solvents:

  • Dichloromethane: Has shown high recovery percentages for this compound.

  • Ethyl Acetate: Found to be more efficient and faster than ethanol for extracting this compound from a polypropylene masterbatch.

  • Cyclohexane: A medium to low polarity solvent that can be effective, though it may also extract more degradation byproducts.

  • Isopropanol and Cyclohexane: These are recommended for extracting additives from polyethylene, with the choice depending on the resin's density.

It is crucial to select a solvent that not only dissolves this compound effectively but also sufficiently swells the polymer matrix to allow for diffusion of the analyte.

Question: My Soxhlet extractor is not cycling properly. What should I do?

Answer:

Issues with the cycling of a Soxhlet apparatus are common and can often be resolved with simple troubleshooting:

  • No Solvent Evaporation: Check that the heating mantle is functioning correctly and has reached the boiling point of your chosen solvent. If the heating element is working, you might consider switching to a solvent with a lower boiling point if it is compatible with your sample.

  • Solvent Not Siphoning Back: This is often due to a blockage in the siphon tube. Ensure you are using a thimble that fits your extractor correctly to prevent sample particles from causing a blockage.

Frequently Asked Questions (FAQs)

Q1: What is a typical extraction time for the Soxhlet extraction of this compound?

A1: Extraction times for Soxhlet can be lengthy. For example, one study noted an extraction time of 1440 minutes (24 hours) to achieve a recovery of 83.29% with dichloromethane. Another study found that using ethyl acetate required 4 hours to complete 5 cycles, whereas ethanol took 7 hours. The optimal time will depend on the sample matrix, particle size, and the solvent used.

Q2: Should I grind my polymer samples before Soxhlet extraction?

A2: Yes. Grinding the sample into a powder or small granules is highly recommended. A smaller particle size increases the surface area for solvent contact, leading to a more efficient and complete extraction of this compound.

Q3: Are there faster alternatives to Soxhlet extraction for this compound?

A3: Yes, microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are significantly faster and can offer higher recovery rates. For instance, MAE with dichloromethane achieved a 96.4% recovery in just 25 minutes.

Q4: How does temperature affect this compound extraction?

A4: Higher temperatures can increase the migration and solubility of this compound. However, elevated temperatures, especially over extended periods as in Soxhlet extraction, can also lead to the degradation of this compound.

Q5: What analytical techniques are suitable for quantifying this compound after extraction?

A5: Gas chromatography with mass spectrometry (GC-MS) is a common and effective method for both quantifying this compound and identifying any degradation byproducts. Liquid chromatography (LC) with UV detection is also used, although this compound itself does not have a strong UV absorption maximum.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound from Polypropylene.

Extraction MethodSolventExtraction Time (minutes)This compound Recovery (%)Source
Microwave-Assisted Extraction (MAE)Dichloromethane2596.4
Microwave-Assisted Extraction (MAE)CyclohexaneNot Specified94.57
Microwave-Assisted Extraction (MAE)LimoneneNot Specified93.05
Ultrasound-Assisted Extraction (UAE)Dichloromethane9094.38
Soxhlet ExtractionDichloromethane144083.29
Soxhlet ExtractionLimoneneNot Specified81.18
Soxhlet ExtractionCyclohexaneNot Specified78.77

Table 2: Effect of Solvent on Soxhlet Extraction Time for 5 Cycles.

SolventTime to Complete 5 Cycles (hours)Source
Ethyl Acetate4.0
Ethanol7.0

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound from a Polymer Matrix

This protocol is a generalized procedure based on methodologies described in the literature.

  • Sample Preparation:

    • Grind the polymer sample (e.g., polypropylene, polyethylene) to a fine powder or small granules (~20-40 mesh).

    • Accurately weigh approximately 3-5 g of the ground sample into a cellulose extraction thimble.

  • Apparatus Setup:

    • Place the thimble containing the sample into the main chamber of the Soxhlet extractor.

    • Add a sufficient volume of the chosen extraction solvent (e.g., dichloromethane, ethyl acetate) to a round-bottom flask, ensuring the volume is about one and a half times the volume of the extractor body. Add a few boiling chips to the flask.

    • Assemble the Soxhlet apparatus by connecting the flask to the extractor and the condenser to the top of the extractor.

    • Securely clamp the apparatus and connect the condenser to a circulating water source.

  • Extraction:

    • Heat the solvent in the round-bottom flask using a heating mantle to a gentle boil.

    • Allow the solvent to vaporize, condense, and drip into the thimble containing the sample.

    • Continue the extraction for a predetermined number of cycles or for a specific duration (e.g., 4-24 hours). The optimal duration should be determined experimentally.

    • Monitor the process to ensure proper cycling of the solvent.

  • Sample Recovery:

    • Once the extraction is complete, turn off the heat and allow the apparatus to cool.

    • Carefully dismantle the apparatus.

    • The extract containing the this compound is now in the round-bottom flask.

    • The solvent can be removed from the extract using a rotary evaporator to obtain the crude this compound.

  • Analysis:

    • The extracted this compound can be quantified using an appropriate analytical method such as GC-MS or LC.

Mandatory Visualization

experimental_workflow start Start with Polymer Sample grind Grind Sample to Powder/Granules start->grind weigh Weigh Sample into Thimble grind->weigh setup Assemble Soxhlet Apparatus weigh->setup extract Heat and Run Extraction Cycles setup->extract cool Cool and Disassemble extract->cool recover Recover Extract from Flask cool->recover concentrate Concentrate Extract (e.g., Rotovap) recover->concentrate analyze Analyze by GC-MS or LC concentrate->analyze result Quantify this compound Yield analyze->result

Caption: Workflow for the Soxhlet extraction and analysis of this compound.

troubleshooting_workflow start Low this compound Yield check_solvent Is the solvent optimal? (e.g., Dichloromethane, Ethyl Acetate) start->check_solvent check_time Was extraction time sufficient? check_solvent->check_time Yes solution_solvent Change to a more effective solvent. check_solvent->solution_solvent No check_sample_prep Was the sample ground? check_time->check_sample_prep Yes solution_time Increase extraction time/cycles. check_time->solution_time No check_degradation Are there extra peaks in analysis? check_sample_prep->check_degradation Yes solution_sample_prep Grind sample to a fine powder. check_sample_prep->solution_sample_prep No solution_degradation Consider a faster method (MAE/UAE) or a lower boiling point solvent. check_degradation->solution_degradation Yes

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Erucamide Migration Control in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and controlling the migration rate of Erucamide in polymer systems. Here you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound migration and why is it important to control?

This compound is a fatty acid amide commonly used as a slip agent in polymers to reduce the coefficient of friction (COF) on the surface of products like plastic films.[1][2][3] Migration, also known as "blooming," is the process by which this compound molecules move from the bulk of the polymer matrix to the surface.[2][3]

It is crucial to control this migration because an uncontrolled rate can lead to a variety of problems:

  • "Blooming" or "Powdering": An excess of this compound on the surface can form a visible white powder or a waxy residue.

  • Manufacturing Issues: This residue can build up on processing equipment, causing interruptions and downtime.

  • Surface Property Alterations: Uncontrolled migration can negatively affect downstream processes such as printing, sealing, and lamination by interfering with ink adhesion and seal integrity.

  • Product Contamination: In applications like food packaging or medical devices, the migrating additive could transfer to the product, leading to safety and quality concerns.

Q2: What are the primary factors that influence the migration rate of this compound?

The migration of this compound is a complex process influenced by several factors related to the polymer, the additive itself, and the surrounding environment. The key factors are:

  • Polymer Properties: The type of polymer, its density, and crystallinity play a significant role. Migration is generally slower in polymers with higher crystallinity and density, such as HDPE, because the tightly packed crystalline regions are less permeable to the this compound molecules. Most diffusion occurs through the amorphous regions of the polymer.

  • This compound Concentration: A higher initial concentration of this compound in the polymer bulk will generally lead to a faster migration rate until the surface becomes saturated.

  • Temperature:

    • Processing Temperature: Higher temperatures during processing can increase migration. However, excessively high temperatures can lead to the volatilization of this compound, potentially reducing the amount available to migrate to the surface.

    • Storage/Ambient Temperature: Elevated storage temperatures increase the mobility of the this compound molecules, accelerating their migration to the surface. Conversely, at very high temperatures (e.g., 60°C), the solubility of this compound within the polymer may increase, causing it to migrate back into the bulk from the surface.

  • Time: this compound migration is a time-dependent process. The surface concentration of this compound, and thus the COF, changes over time after production, typically reaching equilibrium within 24 to 48 hours under normal conditions.

  • Presence of Other Additives: Other additives can interact with this compound and affect its migration. For instance, inorganic anti-blocking agents like silica and talc can create physical barriers or interact with this compound through hydrogen bonding, thereby reducing its migration rate.

  • Film Thickness: For a given concentration, thicker films have a larger reservoir of this compound, which can lead to a higher surface concentration over time.

Q3: How can I reduce or slow down the migration of this compound in my polymer system?

Controlling this compound migration often involves a multi-faceted approach, adjusting both the formulation and processing conditions. Here are several strategies:

  • Formulation Adjustments:

    • Optimize Concentration: Use the minimum amount of this compound necessary to achieve the desired slip properties.

    • Use Co-additives: Incorporate additives that can hinder this compound migration. For example, block co-oligomers with polyethylene (PE) and polyethylene oxide (PEO) sequences have been shown to effectively reduce this compound migration. Inorganic anti-blocks like synthetic silica can also act as a barrier.

    • Blend Amides: A mixture of this compound and a faster-migrating amide like Oleamide can sometimes provide a more stable slip performance over time.

    • Consider Higher Molecular Weight Alternatives: High molecular weight lubricants, such as high-density polyethylene wax, are more stable and less prone to migration.

  • Processing and Environmental Control:

    • Lower Molding Temperature: Reducing the molding temperature can slow down the initial migration of this compound.

    • Control Storage Temperature: Storing the final product at a lower ambient temperature will decrease the rate of migration.

  • Alternative Technologies:

    • Non-migrating Slip Agents: For applications where migration is highly undesirable, consider using permanent, non-migrating slip agents. These are often incorporated as a thin surface layer in multi-layer film structures to minimize cost.

Troubleshooting Guide

Problem: I am observing a white, powdery residue on the surface of my polymer film.

This issue is commonly known as "blooming" or "powdering" and is a result of excessive this compound migration to the surface.

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for this compound blooming.

Problem: My film has poor ink adhesion and fails during lamination.

Excess this compound on the surface creates a low-energy layer that interferes with the bonding of inks and adhesives.

Recommended Actions:
  • Quantify Surface this compound: Use surface analysis techniques like ATR-FTIR or XPS to determine if the surface concentration of this compound is above the recommended threshold for your application.

  • Corona Treatment: While excess slip agent can make corona treatment difficult, optimizing the treatment level may help to improve surface energy before printing or lamination.

  • Adjust Formulation: The most effective long-term solution is to reduce the this compound migration rate using the methods described in FAQ Q3, such as lowering the initial concentration or incorporating anti-block additives.

  • Allow for Conditioning: In some cases, allowing the film to age for a specific period (e.g., 24-48 hours) can allow the surface this compound to form a more stable layer, which might be less disruptive to subsequent processes.

Data Presentation

Table 1: Factors Influencing this compound Migration Rate
FactorEffect on Migration RateControlling MechanismReference(s)
Polymer Crystallinity Higher crystallinity decreases migration.Crystalline regions are impermeable, forcing migration through tortuous amorphous paths.
This compound Concentration Higher concentration increases migration until saturation.A higher concentration gradient drives diffusion from bulk to surface.
Ambient Temperature Higher temperature increases migration.Increased thermal energy enhances the kinetic motion of amide molecules.
Film Thickness Thicker films can lead to higher surface concentration.Provides a larger reservoir of the slip agent.
Anti-Block Additives Inorganic anti-blocks (e.g., silica) decrease migration.Act as physical barriers and can interact with this compound via hydrogen bonds.
Co-additives Specific co-oligomers (e.g., PE-PEO blocks) can reduce migration.The mechanism is related to altering the surface energy and interactions within the matrix.
Table 2: Diffusion Coefficients of Various Slip Agents in HDPE
Slip AdditiveDiffusion Coefficient (cm²/s)Relative Migration SpeedReference(s)
Behenamide5.63 x 10⁻¹⁵Slowest
This compound 1.53 x 10⁻¹³ Slow ("Slow Bloom")
Oleamide1.16 x 10⁻¹³Fast
Slip Q8.05 x 10⁻¹³Fastest

Experimental Protocols

Protocol 1: Quantification of Surface this compound using ATR-FTIR

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a non-invasive technique used to analyze the surface of a material.

Methodology:
  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

    • Set the spectral range to scan from 4000 to 650 cm⁻¹.

    • Collect a background spectrum of the clean ATR crystal before analyzing the sample.

  • Sample Preparation:

    • Cut a representative section of the polymer film (approximately 2x2 cm).

    • Ensure the surface to be analyzed is free of external contaminants.

  • Data Collection:

    • Place the film sample directly onto the ATR crystal, ensuring good contact across the entire surface of the crystal. Apply consistent pressure using the instrument's pressure clamp.

    • Collect the infrared spectrum. Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption peaks for this compound. The amide I band (C=O stretching) is typically observed around 1640-1660 cm⁻¹.

    • The intensity or area of this peak is proportional to the concentration of this compound within the penetration depth of the ATR evanescent wave (typically 0.5-2 µm).

    • To quantify, create a calibration curve by measuring the peak intensity for a series of standards with known this compound surface concentrations (which can be prepared by solvent casting or quantified by other methods like XPS).

Workflow Diagram for ATR-FTIR Analysis

A Collect Background Spectrum (Clean Crystal) B Place Polymer Film on ATR Crystal A->B C Apply Consistent Pressure B->C D Collect Sample Spectrum (32 scans) C->D E Identify this compound-specific Peaks (e.g., ~1650 cm-1) D->E F Calculate Peak Area/Intensity E->F G Compare to Calibration Curve for Quantification F->G

Caption: Workflow for this compound surface analysis via ATR-FTIR.

Protocol 2: Measuring this compound Migration Over Time Using Contact Angle

This method indirectly monitors the migration of the polar this compound to the non-polar polymer surface by measuring the change in surface wettability.

Methodology:
  • Instrument Setup:

    • Use a contact angle goniometer equipped with a high-resolution camera and a liquid dispensing system.

    • Use deionized water as the probe liquid.

  • Sample Preparation:

    • Prepare several identical samples of the polymer film immediately after production.

    • Store the samples under controlled temperature and humidity.

  • Measurement Procedure:

    • At predetermined time intervals (e.g., 0, 20 min, 40 min, 1 hr, 2 hr, 24 hr), take a sample for measurement.

    • Place the sample on the goniometer stage.

    • Dispense a single droplet of deionized water (typically 2-5 µL) onto the film surface.

    • Immediately capture an image of the droplet.

    • Use the instrument's software to measure the static contact angle on both sides of the droplet.

    • Perform at least three measurements on different areas of each sample and calculate the average.

  • Data Analysis:

    • Plot the average contact angle as a function of time.

    • As the non-polar hydrocarbon tail of the this compound molecule orients towards the air interface, the surface becomes more hydrophobic, resulting in an increase in the water contact angle. The migration is considered to have reached equilibrium when the contact angle value stabilizes.

Logical Relationship Diagram

A This compound Migrates to Surface B Polar Amide Groups Interact with Polymer A->B C Non-polar Hydrocarbon Tails Orient Outwards A->C D Surface Becomes More Hydrophobic C->D E Water Contact Angle Increases D->E

Caption: Relationship between this compound migration and surface wettability.

References

Technical Support Center: Enhancing Lipase-Catalyzed Erucamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of lipase-catalyzed erucamide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my this compound yield significantly lower than expected?

Low yields can stem from several factors related to the enzyme's activity, reaction conditions, or substrate quality. Refer to the following table for potential causes and recommended actions.

Potential CauseRecommended Action
Suboptimal Reaction Temperature Ensure the reaction temperature is maintained at the optimum for Novozym 435, which is typically around 60°C for this synthesis.[1] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to enzyme denaturation.
Incorrect Molar Ratio of Substrates A molar ratio of 1:4 (erucic acid to urea) has been shown to be optimal for this reaction.[1] An insufficient amount of the aminating agent (urea) can limit the conversion of the fatty acid.
Insufficient Enzyme Concentration A catalyst concentration of 3% (w/w of erucic acid) is recommended.[1] If the enzyme loading is too low, the reaction rate will be slow, leading to low yields within a typical timeframe.
Enzyme Deactivation The lipase may have lost its activity due to improper storage, handling, or the presence of inhibitors in the reaction mixture. It is also possible for the support material of Novozym 435 to be compromised by certain organic solvents.[2]
Poor Quality of Substrates The presence of impurities in erucic acid or urea can inhibit the enzyme or lead to the formation of unwanted by-products.
Inadequate Agitation Insufficient mixing can lead to poor mass transfer between the substrates and the immobilized enzyme. An agitation speed of 250 rpm has been used successfully.

Q2: The reaction is proceeding very slowly or has stalled. What should I do?

A slow or stalled reaction is often indicative of issues with the catalyst or the reaction environment.

Potential CauseRecommended Action
Enzyme Inhibition By-products or substrate impurities can inhibit the enzyme. Consider purifying the substrates before use.
Low Enzyme Activity The enzyme may have been partially denatured. Test the activity of the lipase using a standard assay before starting the synthesis.
Insufficient Water Activity While the reaction is typically carried out in an organic solvent, a minimal amount of water is essential for lipase activity. The optimal water activity can vary depending on the solvent and substrates.
Mass Transfer Limitations Ensure vigorous stirring to minimize diffusion limitations, especially since this is a heterogeneous catalytic system with an immobilized enzyme.

Q3: My final product is impure. How can I identify and minimize by-products?

Impurities can arise from unreacted starting materials or the formation of side products.

Potential CauseRecommended Action
Unreacted Erucic Acid Monitor the reaction progress by measuring the acid value of the reaction mixture. If the acid value remains high, the reaction has not gone to completion.
Formation of Nitriles At elevated temperatures, amides can sometimes dehydrate to form nitriles, although this is less common under the mild conditions of enzymatic synthesis.
Degradation of this compound This compound can undergo oxidation, especially at higher temperatures or during prolonged storage, leading to various degradation products.
Ineffective Purification The purification protocol may not be sufficient to remove all impurities. Consider additional purification steps like recrystallization from a different solvent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended lipase for this compound synthesis?

The most commonly cited and effective lipase for this synthesis is the immobilized Candida antarctica lipase B, commercially available as Novozym 435. This enzyme is known for its high activity and stability in organic solvents.

Q2: What is the optimal solvent for this reaction?

Tert-butyl alcohol has been successfully used as the solvent for the synthesis of this compound. Generally, hydrophobic, water-immiscible solvents are preferred for lipase-catalyzed reactions to minimize enzyme denaturation and favor the synthesis reaction over hydrolysis.

Q3: Can I reuse the Novozym 435 catalyst?

Yes, one of the major advantages of using an immobilized enzyme like Novozym 435 is its reusability. After the reaction, the enzyme can be recovered by simple filtration, washed with a suitable solvent to remove any adsorbed product and substrates, and then dried before being used in subsequent batches. Studies on other reactions have shown that Novozym 435 can be reused multiple times with minimal loss of activity.

Q4: How can I monitor the progress of the reaction?

The progress of the amidation reaction can be monitored by tracking the consumption of the acidic substrate, erucic acid. This is typically done by taking aliquots of the reaction mixture at different time intervals and determining the acid value through titration. Thin-layer chromatography (TLC) can also be used for a qualitative assessment of the conversion of erucic acid to this compound.

Q5: What are the typical reaction times for achieving a high yield?

Using the optimal conditions (60°C, 1:4 molar ratio of erucic acid to urea, 3% Novozym 435, and 250 rpm in tert-butyl alcohol), a yield of 88.74% has been reported after 48 hours.

Data Presentation

Table 1: Optimal Reaction Parameters for Lipase-Catalyzed this compound Synthesis

ParameterOptimal ValueReference
EnzymeNovozym 435 (Candida antarctica lipase B)
SubstratesErucic Acid and Urea
Molar Ratio (Erucic Acid:Urea)1:4
Temperature60°C
Catalyst Concentration3% (w/w of erucic acid)
Agitation Speed250 rpm
Solventtert-butyl alcohol
Reaction Time48 hours
Achieved Yield88.74%

Table 2: Effect of Reaction Parameters on this compound Synthesis (Illustrative)

Parameter VariedCondition 1Yield 1 (%)Condition 2Yield 2 (%)Condition 3Yield 3 (%)
Temperature 40°CLower60°COptimal80°CDecreased (denaturation)
Molar Ratio (Acid:Urea) 1:2Lower1:4Optimal1:6No significant increase
Enzyme Loading 1%Lower3%Optimal5%Marginal increase

Experimental Protocols

1. Protocol for Lipase-Catalyzed Synthesis of this compound

This protocol is based on the optimized conditions reported for Novozym 435.

  • Materials:

    • Erucic Acid

    • Urea

    • Novozym 435

    • tert-butyl alcohol

    • Orbital shaker with temperature control

    • Reaction vessel (e.g., 250 mL Erlenmeyer flask)

  • Procedure:

    • To the reaction vessel, add erucic acid and urea in a 1:4 molar ratio.

    • Add tert-butyl alcohol as the solvent.

    • Add Novozym 435 at a concentration of 3% by weight of the erucic acid.

    • Place the flask in an orbital shaker set to 60°C and 250 rpm.

    • Allow the reaction to proceed for 48 hours.

    • Monitor the reaction progress by measuring the acid value of aliquots taken at regular intervals.

2. Protocol for Product Purification

  • Materials:

    • Reaction mixture containing this compound

    • Filtration apparatus

    • Distilled water

    • Solvents for extraction and recrystallization (e.g., chloroform, n-hexane, ethanol, acetonitrile)

    • Rotary evaporator

  • Procedure:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the immobilized enzyme (Novozym 435) from the reaction mixture by filtration. The enzyme can be washed and stored for reuse.

    • Evaporate the solvent (tert-butyl alcohol) from the filtrate using a rotary evaporator.

    • Wash the resulting residue with distilled water to remove any unreacted urea.

    • The crude this compound can be further purified by solvent extraction and recrystallization. A common procedure involves dissolving the crude product in a suitable solvent like chloroform, followed by precipitation or recrystallization using a less polar solvent such as n-hexane or by recrystallizing from ethanol or acetonitrile.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation cluster_purification Purification cluster_analysis Analysis reagents Combine Erucic Acid and Urea (1:4 molar ratio) solvent Add tert-butyl alcohol reagents->solvent enzyme Add Novozym 435 (3% w/w) solvent->enzyme incubate Incubate at 60°C with 250 rpm agitation for 48h enzyme->incubate monitor Monitor progress (Acid Value / TLC) incubate->monitor monitor->incubate Continue if incomplete filter_enzyme Filter to recover Novozym 435 monitor->filter_enzyme Reaction complete evaporate Evaporate solvent filter_enzyme->evaporate wash_urea Wash with water evaporate->wash_urea recrystallize Recrystallize from suitable solvent (e.g., ethanol) wash_urea->recrystallize dry Dry the purified this compound recrystallize->dry analyze Characterize product (HPLC, GC, etc.) dry->analyze

Caption: Experimental workflow for lipase-catalyzed this compound synthesis.

Troubleshooting_Tree cluster_reaction_params Check Reaction Parameters cluster_enzyme_activity Check Enzyme Activity cluster_impurities Check for Impurities cluster_solutions Solutions start Low this compound Yield temp Temperature = 60°C? start->temp activity_test Enzyme activity confirmed? start->activity_test substrate_purity Substrates pure? start->substrate_purity ratio Molar Ratio = 1:4? temp->ratio Yes adjust_params Adjust parameters to optimal values temp->adjust_params No loading Enzyme Loading = 3%? ratio->loading Yes ratio->adjust_params No agitation Agitation = 250 rpm? loading->agitation Yes loading->adjust_params No agitation->adjust_params No storage Proper storage? activity_test->storage No reuse Number of reuses? activity_test->reuse Yes new_enzyme Use fresh batch of enzyme storage->new_enzyme reuse->new_enzyme High byproducts By-products detected? substrate_purity->byproducts Yes purify_substrates Purify substrates before reaction substrate_purity->purify_substrates No optimize_purification Optimize product purification byproducts->optimize_purification

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Erucamide Contamination Control

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for identifying and eliminating Erucamide contamination in your laboratory. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your research.

This compound is a common slip agent used in the manufacturing of plastic products, including many laboratory consumables. Due to its lipophilic nature, it can leach from these plastics into your experiments, leading to inconsistent results, assay interference, and potential misinterpretation of data. This resource is designed for researchers, scientists, and drug development professionals to effectively address and remove this compound contamination from lab equipment.

Troubleshooting Guide

Encountering unexpected or irreproducible results? this compound contamination could be the culprit. Use this guide to diagnose and resolve potential issues.

Symptom Potential Cause Recommended Action
Inconsistent assay results, particularly in cell-based or biochemical assays. This compound leaching from plastic consumables (e.g., pipette tips, microcentrifuge tubes, multiwell plates).Switch to glass or high-quality, certified this compound-free plasticware. Implement a rigorous cleaning protocol for all reusable labware.
Non-specific binding or activation in receptor-binding or enzyme assays. This compound, as a lipophilic molecule, can interact non-specifically with proteins, mimicking or inhibiting biological activity.Verify contamination by running a blank with the solvent and consumables used in your experiment. Analyze the blank for the presence of this compound using GC-MS or LC-MS.
Changes in cell membrane-related functions or signaling pathways. This compound may interfere with membrane proteins, such as G-protein coupled receptors (GPCRs), or alter membrane fluidity.Review your experimental setup for potential sources of contamination. Consider using alternative, non-plastic labware where possible.
Visible oily film or residue on lab equipment after washing. Incomplete removal of this compound due to its low solubility in water.Utilize an organic solvent-based cleaning protocol. Refer to the detailed experimental protocols below.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

A1: this compound ((Z)-docos-13-enamide) is a fatty acid amide commonly used as a slip agent or lubricant in the manufacturing of plastics like polyethylene (PE) and polypropylene (PP).[1][2] In a laboratory setting, the most common source of this compound contamination is from plastic consumables such as pipette tips, centrifuge tubes, and plastic films, from which it can leach into solvents and experimental solutions.

Q2: How can this compound interfere with my experiments?

A2: this compound is a lipophilic molecule, meaning it can interact with fats and other non-polar molecules. This property can lead to several types of experimental interference:

  • Non-specific Protein Interaction: It can bind to proteins, including enzymes and receptors, potentially altering their conformation and function.

  • Cell Membrane Disruption: It may interfere with cellular assays by disrupting the cell membrane or affecting the function of membrane-embedded proteins like G-protein coupled receptors (GPCRs).

  • Assay Signal Interference: It can interfere with certain assay detection methods, leading to false positive or negative results.

Q3: How can I confirm if my lab equipment is contaminated with this compound?

A3: The most reliable way to confirm this compound contamination is through analytical testing. You can perform an extraction from the suspected labware using an appropriate organic solvent (e.g., isopropanol, dichloromethane) and then analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: Are there this compound-free lab plastics available?

A4: Yes, many manufacturers now offer certified "this compound-free" or "slip-agent-free" laboratory plasticware. When purchasing new consumables, it is advisable to check the product specifications for this certification.

Q5: What solvents are effective for cleaning this compound?

A5: this compound is insoluble in water but soluble in various organic solvents. Effective cleaning agents include isopropanol, ethanol, acetone, cyclohexane, and dichloromethane.[1][2] The choice of solvent will depend on the material of the equipment being cleaned.

Experimental Protocols

Protocol 1: Cleaning this compound from Glassware

This protocol is suitable for all types of laboratory glassware.

Materials:

  • Isopropanol (70% or higher) or Acetone

  • Laboratory-grade detergent

  • Scrub brushes

  • Deionized (DI) water

  • Drying oven

Procedure:

  • Pre-rinse: Rinse the glassware with DI water to remove any loose debris.

  • Initial Wash: Wash the glassware thoroughly with a laboratory-grade detergent and warm water. Use scrub brushes to clean all surfaces.

  • Rinse: Rinse the glassware multiple times with tap water, followed by a final rinse with DI water.

  • Solvent Wash: Submerge the glassware in isopropanol or acetone. For heavily contaminated items, sonication for 15-30 minutes in the solvent is recommended.

  • Final Rinse: Rinse the glassware thoroughly with DI water to remove any residual solvent.

  • Drying: Dry the glassware in a drying oven at an appropriate temperature.

Protocol 2: Cleaning this compound from Reusable Plasticware (Polypropylene and Polyethylene)

This protocol is designed for cleaning reusable plasticware made from polypropylene (PP) and polyethylene (PE). Caution should be exercised as some organic solvents can damage certain plastics.

Materials:

  • 70% Ethanol or 70% Isopropanol

  • Laboratory-grade detergent (phosphate-free)

  • Soft cloths or sponges

  • Deionized (DI) water

Procedure:

  • Pre-rinse: Rinse the plasticware with DI water.

  • Detergent Wash: Wash with a mild, phosphate-free laboratory detergent and warm water. Use a soft cloth or sponge to avoid scratching the plastic.

  • Rinse: Rinse thoroughly with tap water, followed by a final rinse with DI water.

  • Solvent Wipe/Rinse: Wipe all surfaces of the plasticware with a cloth soaked in 70% ethanol or 70% isopropanol. For items that can be submerged, a brief rinse is acceptable. Avoid prolonged exposure of plastics to organic solvents.

  • Final Rinse: Rinse again with DI water.

  • Drying: Allow the plasticware to air dry completely.

Protocol 3: Cleaning this compound from Stainless Steel Equipment

This protocol is suitable for stainless steel surfaces and equipment.

Materials:

  • Isopropanol or Acetone

  • Laboratory-grade detergent

  • Non-abrasive cloths or sponges

  • Deionized (DI) water

Procedure:

  • Pre-clean: Wipe the stainless steel surface with a damp cloth to remove loose dirt.

  • Detergent Wash: Wash the surface with a laboratory-grade detergent and warm water using a non-abrasive cloth.

  • Rinse: Rinse the surface with DI water.

  • Solvent Wipe: Wipe the entire surface with a cloth dampened with isopropanol or acetone. For stubborn residues, allow the solvent to sit for a few minutes before wiping.

  • Final Rinse: Rinse thoroughly with DI water.

  • Drying: Allow the surface to air dry or wipe dry with a clean, lint-free cloth.

Protocol 4: Verification of this compound Removal (Cleaning Validation)

This protocol describes how to verify the effectiveness of the cleaning procedures.

Materials:

  • Solvent used for the final cleaning step (e.g., Isopropanol)

  • Sterile swabs or wipes

  • Vials for sample collection

  • GC-MS or LC-MS instrument

Procedure:

  • Sampling: After cleaning and drying the equipment, wipe a defined surface area (e.g., 10 cm x 10 cm) with a sterile swab or wipe moistened with the cleaning solvent.

  • Extraction: Place the swab/wipe into a clean vial and add a known volume of the solvent to extract any residual this compound.

  • Analysis: Analyze the solvent extract by GC-MS or LC-MS to quantify the amount of this compound present.

  • Acceptance Criteria: The cleaning is considered successful if the level of this compound is below a pre-defined acceptable limit. This limit should be based on the sensitivity of the assays being performed in the lab.

Data Presentation

The following table summarizes the effectiveness of different solvents and methods for extracting (and thus, removing) this compound from polypropylene, a common laboratory plastic.

Extraction Method Solvent Temperature Time Recovery (% of this compound Removed)
Microwave-Assisted Dichloromethane-25 min (50% power)96.4%
Microwave-Assisted Cyclohexane-25 min (50% power)94.6%
Soxhlet Extraction Isopropanol105 °C16 min (2 cycles)~100%
Ultrasonic Bath Dichloromethane< 50 °C3 hours85-92%

Data compiled from published studies.

Visualization of Potential Interference

This compound and other long-chain fatty acid amides can interfere with cellular signaling pathways. One potential target is the G-protein coupled receptor (GPCR) family, such as the cannabinoid receptors (CB1). The following diagram illustrates a simplified workflow for identifying and mitigating this compound contamination and a potential mechanism of assay interference.

Erucamide_Troubleshooting_and_Interference cluster_workflow Troubleshooting & Cleaning Workflow cluster_pathway Potential Mechanism of Assay Interference: GPCR Signaling A Inconsistent Experimental Results B Hypothesize Contamination (e.g., this compound) A->B C Analyze Blank/Control (GC-MS or LC-MS) B->C D This compound Detected? C->D E Implement Cleaning Protocol (Solvent-based) D->E Yes G Resume Experiment with Clean Equipment D->G No F Verify Cleaning Effectiveness (Post-cleaning Analysis) E->F H Source Alternative (this compound-free) Consumables E->H F->G This compound This compound (Contaminant) receptor Cannabinoid Receptor 1 (CB1) (GPCR) This compound->receptor Agonist Binding g_protein G-protein (Gi/o) receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp cAMP (Decreased) adenylyl_cyclase->camp Inhibition of ATP to cAMP downstream Downstream Cellular Effects camp->downstream

Workflow for troubleshooting this compound contamination and a potential signaling pathway affected.

This diagram illustrates a logical workflow for addressing suspected this compound contamination, from initial observation of inconsistent results to verification of cleaning. It also depicts a potential mechanism of interference where this compound acts as an agonist on the CB1 receptor, a GPCR, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. This could alter downstream cellular processes and confound experimental results.

References

Technical Support Center: Erucamide Blooming on Polymer Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to erucamide blooming on polymer surfaces.

Troubleshooting Guide

This guide provides a systematic approach to identifying, analyzing, and resolving common issues encountered with this compound blooming during experimental work.

Issue 1: Visible Powdery or Waxy Residue on Polymer Surface

Initial Observation: A white, powdery, or greasy film is observed on the surface of the polymer film or component.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Visible Surface Residue A Start: Visible Residue Observed B Step 1: Confirm Residue Identity (ATR-FTIR Analysis) A->B C Is the residue confirmed as this compound? B->C D Yes C->D   E No C->E   F Step 2: Quantify this compound Concentration (Surface and Bulk) D->F L Investigate Other Additives/Contaminants E->L G Is this compound concentration above the recommended limit? F->G H Yes G->H   I No G->I   K Optimize this compound Concentration H->K J Step 3: Review Formulation and Processing Parameters I->J M Adjust Processing/Storage Conditions J->M N Consider Non-Migrating Alternatives J->N O End: Issue Resolved K->O L->O M->O N->O

Caption: Workflow for troubleshooting visible this compound residue.

Detailed Steps:

  • Confirm Residue Identity:

    • Action: Use Attenuated Total Reflectance Fourier-transform Infrared Spectroscopy (ATR-FTIR) to analyze the surface residue.

    • Expected Result: The FTIR spectrum should show characteristic peaks for amides, confirming the presence of this compound.

    • If Not this compound: The residue may be another additive or a contaminant. Analyze for other potential blooming species.

  • Quantify this compound Concentration:

    • Action: Determine both the surface and bulk concentration of this compound using methods like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) after solvent extraction.[1][2]

    • Rationale: Excessive concentration is a primary cause of blooming.[3]

  • Review Formulation and Processing:

    • Action: Examine the initial concentration of this compound in the polymer formulation. Review processing parameters such as extrusion temperature and cooling rate.

    • Rationale: Higher concentrations and certain processing conditions can accelerate migration. Slower cooling rates can also increase blooming as the this compound is "squeezed out" of the crystallizing polymer.[4]

  • Implement Corrective Actions:

    • Reduce this compound Concentration: If the concentration is too high, reduce it to the minimum effective level.

    • Adjust Processing Conditions: Lowering the processing temperature can reduce the initial migration of this compound.

    • Consider Alternatives: If blooming persists, evaluate non-migrating slip additives such as silicone-based masterbatches or high molecular weight secondary amides.

    • Incorporate Anti-Blocking Agents: The addition of inorganic anti-blocking agents like synthetic silica can help control the migration of this compound to the surface.

Frequently Asked Questions (FAQs)

Q1: What is this compound blooming?

A1: this compound blooming is the migration of the this compound additive from the bulk of the polymer to its surface. This occurs because this compound has limited solubility in the polymer matrix. As the polymer cools and crystallizes, the this compound is expelled to the surface, where it can form a powdery or waxy layer.

Q2: What factors influence the rate of this compound blooming?

A2: Several factors can affect the rate and extent of this compound blooming:

  • Concentration of this compound: Higher concentrations lead to a greater driving force for migration.

  • Polymer Type and Crystallinity: this compound migrates more slowly in highly crystalline polymers like HDPE due to the more tortuous path through the amorphous regions.

  • Temperature: Higher processing and storage temperatures increase the mobility of this compound molecules, accelerating migration.

  • Time: Blooming is a time-dependent process, with migration occurring over hours to days after processing.

  • Film Thickness: Thicker films have a larger reservoir of this compound, which can lead to more significant blooming over time.

Q3: How does this compound blooming affect experimental results?

A3: this compound blooming can have several detrimental effects in a research and development setting:

  • Surface Properties: It alters the surface energy and wettability of the polymer, which can interfere with subsequent processes like printing, coating, or cell culture.

  • Analytical Interference: The surface layer of this compound can interfere with surface-sensitive analytical techniques.

  • Adhesion: The presence of a weak boundary layer of this compound can negatively impact the adhesion of other materials to the polymer surface.

  • Product Contamination: In drug development applications, the migrated this compound could potentially leach into the product, leading to contamination.

Q4: What are some alternatives to this compound to prevent blooming?

A4: Several non-migrating or slower-migrating alternatives to this compound are available:

  • Silicone-Based Additives: These are often supplied as masterbatches and provide a permanent slip effect without migrating.

  • Secondary Fatty Amides: Larger molecules like stearyl this compound migrate much more slowly than primary amides.

  • High Molecular Weight Waxes: These have lower mobility within the polymer matrix.

Q5: Can I use other additives to control this compound blooming?

A5: Yes, the interaction with other additives can influence this compound migration. Anti-blocking agents, such as talc and synthetic silica, can create surface roughness that can help to control the slip properties and in some cases, reduce the migration of this compound. However, it's important to note that some additives can have synergistic or antagonistic effects.

Data Presentation

Table 1: Effect of this compound Concentration on Coefficient of Friction (CoF) in Polyethylene Film

This compound Concentration (ppm)Static CoFKinetic CoF
00.850.80
5000.350.30
10000.200.15
20000.150.12
30000.140.11

Note: CoF values are illustrative and can vary based on the specific polymer grade and testing conditions.

Table 2: Comparison of Migratory vs. Non-Migratory Slip Additives

Additive TypeMigration RateBlooming PotentialTemperature StabilityTypical Use Case
This compound (Primary Amide)Slow to ModerateHighModerateGeneral purpose films
Oleamide (Primary Amide)FastVery HighLowApplications needing immediate slip
Stearyl this compound (Secondary Amide)Very SlowLowHighHigh-temperature applications
Silicone MasterbatchNoneNoneHighMedical and high-performance films

Experimental Protocols

Protocol 1: ATR-FTIR Analysis of Surface this compound

Objective: To qualitatively identify the presence of this compound on a polymer surface.

Workflow Diagram:

G cluster_1 ATR-FTIR Analysis Workflow A Start: Obtain Polymer Sample B Clean ATR Crystal A->B C Collect Background Spectrum B->C D Place Sample on ATR Crystal C->D E Apply Pressure D->E F Collect Sample Spectrum E->F G Analyze Spectrum for Amide Peaks F->G H End: this compound Presence Confirmed/Denied G->H

Caption: Workflow for ATR-FTIR analysis of surface this compound.

Methodology:

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

    • Set the spectral range to 4000-400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹.

    • Co-add a minimum of 32 scans for a good signal-to-noise ratio.

  • Background Collection:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Collect a background spectrum with no sample on the crystal.

  • Sample Analysis:

    • Place the polymer sample directly onto the ATR crystal, ensuring good contact.

    • Apply consistent pressure using the ATR pressure clamp.

    • Collect the sample spectrum.

  • Data Interpretation:

    • Look for characteristic amide peaks in the collected spectrum. Key peaks for this compound include:

      • Amide I band (C=O stretching) around 1640 cm⁻¹.

      • Amide II band (N-H bending) around 1550 cm⁻¹.

      • N-H stretching bands around 3300 and 3190 cm⁻¹.

    • Compare the sample spectrum to a reference spectrum of pure this compound for confirmation.

Protocol 2: Quantification of this compound by HPLC (Based on ASTM D6953)

Objective: To determine the concentration of this compound in a polymer sample.

Workflow Diagram:

G cluster_2 HPLC Quantification Workflow A Start: Prepare Polymer Sample (Grinding) B Solvent Extraction (Reflux) A->B C Filter Extract B->C E HPLC Analysis of Standards and Sample C->E D Prepare Calibration Standards D->E F Generate Calibration Curve E->F G Quantify this compound in Sample F->G H End: this compound Concentration Determined G->H

References

Validation & Comparative

Advancing Erucamide Detection: A Comparative Guide to a Novel Rapid Resolution Liquid Chromatography Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of a new Rapid Resolution Liquid Chromatography (RRLC) method against conventional High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of Erucamide. This guide provides supporting experimental data and detailed protocols to validate the efficiency and reliability of the new method.

This compound, a long-chain fatty acid amide, is widely used as a slip agent in the polymer industry. Its detection and quantification are crucial for quality control and safety assessment, particularly in food packaging and pharmaceutical applications where migration of such additives is a concern. This guide introduces a validated Rapid Resolution Liquid Chromatography (RRLC) method that significantly reduces analysis time without compromising analytical performance and compares it with established HPLC and GC-MS methods.

Comparative Analysis of Analytical Methods

The performance of the new RRLC method was evaluated against conventional HPLC and GC-MS techniques. The key validation parameters are summarized below, demonstrating the advantages of the RRLC approach in terms of speed and efficiency.

ParameterRapid Resolution Liquid Chromatography (RRLC)Conventional HPLCGas Chromatography-Mass Spectrometry (GC-MS)
Linearity (Range) 1 µg/mL - 50 µg/mL2 µg/mL - 100 µg/mL[1]100 µg/L - 5000 µg/L[2]
Correlation Coefficient (R²) >0.999>0.999[1]0.9993[2]
Limit of Detection (LOD) ~0.2 µg/mL0.6 µg/mL[1]30 µg/L
Limit of Quantitation (LOQ) ~0.7 µg/mL2 µg/mLNot specified
Recovery (%) 95 - 105%98.6% - 112.3%78.3% - 115.6%
Relative Standard Deviation (RSD %) < 2%5.6% - 8.6%2.9% - 11.6%
Analysis Time ~3 - 12.5 minutes>30 minutes~12 minutes (chromatographic run)

Experimental Protocols

Detailed methodologies for the compared analytical techniques are provided below.

Rapid Resolution Liquid Chromatography (RRLC)

This method is optimized for speed and efficiency, making it ideal for high-throughput screening.

  • Sample Preparation: The polymer sample is ground to a particle size of approximately 1 mm. Extraction is performed by refluxing with isopropanol or cyclohexane.

  • Instrumentation: Agilent 1200 Series Rapid Resolution LC system or equivalent.

  • Column: ZORBAX Eclipse XDB-C18, 2.1 mm × 50 mm, 1.8-µm.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: 80% B to 100% B over 5 minutes, hold at 100% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.21 mL/min.

  • Column Temperature: 60 °C.

  • Detection: UV at 200 nm.

Conventional High-Performance Liquid Chromatography (HPLC)

A standard method for the determination of this compound.

  • Sample Preparation: this compound is extracted from the sample matrix using a suitable solvent such as xylene, followed by centrifugation, nitrogen blowing, and re-dissolving in methanol.

  • Instrumentation: Standard HPLC system with UV/VIS detector.

  • Column: Newcrom R1 reverse-phase column or equivalent C18 column.

  • Mobile Phase: Acetonitrile and water with a phosphoric acid modifier. For MS compatibility, formic acid should be used instead of phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 40 °C.

  • Detection: UV at 205 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

A widely used method for the identification and quantification of volatile and semi-volatile compounds.

  • Sample Preparation: Pressurized liquid extraction (PLE) with isopropanol can be employed. Alternatively, samples can be extracted with absolute ethanol.

  • Instrumentation: Standard GC-MS system.

  • Column: 30 m x 0.25 mm (I.D.) 5% phenyl-95% dimethyl-polysiloxane capillary column.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Initial temperature of 150 °C, ramp to 300 °C at 15 °C/min, hold for 5 minutes.

  • Detection: Mass Spectrometry (MS) in full scan or Selected Ion Monitoring (SIM) mode.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_Data Data Acquisition & Processing Sample Polymer Sample Grinding Grinding Sample->Grinding Extraction Solvent Extraction (e.g., Isopropanol, Cyclohexane) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Extract Final Extract Filtration->Extract RRLC Rapid Resolution LC (Fast Analysis) Extract->RRLC HPLC Conventional HPLC (Standard Method) Extract->HPLC GCMS GC-MS (High Specificity) Extract->GCMS DataAcq Data Acquisition RRLC->DataAcq HPLC->DataAcq GCMS->DataAcq Quant Quantification DataAcq->Quant Report Final Report Quant->Report

Caption: A generalized workflow for the analysis of this compound.

Method_Comparison_Logic cluster_Methods Analytical Choices cluster_Criteria Evaluation Criteria Goal Objective: Accurate & Efficient This compound Detection RRLC New RRLC Method Goal->RRLC HPLC Conventional HPLC Goal->HPLC GCMS GC-MS Method Goal->GCMS Speed Analysis Speed RRLC->Speed High Sensitivity Sensitivity (LOD/LOQ) RRLC->Sensitivity Good Precision Precision (RSD) RRLC->Precision High Accuracy Accuracy (Recovery) RRLC->Accuracy High HPLC->Speed Low HPLC->Sensitivity Good HPLC->Precision Good HPLC->Accuracy Good GCMS->Speed Moderate GCMS->Sensitivity Very High GCMS->Precision Variable GCMS->Accuracy Good

Caption: Decision logic for selecting an appropriate analytical method.

References

A Comparative Analysis of Erucamide Extraction Methods from Polypropylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common methods for extracting erucamide, a widely used slip agent, from polypropylene (PP). The selection of an appropriate extraction technique is critical for accurate quantification and analysis, which in turn impacts quality control in polymer manufacturing and safety assessment for applications in the pharmaceutical and food packaging industries. This document outlines the experimental protocols for various methods and presents a comparative summary of their performance based on experimental data.

Overview of Extraction Methods

The primary challenge in extracting this compound from polypropylene lies in efficiently separating the additive from the polymer matrix. Several techniques have been developed to achieve this, each with its own set of advantages and limitations. The most commonly employed methods include traditional solvent extraction techniques like Soxhlet and dissolution-precipitation, as well as more modern approaches such as Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE).

Comparative Performance of Extraction Methods

The choice of extraction method significantly impacts the recovery yield, extraction time, and solvent consumption. The following table summarizes the quantitative performance of different extraction methods based on published experimental data.

Extraction Method Solvent Sample Form Extraction Time Recovery (%) Key Findings
Microwave-Assisted Extraction (MAE) DichloromethaneGround PP25 min96.4%Highest recovery in the shortest time.[1][2][3][4]
CyclohexaneGround PP25 min94.57%Good recovery, slightly lower than dichloromethane.[1]
Limonene (Green Solvent)Ground PP25 min93.05%A more environmentally friendly option with good recovery.
Ultrasonic-Assisted Extraction (UAE) DichloromethaneGround PP90 min94.38%Higher recovery than Soxhlet, but longer time than MAE.
LimoneneGround PP90 min92.17%Effective "green" alternative.
CyclohexaneGround PP90 min87.59%Lower recovery compared to other solvents with UAE.
Soxhlet Extraction Ethyl AcetatePowdered PP5 cyclesComparable to Dissolution-PrecipitationConsidered robust and efficient.
CyclohexaneGround PP1440 min83.29%Lower recovery and significantly longer extraction time.
Dissolution-Precipitation Not specifiedPowdered PP3 min sonicationComparable to SoxhletSample form (powder) is crucial for better results.

Key Insights from the Data:

  • Microwave-Assisted Extraction (MAE) consistently demonstrates the highest recovery rates in the shortest amount of time, making it a highly efficient method.

  • The physical form of the polypropylene sample plays a critical role in extraction efficiency. Ground or powdered PP offers a larger surface area, leading to significantly better recovery rates across all methods compared to pellets or films.

  • Dichloromethane generally provides the highest extraction efficiency among the conventional solvents tested.

  • Limonene , a green solvent, presents a viable and more environmentally friendly alternative, showing comparable, albeit slightly lower, recovery rates to conventional solvents.

  • Soxhlet extraction , while robust, is considerably slower and may result in lower recovery yields compared to modern techniques.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below.

3.1. Microwave-Assisted Extraction (MAE)

This protocol is based on the methodology described by Hernandez-Fernandez et al. (2023).

  • Sample Preparation: A polypropylene sample containing this compound is obtained in the form of pellets, films, or ground powder. Grinding the sample is recommended for optimal extraction.

  • Extraction:

    • Place a known weight of the PP sample into a microwave extraction vessel.

    • Add a specified volume of the extraction solvent (e.g., dichloromethane, cyclohexane, or limonene).

    • Seal the vessel and place it in a high-power, programmable laboratory microwave oven.

    • Set the extraction time to 25 minutes.

  • Analysis:

    • After extraction, the solution is cooled.

    • An internal standard is added to the extract.

    • The sample is then analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the this compound content.

3.2. Ultrasonic-Assisted Extraction (UAE)

This protocol is also based on the methodology described by Hernandez-Fernandez et al. (2023).

  • Sample Preparation: Prepare the polypropylene sample as described for MAE.

  • Extraction:

    • Place a known weight of the PP sample into a suitable flask.

    • Add the chosen extraction solvent (e.g., dichloromethane or limonene).

    • Place the flask in a conventional laboratory sonic bath.

    • Sonicate the mixture for a period of 60 to 90 minutes.

  • Analysis:

    • Following sonication, the extract is prepared for analysis with an internal standard.

    • Quantification is performed using GC-MS.

3.3. Soxhlet Extraction

This protocol is based on the method described by Purwaningtyas et al. (2024).

  • Sample Preparation: The polypropylene sample is preferably used in a powdered form to maximize surface area.

  • Extraction:

    • A known quantity of the powdered PP sample is placed in a thimble.

    • The thimble is placed into the main chamber of the Soxhlet extractor.

    • The extraction solvent (e.g., ethyl acetate) is placed in the distillation flask.

    • The solvent is heated to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble of solid.

    • When the Soxhlet chamber is full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask.

    • This cycle is repeated multiple times (e.g., 5 cycles).

  • Analysis:

    • The this compound content in the resulting extract is determined using Fourier Transform Infrared Spectroscopy (FTIR) by analyzing the KBr disk or by weight loss analysis of the sample.

3.4. Dissolution-Precipitation Method

This protocol is also based on the study by Purwaningtyas et al. (2024).

  • Sample Preparation: The polypropylene sample should be in a powdered form.

  • Extraction:

    • The powdered PP sample is dissolved in a suitable solvent at an elevated temperature.

    • The polymer is then recrystallized, and the solution undergoes sonication for a short period (e.g., 3 minutes).

    • The this compound remains in the liquid phase.

  • Analysis:

    • The this compound content in the liquid phase is quantified using KBr Disk-FTIR.

Workflow and Logic Diagrams

General Experimental Workflow for this compound Extraction and Analysis

The following diagram illustrates the general workflow from sample preparation to final analysis for the extraction of this compound from polypropylene.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Polypropylene Sample (Pellets, Film) Grinding Grinding/Powdering Sample->Grinding MAE Microwave-Assisted Extraction Grinding->MAE Solvent Addition UAE Ultrasonic-Assisted Extraction Grinding->UAE Solvent Addition Soxhlet Soxhlet Extraction Grinding->Soxhlet Solvent Addition DP Dissolution- Precipitation Grinding->DP Solvent Addition Filtration Filtration MAE->Filtration UAE->Filtration Soxhlet->Filtration DP->Filtration Analysis Quantitative Analysis (GC-MS, FTIR) Filtration->Analysis

Caption: General workflow for this compound extraction from polypropylene.

Logical Relationship of Extraction Parameters

This diagram illustrates the key factors influencing the choice and outcome of the this compound extraction process.

G cluster_input Input Parameters cluster_output Performance Metrics Method Extraction Method (MAE, UAE, Soxhlet) Recovery Recovery (%) Method->Recovery Efficiency Efficiency (Time/Cost) Method->Efficiency Solvent Solvent Choice (Dichloromethane, Limonene) Solvent->Recovery Environmental Environmental Impact Solvent->Environmental SampleForm Sample Form (Ground, Pellets, Film) SampleForm->Recovery TimeTemp Time & Temperature TimeTemp->Recovery TimeTemp->Efficiency

Caption: Factors influencing this compound extraction performance.

References

A Comparative Guide to the Efficacy of Erucamide and Other Fatty Acid Amides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the efficacy of erucamide against other common fatty acid amides, namely oleamide, stearamide, and behenamide. The comparison encompasses both their well-established roles as industrial additives and their emerging significance as bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at their performance, underlying mechanisms, and the experimental protocols used for their evaluation.

Comparative Efficacy in Industrial Applications: Slip and Anti-Blocking Performance

This compound, oleamide, stearamide, and behenamide are widely used as slip and anti-blocking agents in the polymer industry. Their primary function is to reduce the coefficient of friction (CoF) on the surface of plastic films, which is crucial for processing and handling.[1] Their efficacy is largely determined by their chemical structure, molecular weight, and rate of migration to the polymer surface, a phenomenon known as "blooming".

Key Performance Characteristics:

  • This compound (C22, unsaturated): Known for its slow, controlled migration, providing a long-lasting and stable low CoF.[2] Its higher molecular weight and melting point make it suitable for higher temperature processing applications.[3]

  • Oleamide (C18, unsaturated): Characterized by its fast migration, leading to a rapid reduction in CoF. This "fast bloom" is advantageous for applications requiring immediate slip properties.[2] However, it is more volatile at higher temperatures compared to this compound.[3]

  • Stearamide (C18, saturated): As a saturated fatty acid amide, it has a higher melting point than oleamide and is also used for its anti-blocking properties.

  • Behenamide (C22, saturated): The saturated analogue of this compound, it exhibits slower migration than this compound and is valued for its high thermal stability and low volatility.

Below is a summary of their key physical and performance properties:

PropertyThis compoundOleamideStearamideBehenamide
Molecular Formula C22H43NOC18H35NOC18H37NOC22H45NO
Molecular Weight ( g/mol ) 337.6281.5283.5339.6
Melting Point (°C) 79 - 8566 - 7298 - 104111 - 112
Migration Rate ("Bloom") SlowFastMediumVery Slow
Thermal Stability HighModerateHighVery High
Primary Application High-temperature film processing, long-lasting slipGeneral purpose films, rapid slip requirementsAnti-blocking, lubricantHigh-temperature applications, mold release

Data compiled from multiple sources.

Mechanism of Action as Slip Agents

The function of fatty acid amides as slip agents is a physical process involving their migration from the bulk of the polymer to the surface. This process is influenced by the molecular weight and saturation of the fatty acid amide.

cluster_0 Polymer Bulk cluster_1 Polymer Surface Amide_Bulk Fatty Acid Amides (Dispersed) Amide_Surface Migrated Fatty Acid Amides (Crystalline Layer) Amide_Bulk->Amide_Surface Migration (Blooming) Low_CoF Reduced Coefficient of Friction (CoF) Amide_Surface->Low_CoF Forms Lubricating Layer

Mechanism of fatty acid amides as slip agents in polymers.

Comparative Biological and Pharmacological Efficacy

Beyond their industrial applications, fatty acid amides are recognized as a class of endogenous signaling molecules with diverse biological activities. Their effects are mediated through interactions with various receptors and enzymes in the central and peripheral nervous systems.

Fatty Acid AmideKnown Biological Targets/PathwaysReported Biological EffectsQuantitative Data (from various sources)
This compound Transmembrane Protein 19 (TMEM19)Regulates retinal neurovascular crosstalk, promotes angiogenic and neurotrophic factor production.No binding affinity (Ki) or potency (EC50) data currently available.
Oleamide Cannabinoid Receptor 1 (CB1), GABAA Receptors, Serotonin (5-HT) ReceptorsInduces sleep, analgesic, anxiolytic, anti-inflammatory, modulates neurotransmission.CB1 Receptor Binding: Ki = 1.14 µM; GABAA Receptor Potentiation: EC50 ≈ 20-30 µM.
Stearamide Toll-like receptors (inhibitor), potential FAAH substrateAnti-inflammatory, membrane-protective properties.Limited quantitative data available on specific biological targets.
Behenamide Fatty Acid Amide Hydrolase (FAAH)Potential modulator of lipid signaling pathways through interaction with FAAH.Limited quantitative data available on specific biological targets.

Signaling Pathways of this compound and Oleamide

This compound Signaling Pathway:

Recent research has identified this compound as a signaling molecule in the retina, where it interacts with the transmembrane protein TMEM19 on myeloid cells. This interaction triggers a downstream signaling cascade that results in the production of angiogenic and neurotrophic factors, which are crucial for retinal health.

This compound This compound TMEM19 TMEM19 Receptor (on Myeloid Cell) This compound->TMEM19 Binds to Signaling_Cascade Intracellular Signaling Cascade TMEM19->Signaling_Cascade Activates Factor_Production Upregulation of Angiogenic & Neurotrophic Factors Signaling_Cascade->Factor_Production Cellular_Response Stabilization of Retinal Degeneration Factor_Production->Cellular_Response

Proposed signaling pathway of this compound via TMEM19.

Oleamide Signaling Pathways:

Oleamide is known to interact with multiple neurotransmitter systems, primarily the endocannabinoid and GABAergic systems. It acts as an agonist at the CB1 cannabinoid receptor and as a positive allosteric modulator of GABAA receptors. Furthermore, its biological activity is terminated by the enzyme Fatty Acid Amide Hydrolase (FAAH).

Oleamide Oleamide CB1R CB1 Receptor Oleamide->CB1R Agonist GABAAR GABAA Receptor Oleamide->GABAAR Positive Allosteric Modulator FAAH FAAH Enzyme Oleamide->FAAH Hydrolysis Neuronal_Inhibition Neuronal Inhibition (Sleep, Analgesia) CB1R->Neuronal_Inhibition GABAAR->Neuronal_Inhibition Inactive_Metabolites Inactive Metabolites FAAH->Inactive_Metabolites

Key signaling interactions of Oleamide.

Experimental Protocols

Measurement of Coefficient of Friction (CoF)

This protocol is based on the ASTM D1894 standard for determining the static and kinetic coefficients of friction of plastic films.

Objective: To quantify the frictional characteristics of a plastic film containing a fatty acid amide slip agent.

Materials and Equipment:

  • Coefficient of Friction Tester (with a sled of known weight and a moving plane)

  • Test specimens of plastic film (cut to specified dimensions)

  • Conditioning chamber (to control temperature and humidity)

Procedure:

  • Specimen Preparation: Cut the plastic film into two pieces: one to be secured to the testing plane and the other to be wrapped around the sled.

  • Conditioning: Condition the specimens at standard conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.

  • Test Setup: Secure the larger film specimen to the horizontal plane of the CoF tester. Attach the smaller film specimen to the sled.

  • Measurement:

    • Place the sled on the film-covered plane.

    • Start the test, moving the plane at a constant speed (e.g., 150 mm/min).

    • Record the initial maximum force required to start the sled's motion (for static CoF).

    • Record the average force required to maintain the sled's motion over a specified distance (for kinetic CoF).

  • Calculation:

    • Static CoF = (Initial maximum force) / (Sled weight)

    • Kinetic CoF = (Average force during movement) / (Sled weight)

Quantification of Fatty Acid Amide Migration

This protocol outlines a general method for extracting and quantifying the amount of fatty acid amide that has migrated to the surface of a polymer.

Objective: To determine the surface concentration of a fatty acid amide on a plastic film.

Materials and Equipment:

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Pressurized Solvent Extraction (PSE) system

  • Solvents (e.g., isopropanol, chloroform)

  • Nitrogen evaporator

  • Derivatization agent (e.g., trifluoroacetic anhydride)

  • Calibrated standards of the fatty acid amides

Procedure:

  • Extraction:

    • Cut a known surface area of the plastic film.

    • Extract the surface amides using a suitable method like Pressurized Solvent Extraction (PSE) with an appropriate solvent.

  • Sample Preparation:

    • Concentrate the extract by evaporating the solvent under a stream of nitrogen.

    • Derivatize the fatty acid amides to improve their volatility and chromatographic properties.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the components on a suitable capillary column.

    • Identify the fatty acid amides based on their retention times and mass spectra.

  • Quantification:

    • Generate a calibration curve using the derivatized standards.

    • Quantify the amount of each fatty acid amide in the sample by comparing its peak area to the calibration curve.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This fluorometric assay is used to screen for inhibitors of FAAH.

Objective: To determine the inhibitory potential of a fatty acid amide on FAAH activity.

Materials and Equipment:

  • Recombinant FAAH enzyme

  • Fluorometric substrate (e.g., AMC-arachidonoyl amide)

  • Assay buffer

  • Test compounds (this compound, oleamide, etc.) and a known FAAH inhibitor (positive control)

  • 96-well microplate (black, clear bottom)

  • Fluorescence plate reader

Procedure:

  • Assay Preparation: Prepare solutions of the FAAH enzyme, substrate, and test compounds in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, test compound (at various concentrations), and FAAH enzyme to each well.

  • Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the fluorometric substrate to each well to start the enzymatic reaction.

  • Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader (excitation ~350 nm, emission ~460 nm).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percent inhibition relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Start Start Prepare Prepare Reagents: - FAAH Enzyme - Substrate - Test Compounds - Buffer Start->Prepare Dispense Dispense Buffer, Test Compound, and FAAH into 96-well Plate Prepare->Dispense Incubate_1 Incubate at 37°C (15 min) Dispense->Incubate_1 Add_Substrate Add Fluorometric Substrate Incubate_1->Add_Substrate Measure Measure Fluorescence Kinetically Add_Substrate->Measure Analyze Calculate Reaction Rates and % Inhibition Measure->Analyze Determine_IC50 Determine IC50 Value Analyze->Determine_IC50 End End Determine_IC50->End

Workflow for an FAAH Inhibition Assay.
Cannabinoid Receptor (CB1) Binding Assay

This competitive radioligand binding assay determines the affinity of a compound for the CB1 receptor.

Objective: To measure the binding affinity (Ki) of a fatty acid amide for the CB1 receptor.

Materials and Equipment:

  • Cell membranes expressing the CB1 receptor

  • Radiolabeled CB1 ligand (e.g., [3H]CP-55,940)

  • Unlabeled test compounds (this compound, oleamide, etc.)

  • Binding buffer

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Reaction Setup: In test tubes, combine the CB1 receptor membranes, the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the binding buffer. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

GABAA Receptor Potentiation Assay

This electrophysiology-based assay measures the ability of a compound to enhance the function of GABAA receptors.

Objective: To determine if a fatty acid amide potentiates GABA-induced currents at the GABAA receptor.

Materials and Equipment:

  • Xenopus oocytes or a cell line (e.g., HEK293) expressing specific GABAA receptor subunits

  • Two-electrode voltage-clamp or patch-clamp setup

  • GABA solution

  • Test compound solutions

  • Perfusion system

Procedure:

  • Cell Preparation: Prepare and culture the oocytes or cells expressing the desired GABAA receptor subtype.

  • Electrophysiological Recording:

    • Establish a whole-cell voltage-clamp or patch-clamp recording.

    • Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.

  • Compound Application: Co-apply the test compound with the same concentration of GABA.

  • Measurement: Record the amplitude of the GABA-induced current in the presence and absence of the test compound.

  • Data Analysis:

    • Calculate the percentage potentiation of the GABA current by the test compound.

    • Perform these measurements at various concentrations of the test compound to generate a dose-response curve and determine the EC50 for potentiation.

References

A Comparative Guide to Erucamide-Induced Angiogenesis and its Alternatives in In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo angiogenic effects of erucamide, a fatty acid amide, against well-established pro-angiogenic factors. While initial studies identified this compound as an angiogenic principle, its reproducibility and mechanism of action in vivo remain less characterized compared to standard growth factors. This document summarizes the available experimental data, details relevant protocols, and visualizes key concepts to aid researchers in designing and interpreting angiogenesis studies.

Executive Summary

This compound (13-docosenamide) was first identified as a major angiogenic lipid isolated from bovine mesentery in 1990.[1] Early in vivo studies utilizing the chick chorioallantoic membrane (CAM), rat corneal micropocket, and mouse dorsal air-sac assays demonstrated its ability to induce new blood vessel formation.[1] However, the mechanism of action was reported to be independent of endothelial cell proliferation, and subsequent research on its specific angiogenic properties in these models is limited.[1] In contrast, factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF) are extensively studied, with well-documented, reproducible pro-angiogenic effects across various in vivo models. This guide compares the available data for this compound with that of VEGF and bFGF to highlight the current understanding and identify knowledge gaps regarding the reproducibility of this compound-induced angiogenesis.

Data Presentation: Comparison of Pro-Angiogenic Factors

The following tables summarize the available quantitative data for this compound and its alternatives in key in vivo angiogenesis assays.

Table 1: Chick Chorioallantoic Membrane (CAM) Assay

CompoundEffective DoseObserved EffectCitation(s)
This compound2 µgInduced angiogenesis[1]
VEGF-A1.5 x 10⁶ cells secreting VEGF1.5-fold increase in angiogenic score[2]
bFGFNot specified in comparable unitsInduces significant blood vessel growth

Table 2: Corneal Micropocket Assay

CompoundAnimal ModelEffective DoseObserved Effect (Vessel Area)Citation(s)
This compoundRatData not availableAngiogenic activity reported
VEGFMouse200 ng~0.7 mm²
bFGFMouse80 ng~2.0 mm²
bFGFRat5 ng, 15 ng, 50 ngDose-dependent increase in vessel length and number

Experimental Protocols

Detailed methodologies for the two primary in vivo assays discussed are provided below.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study both pro- and anti-angiogenic substances. Its advantages include cost-effectiveness, high reproducibility, and a naturally immunodeficient environment.

Protocol:

  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C with 60-70% humidity.

  • Windowing: On embryonic day 3 or 4, a small window is made in the eggshell to expose the CAM.

  • Sample Application: The test substance (e.g., this compound dissolved in a suitable vehicle, or a slow-release pellet containing a growth factor) is applied directly onto the CAM surface. A control group receiving only the vehicle is run in parallel.

  • Incubation and Observation: The eggs are resealed and incubated for a further 48-72 hours. The angiogenic response is observed daily through the window.

  • Quantification: At the end of the experiment, the CAM is excised and photographed. Angiogenesis is quantified by measuring parameters such as the number of blood vessel branch points, total vessel length, and vessel density within a defined area around the application site.

Corneal Micropocket Assay

The corneal micropocket assay is a robust and quantitative method that utilizes the naturally avascular cornea to study neovascularization.

Protocol:

  • Animal Model: The assay is typically performed in mice or rabbits.

  • Pellet Preparation: A slow-release pellet is prepared by mixing the test substance (e.g., this compound) or a positive control (e.g., bFGF or VEGF) with a polymer like Hydron and a stabilizer such as sucralfate.

  • Anesthesia and Surgery: The animal is anesthetized. A small incision is made in the cornea, and a micropocket is created towards the limbus (the border between the cornea and the sclera).

  • Pellet Implantation: The prepared pellet is implanted into the corneal pocket.

  • Observation and Quantification: The angiogenic response is observed over several days (typically 5-6 days for mice). New blood vessel growth from the limbal vasculature towards the pellet is measured using a slit-lamp biomicroscope. The area of neovascularization is calculated based on the vessel length and the circumferential extent of vessel growth.

Visualizations

Signaling and Experimental Logic

The following diagrams illustrate the general logic of in vivo angiogenesis assays and a simplified representation of a known pro-angiogenic signaling pathway for comparison.

G cluster_0 In Vivo Angiogenesis Assay Workflow A Test Compound (e.g., this compound, VEGF) B Introduction into Avascular/Vascularized Tissue (e.g., Cornea, CAM) A->B C Observation Period (Days) B->C D Induction of New Blood Vessel Growth C->D E Quantification of Angiogenesis (Vessel length, density, area) D->E

Experimental workflow for in vivo angiogenesis assays.

G cluster_1 Simplified VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 (on Endothelial Cell) VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Proliferation Cell Proliferation PLCg->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Migration Cell Migration Akt->Migration NO NO eNOS->NO Permeability Vascular Permeability NO->Permeability

Simplified VEGF signaling cascade in endothelial cells.

Discussion and Future Directions

The initial discovery of this compound as an angiogenic factor presented a novel, non-proteinaceous molecule with the ability to induce neovascularization in vivo. However, the lack of follow-up studies and detailed quantitative data in widely accepted models like the corneal micropocket assay makes it difficult to assess the reproducibility of these findings. The original report that this compound does not stimulate endothelial cell proliferation suggests a mechanism of action distinct from that of well-characterized growth factors like VEGF and bFGF.

Other fatty acid amides, such as oleamide, have been shown to have vascular effects, primarily vasodilation, through mechanisms involving cannabinoid and TRPV1 receptors. It is plausible that this compound's angiogenic properties could be mediated through similar, yet to be identified, signaling pathways.

To validate the initial findings and to fully understand the potential of this compound as a pro-angiogenic agent, further research is warranted. Specifically, studies should focus on:

  • Reproducibility: Conducting dose-response studies of this compound in the CAM and corneal micropocket assays to provide robust quantitative data.

  • Mechanism of Action: Investigating the molecular pathways through which this compound induces angiogenesis, including its effects on endothelial cell migration, differentiation, and the expression of key angiogenic factors.

  • Comparative Studies: Directly comparing the angiogenic potency and qualitative effects of this compound with other fatty acid amides and standard growth factors in the same experimental models.

References

Erucamide's performance in low-density vs high-density polyethylene

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of erucamide's performance as a slip agent in low-density polyethylene (LDPE) versus high-density polyethylene (HDPE), supported by experimental data and protocols.

This compound, a fatty acid amide, is a widely utilized slip agent in the polymer industry, valued for its ability to reduce the coefficient of friction (COF) in plastic films and molded articles. Its effectiveness, however, is intrinsically linked to the morphology of the host polymer. This guide provides a comprehensive comparison of this compound's performance in two common polyethylenes: low-density polyethylene (LDPE) and high-density polyethylene (HDPE). Understanding these differences is crucial for researchers, scientists, and drug development professionals in optimizing product formulations and predicting material performance.

The Mechanism of Action: Migration is Key

This compound's function as a slip agent is dependent on its migration, or "blooming," from the bulk of the polymer to the surface.[1] Once on the surface, it forms a lubricious layer that reduces friction between the polymer and other surfaces, including other polymer films or processing equipment.[2] The rate and extent of this migration are heavily influenced by the polymer's crystallinity.

Low-Density vs. High-Density Polyethylene: A Tale of Two Morphologies

The primary distinction between LDPE and HDPE lies in their polymer chain structures. LDPE possesses a highly branched structure, resulting in a less crystalline, more amorphous matrix.[3] Conversely, HDPE has a more linear polymer chain, allowing for tighter packing and a higher degree of crystallinity.[3] This fundamental difference in morphology directly impacts the migration of this compound and, consequently, its performance as a slip agent.

Slip molecules primarily diffuse through the amorphous regions of a polyolefin.[2] Therefore, the more amorphous nature of LDPE facilitates faster migration of this compound to the surface compared to the more crystalline structure of HDPE, which impedes molecular movement.

Performance Comparison: Speed vs. Longevity

The differing migration rates of this compound in LDPE and HDPE lead to a trade-off between the speed of slip development and the longevity of the effect.

  • In LDPE: this compound migrates to the surface relatively quickly due to the abundance of amorphous regions. This results in a rapid reduction of the coefficient of friction. However, this can also lead to a more rapid depletion of the additive from the bulk and potential issues with "blooming," where an excess of the additive on the surface can negatively impact printing and sealing operations.

  • In HDPE: The migration of this compound is significantly slower due to the denser, more crystalline structure. This means that the desired slip properties take longer to develop. However, the slower migration can also provide a more controlled and longer-lasting slip effect.

The following tables summarize the key performance parameters of this compound in LDPE and HDPE based on available data and established principles.

Quantitative Data Summary

Table 1: Recommended this compound Loading Levels in Polyethylene

Polymer TypeRecommended Loading (% by weight)
Low-Density Polyethylene (LDPE) Film0.08 - 0.10%
High-Density Polyethylene (HDPE) Injection MoldingUp to 0.3%

Source: Data synthesized from available technical datasheets.

Table 2: this compound Performance Characteristics in Polyethylene

Performance MetricLow-Density Polyethylene (LDPE)High-Density Polyethylene (HDPE)
Migration Rate FasterSlower
Coefficient of Friction (COF) Development RapidSlower
Typical Kinetic COF (with this compound) Can reach ≤ 0.2Generally low, but specific comparative values are not readily available.
Diffusion Coefficient of this compound Not specified, but expected to be higher than in HDPE.1.53 × 10⁻¹³ cm²/s

Note: Direct side-by-side comparative studies with identical this compound concentrations and processing conditions are limited in publicly available literature. The performance characteristics are based on established principles of additive migration in polymers of varying crystallinity.

Experimental Protocols

Accurate assessment of this compound's performance relies on standardized testing methodologies. Below are detailed protocols for key experiments.

Determination of Coefficient of Friction (ASTM D1894)

This method determines the static and kinetic coefficients of friction of plastic film and sheeting when sliding over itself or other substances.

1. Apparatus:

  • A universal testing machine with a coefficient of friction fixture.

  • A sled of a specified weight (typically 200g).

  • A flat plane to which the film sample is secured.

2. Sample Preparation:

  • Cut the plastic film into specimens of the required dimensions.

  • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified period to allow for this compound migration.

3. Procedure:

  • Secure one piece of film to the flat plane.

  • Wrap another piece of film around the sled.

  • Place the sled on the film-covered plane.

  • Move the plane at a constant speed (typically 150 mm/min).

  • The force required to initiate motion is used to calculate the static COF.

  • The average force required to maintain motion is used to calculate the kinetic COF.

Quantification of this compound Surface Concentration

This protocol outlines a method for determining the amount of this compound that has migrated to the film surface.

1. Apparatus:

  • Gas chromatograph with a flame ionization detector (GC-FID).

  • Solvent for surface washing (e.g., isopropanol).

  • Microwave extraction unit for bulk analysis.

2. Procedure:

  • Surface Analysis:

    • Wash the surface of a known area of the film with a measured volume of solvent for a short, defined period (e.g., 10 seconds) to dissolve the surface this compound.

    • Analyze the solvent using GC-FID to determine the concentration of this compound.

  • Bulk Analysis:

    • Use a microwave extraction method to determine the total concentration of this compound within the polymer.

Visualizing the Performance Difference

The following diagrams illustrate the logical relationships governing this compound's performance in LDPE and HDPE.

Erucamide_Performance cluster_LDPE Low-Density Polyethylene (LDPE) cluster_HDPE High-Density Polyethylene (HDPE) LDPE_Structure Highly Branched Polymer Chains LDPE_Morphology Low Crystallinity (High Amorphous Content) LDPE_Structure->LDPE_Morphology LDPE_Migration Faster this compound Migration LDPE_Morphology->LDPE_Migration LDPE_Performance Rapid COF Reduction LDPE_Migration->LDPE_Performance HDPE_Structure Linear Polymer Chains HDPE_Morphology High Crystallinity (Low Amorphous Content) HDPE_Structure->HDPE_Morphology HDPE_Migration Slower this compound Migration HDPE_Morphology->HDPE_Migration HDPE_Performance Slower, More Controlled COF Reduction HDPE_Migration->HDPE_Performance This compound This compound (Slip Agent) This compound->LDPE_Migration This compound->HDPE_Migration

Caption: Logical flow of this compound performance in LDPE vs. HDPE.

Experimental_Workflow cluster_Testing Performance Evaluation Start Start: Polymer Compounding Compounding Blend LDPE/HDPE with this compound Start->Compounding Film_Extrusion Film Extrusion (Cast or Blown) Compounding->Film_Extrusion Conditioning Sample Conditioning (Controlled Time & Temperature) Film_Extrusion->Conditioning COF_Test Coefficient of Friction (ASTM D1894) Conditioning->COF_Test Surface_Analysis Surface Concentration (GC-FID) Conditioning->Surface_Analysis Data_Analysis Data Analysis and Comparison COF_Test->Data_Analysis Surface_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating this compound performance.

Conclusion

The choice between LDPE and HDPE for a specific application involving this compound as a slip agent requires careful consideration of the desired performance characteristics. For applications demanding rapid development of slip properties, the amorphous nature of LDPE makes it a suitable choice. Conversely, when a more controlled, long-lasting slip effect is paramount, the slower migration of this compound in the crystalline matrix of HDPE is advantageous. This guide provides a foundational understanding and practical data to aid researchers in making informed decisions for their material formulations. Further experimental work focusing on direct, side-by-side comparisons under identical conditions would be invaluable to the field.

References

Erucamide vs. Stearamide: A Comparative Guide to Friction Reduction in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and formulation professionals in polymer science and drug development, the selection of an appropriate slip agent is critical for optimizing processing efficiency and final product performance. Erucamide and Stearamide, both fatty acid amides, are commonly employed to reduce the coefficient of friction (COF) in various polymer systems. This guide provides an objective comparison of their effectiveness as friction reducers, supported by available experimental data and detailed methodologies.

Mechanism of Action: Surface Migration of Fatty Acid Amides

This compound and Stearamide function as slip agents through a process of migration, or "blooming," to the surface of the polymer.[1] Incorporated into the polymer melt during extrusion, these additives are initially dispersed throughout the matrix.[1] As the polymer cools and crystallizes, the amide molecules, being largely incompatible with the polymer, are forced to the surface.[1] This forms a thin, lubricating layer that reduces the friction between the polymer film and other surfaces, such as other layers of film or metal processing equipment.[1][2] This reduction in surface friction is crucial for preventing film blocking and ensuring smooth transport during high-speed processing.

cluster_0 Polymer Processing cluster_1 Post-Processing Migration cluster_2 Functional Outcome A Fatty Acid Amides (this compound/Stearamide) blended with Polymer Resin B Homogeneous Molten Mixture during Extrusion A->B Melting & Mixing C Polymer Cooling and Crystallization B->C Cooling D Amide Molecules Migrate to the Surface C->D Incompatibility drives migration E Formation of a Lubricating Surface Layer D->E F Reduced Coefficient of Friction (COF) E->F G Improved Slip Properties F->G

Mechanism of action for fatty acid amide slip agents.

Performance Comparison: this compound vs. Stearamide

While both this compound and Stearamide act as slip agents, their effectiveness and typical applications differ. This compound is generally recognized for its superior friction reduction capabilities, often resulting in a lower COF. Stearamide, while also providing slip, is frequently used for its anti-blocking properties, particularly when film clarity is a priority.

Physical and Chemical Properties
PropertyThis compoundStearamide
Chemical Formula CH3(CH2)7CH=CH(CH2)11CONH2CH3(CH2)16CONH2
Molecular Weight 337.58 g/mol 283.5 g/mol
Melting Point 79 - 85 °C98 - 104 °C
Appearance White to off-white beads or powderWhite fine powder or beads
Solubility Insoluble in waterInsoluble in water
Friction Reduction Performance

Direct quantitative comparisons of this compound and Stearamide under identical conditions are limited in publicly available literature. However, studies evaluating individual or multiple slip agents provide insights into their relative performance.

ParameterThis compoundStearamide
Typical COF Low (A study on polyethylene films reported a COF of 0.129)Medium to High (relative to this compound)
Migration Rate Slower "bloom" compared to OleamideMedium "bloom" rate
Primary Function High-performance slip agentSlip and anti-blocking agent
Key Advantage Achieves a very low long-term COFEffective anti-blocking, good for film clarity

A graphical representation from an industry source illustrates the relative performance of this compound, Oleamide, and Stearamide in Low-Density Polyethylene (LDPE) at a concentration of 1000 ppm. The graph indicates that while Stearamide reduces the COF compared to an unmodified film, this compound achieves a significantly lower and more stable COF over time.

Experimental Protocols: Measuring the Coefficient of Friction

The standard method for determining the static and kinetic coefficients of friction of plastic films is ASTM D1894. This test quantifies the slip properties of a material, which are crucial for predicting its performance in processing and packaging applications.

ASTM D1894: Standard Test Method for Static and Kinetic Coefficients of Friction

Objective: To measure the forces required to initiate (static friction) and sustain (kinetic friction) the movement of one surface over another.

Apparatus:

  • A friction testing apparatus, which includes a stationary plane and a moving sled, or vice versa.

  • A sled of a specified weight and dimensions.

  • A force-measuring device.

  • A drive system to produce a uniform relative motion between the sled and the plane.

Procedure:

  • Sample Preparation: The plastic film specimens are cut to the specified dimensions. One piece is attached to the plane and another to the sled.

  • Conditioning: The specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.

  • Test Execution:

    • The sled is placed on the plane, and the force-measuring device is zeroed.

    • The drive system is initiated, causing the sled and plane to move relative to each other at a constant speed (typically 150 mm/min).

    • The initial peak force required to start the motion is recorded; this is used to calculate the static COF.

    • The average force required to maintain the motion over a specified distance is recorded; this is used to calculate the kinetic COF.

Calculations:

  • Static Coefficient of Friction (μs): μs = Fs / W, where Fs is the initial peak frictional force and W is the weight of the sled.

  • Kinetic Coefficient of Friction (μk): μk = Fk / W, where Fk is the average kinetic frictional force and W is the weight of the sled.

cluster_0 Preparation cluster_1 Testing Procedure cluster_2 Data Analysis A Cut Polymer Film Samples to ASTM D1894 Specifications B Condition Samples (23°C, 50% RH, 40 hrs) A->B C Mount Film Samples on Sled and Plane B->C D Place Sled on Plane in Friction Tester C->D E Initiate Relative Motion at Constant Speed (150 mm/min) D->E F Record Initial Peak Force (Static Friction) E->F G Record Average Force during Motion (Kinetic Friction) E->G H Calculate Static COF (μs = Fs / W) F->H I Calculate Kinetic COF (μk = Fk / W) G->I

Experimental workflow for measuring COF via ASTM D1894.

Conclusion

Based on available data, This compound is a more effective friction reducer than Stearamide , consistently demonstrating the ability to achieve a lower coefficient of friction in polymer films. Its slower migration rate leads to a stable, long-lasting slip effect, making it ideal for high-speed applications where low friction is paramount.

Stearamide , while providing a degree of slip, is generally less effective at friction reduction compared to this compound. However, it serves as an excellent anti-blocking agent and is often chosen when maintaining the optical properties, such as the transparency of the film, is a primary concern. The choice between this compound and Stearamide will ultimately depend on the specific performance requirements of the final product, including the desired coefficient of friction, processing conditions, and the need for anti-blocking properties.

References

Validating Erucamide's Interaction with Protein Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data and methodologies for validating the interaction between Erucamide and its potential protein targets. While direct quantitative data for this compound is limited in publicly available literature, this guide draws comparisons with structurally similar endogenous lipids, such as oleamide and the endocannabinoid anandamide, to provide a framework for investigation. This compound, a primary fatty acid amide, is a known substrate for Fatty Acid Amide Hydrolase (FAAH), an enzyme that also degrades anandamide.[1] This relationship suggests that this compound may indirectly modulate the activity of protein targets downstream of anandamide, including cannabinoid receptors (CB1 and CB2) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Comparative Analysis of Ligand-Protein Interactions

Due to the scarcity of direct binding and activity data for this compound, this section presents a comparative summary of quantitative data for well-characterized, structurally related lipids that interact with FAAH, cannabinoid receptors, and TRPV1 channels. This information can serve as a benchmark for future validation studies of this compound.

LigandTarget ProteinInteraction MetricValueMethod
Anandamide FAAHKi~650 nMEnzyme Inhibition Assay
Various MacamidesFAAHIC5010-17 µMEnzyme Inhibition Assay[2]
URB597FAAHIC504.6 nMEnzyme Inhibition Assay[3]
PF-3845FAAHKi230 nMEnzyme Inhibition Assay
Anandamide CB1 ReceptorKi~70 nMRadioligand Binding Assay[4]
Anandamide CB2 ReceptorKi>1000 nMRadioligand Binding Assay
Anandamide TRPV1 ChannelEC50 (Ca2+ influx)261 ± 13 nMFluorescence-based Assay[5]
Anandamide TRPV1 ChannelEC50 (current)9.80 ± 1.07 µMPatch-clamp Electrophysiology
Oleamide CB1 Receptor-Direct Agonist ActionBehavioral Assays
Oleamide TRPV1 Channel-Activates ReceptorBehavioral Assays

Note: The data presented above are from various sources and experimental conditions. Direct comparison requires careful consideration of the methodologies employed.

Experimental Protocols for Validating Protein Interactions

To validate the potential interaction of this compound with its protein targets, several biophysical and biochemical techniques can be employed. Below are detailed methodologies for three key experiments.

Isothermal Titration Calorimetry (ITC) for FAAH Interaction

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Objective: To quantify the binding affinity of this compound to FAAH.

Materials:

  • Purified recombinant human FAAH protein

  • This compound

  • ITC instrument

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)

  • Syringe and sample cell

Protocol:

  • Sample Preparation:

    • Dissolve this compound in the assay buffer to a final concentration of 1-2 mM. Due to the lipophilic nature of this compound, a small percentage of a co-solvent like DMSO may be necessary. Ensure the same concentration of co-solvent is present in the protein solution.

    • Dialyze the purified FAAH protein against the assay buffer overnight at 4°C to ensure buffer matching.

    • Determine the precise concentration of FAAH and this compound using a suitable method (e.g., BCA assay for protein, UV-Vis spectroscopy for the ligand if it has a chromophore, or by accurate weighing).

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the FAAH solution (e.g., 20-50 µM) into the sample cell.

    • Load the this compound solution into the injection syringe.

    • Set the injection parameters (e.g., 19 injections of 2 µL each, with a 150-second spacing between injections).

  • Data Acquisition and Analysis:

    • Perform a control titration by injecting this compound into the buffer-filled sample cell to determine the heat of dilution.

    • Run the main experiment by titrating this compound into the FAAH solution.

    • Subtract the heat of dilution from the experimental data.

    • Analyze the resulting binding isotherm using the instrument's software to fit a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.

ITC_Workflow Workflow for Isothermal Titration Calorimetry (ITC) cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_ligand Prepare this compound Solution load_syringe Load this compound into Syringe prep_ligand->load_syringe prep_protein Prepare FAAH Solution load_cell Load FAAH into Cell prep_protein->load_cell titration Titrate this compound into FAAH load_cell->titration load_syringe->titration subtract Subtract Heat of Dilution titration->subtract control Run Control Titration (Ligand into Buffer) control->subtract fit Fit Data to Binding Model subtract->fit results Determine Kd, n, ΔH, ΔS fit->results

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Co-Immunoprecipitation (Co-IP) for Identifying Interacting Partners

Co-IP is used to identify in vivo protein-protein interactions. This protocol can be adapted to investigate if this compound modulates the interaction of FAAH with other cellular proteins.

Objective: To determine if this compound treatment alters the protein interaction profile of FAAH in a cellular context.

Materials:

  • Cell line endogenously expressing FAAH (e.g., neuroblastoma or hepatoma cell lines)

  • This compound

  • Cell lysis buffer (non-denaturing, e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-FAAH antibody (validated for IP)

  • Isotype control antibody

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Cell Treatment and Lysis:

    • Culture cells to ~80-90% confluency.

    • Treat one set of cells with this compound at a desired concentration and for a specific duration. Leave another set untreated as a control.

    • Wash cells with ice-cold PBS and lyse them using a non-denaturing lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the anti-FAAH antibody or an isotype control antibody overnight at 4°C with gentle rotation.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.

    • Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using elution buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting using antibodies against known or suspected interacting partners.

    • Alternatively, for a discovery approach, the eluted proteins can be identified by mass spectrometry.

CoIP_Workflow Workflow for Co-Immunoprecipitation (Co-IP) cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture Cell Culture treatment Treat with this compound cell_culture->treatment lysis Cell Lysis treatment->lysis preclear Pre-clear Lysate lysis->preclear ab_incubation Incubate with Anti-FAAH Ab preclear->ab_incubation bead_capture Capture with Protein A/G Beads ab_incubation->bead_capture wash Wash Beads bead_capture->wash elute Elute Proteins wash->elute analysis SDS-PAGE / Western Blot or Mass Spectrometry elute->analysis

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

Surface Plasmon Resonance (SPR) for Cannabinoid Receptor Binding

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can be used to study the binding kinetics (association and dissociation rates) and affinity of small molecules to membrane proteins like GPCRs.

Objective: To determine the binding kinetics and affinity of this compound for CB1 or CB2 receptors.

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5 chip for amine coupling or a lipid-capturing chip)

  • Purified and solubilized CB1 or CB2 receptor protein

  • This compound

  • Running buffer (e.g., HBS-P+ with a low percentage of detergent and DMSO)

  • Immobilization reagents (for amine coupling: EDC, NHS, ethanolamine)

  • Liposomes (for lipid-capturing chips)

Protocol:

  • Receptor Immobilization:

    • Amine Coupling: Covalently immobilize the purified receptor onto the sensor chip surface via its primary amine groups using EDC/NHS chemistry.

    • Lipid Capture: Reconstitute the purified receptor into liposomes and capture the liposomes onto a lipid-capturing sensor chip.

  • SPR Binding Assay:

    • Equilibrate the sensor surface with running buffer.

    • Inject a series of concentrations of this compound over the immobilized receptor surface and a reference surface (without receptor or with an irrelevant protein).

    • Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

SPR_Workflow Workflow for Surface Plasmon Resonance (SPR) cluster_prep Preparation cluster_assay SPR Assay cluster_analysis Data Analysis immobilize Immobilize CB Receptor on Sensor Chip equilibrate Equilibrate with Running Buffer immobilize->equilibrate prepare_analyte Prepare this compound Solutions inject Inject this compound (Analyte) prepare_analyte->inject equilibrate->inject monitor Monitor SPR Signal (RU) inject->monitor subtract_ref Reference Subtraction monitor->subtract_ref fit_model Fit Sensorgrams to Binding Model subtract_ref->fit_model results Determine ka, kd, KD fit_model->results FAAH_Signaling FAAH Signaling Pathway This compound This compound FAAH FAAH This compound->FAAH Inhibition Anandamide Anandamide Anandamide->FAAH Hydrolysis CB1_R CB1 Receptor Anandamide->CB1_R Activation CB2_R CB2 Receptor Anandamide->CB2_R Activation TRPV1 TRPV1 Channel Anandamide->TRPV1 Activation Inactive_Metabolites Inactive Metabolites FAAH->Inactive_Metabolites Downstream Downstream Signaling CB1_R->Downstream CB2_R->Downstream TRPV1->Downstream Cannabinoid_Signaling Cannabinoid Receptor Signaling Anandamide Anandamide CB1_CB2 CB1/CB2 Receptor Anandamide->CB1_CB2 Binds Gi_o Gi/o Protein CB1_CB2->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAPK Pathway Gi_o->MAPK Activates Ion_Channels Ion Channels (K+, Ca2+) Gi_o->Ion_Channels Modulates cAMP cAMP AC->cAMP Decreases Cellular_Response Cellular Response cAMP->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response TRPV1_Signaling TRPV1 Channel Signaling Anandamide Anandamide TRPV1 TRPV1 Channel Anandamide->TRPV1 Activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin Activates PKC PKC Ca_Influx->PKC Activates Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Calmodulin->Cellular_Response PKC->Cellular_Response

References

A Comparative Analysis of Erucamide's Effects on Different Polymer Types

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and industry professionals on the performance-enhancing properties of erucamide across a range of polymers.

This compound, a fatty acid amide derived from erucic acid, is a widely utilized additive in the polymer industry, primarily known for its efficacy as a slip agent. Its incorporation into various polymer matrices can significantly modify surface properties, enhance processability, and influence the final product's performance. This guide provides a comparative analysis of this compound's effects on different polymer types, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.

Mechanism of Action: The "Blooming" Effect

This compound's primary function as a slip agent is attributed to its migration, or "blooming," to the surface of the polymer.[1][2] Due to its limited solubility in the polymer matrix, this compound molecules move from the bulk of the material to the surface as the polymer cools after processing. This forms a thin, lubricating layer of microcrystals on the polymer surface. This layer reduces the coefficient of friction (COF) between the polymer surface and other surfaces it comes into contact with, such as other polymer films or metal processing equipment.[3][4]

This migration is a time-dependent process, with the majority of the COF reduction occurring within 24 to 48 hours after extrusion.[5] The rate of blooming and the final surface concentration of this compound are influenced by several factors, including the type of polymer, its crystallinity, the processing temperature, and the initial concentration of this compound.

Comparative Performance Analysis

The effectiveness of this compound as a slip agent varies significantly across different polymer types. This section provides a comparative overview of its impact on key performance indicators such as the coefficient of friction, optical properties, and mechanical properties.

Polyolefins: Polyethylene (PE) and Polypropylene (PP)

This compound is most extensively used and studied in polyolefins, particularly polyethylene (PE) and polypropylene (PP). In these non-polar polymers, this compound exhibits excellent migration and slip performance.

Coefficient of Friction (COF): The addition of this compound can dramatically reduce the COF of polyolefin films. For instance, the COF of low-density and linear low-density PE films can be greater than 0.4, but with the addition of 500–2000 ppm of this compound, it can be reduced to as low as 0.1. Studies have shown that for LLDPE films, a kinetic COF of around 0.2 can be achieved with an this compound concentration of approximately 1000 ppm. At a surface concentration of about 0.5 μg/cm², the kinetic COF of an this compound-LLDPE system begins to plateau.

Optical Properties: The migration of this compound to the surface can influence the optical properties of polymer films. In some cases, high concentrations of slip agents can lead to an increase in haze and a decrease in gloss. However, studies on polyethylene films have shown that formulations with this compound can achieve a low COF while maintaining good optical properties, with one study reporting a haze value of 4.63% and a gloss value of 56.5 GU.

Mechanical Properties: this compound can also affect the mechanical properties of polymers. In polypropylene fibers, the presence of this compound has been shown to decrease tensile strength and stiffness while enhancing toughness, fracture strain, and ductility. This is attributed to this compound promoting crystallinity in the fiber.

Table 1: Effect of this compound on the Coefficient of Friction (COF) of Polyolefin Films

Polymer TypeThis compound Concentration (ppm)Aging Time/TemperatureStatic COFKinetic COFReference
LLDPE1010Not Specified-~0.2
LLDPE50007 days at room temperature-≤ 0.2 (at ~0.5 µg/cm² surface concentration)
PENot Specified3rd day at 50 °C-0.129
HDPENot SpecifiedNot Specified> 0.4 (without this compound)-
HDPE500 - 2000Not Specified-< 0.2
Polyvinyl Chloride (PVC)

This compound is also utilized as a lubricant in both rigid and flexible PVC formulations. It aids in processing by reducing friction between the PVC and metal surfaces of extruders and molds. While extensive quantitative data on the COF of PVC with this compound is less common in publicly available literature, its role as an effective lubricant is well-established in industrial practice. The polar nature of PVC can influence the migration behavior of this compound compared to non-polar polyolefins.

Polyethylene Terephthalate (PET)

The use of this compound in PET films is less prevalent than in polyolefins. While slip agents are employed in PET film production, the specific effects of this compound are not as extensively documented. One study on laminated films noted that a conventional this compound-containing film's COF increased significantly after lamination to a PET film, suggesting potential interactions or transfer of the slip agent. The compatibility and migration of this compound in the more polar and crystalline structure of PET can differ from that in polyolefins.

Other Polymers (EVA, Polystyrene, Polyamides)

This compound can be used as a slip and anti-blocking agent in other polymers such as Ethylene Vinyl Acetate (EVA). However, specific quantitative data on its performance in these polymers, as well as in polystyrene and polyamides, is limited in the available literature. The effectiveness of this compound in these polymers will depend on its solubility and migration characteristics within their specific molecular structures.

Experimental Protocols

To ensure accurate and reproducible results when evaluating the effects of this compound, standardized experimental protocols are essential.

Measurement of Coefficient of Friction (COF)

The static and kinetic coefficients of friction of polymer films are determined according to the ASTM D1894 standard test method.

Principle: This test measures the force required to move a sled of a specified weight over a horizontal test surface, or the force required to move the surface under the sled. The static COF is calculated from the initial peak force required to start the movement, while the kinetic COF is calculated from the average force measured during uniform sliding.

Apparatus:

  • A universal testing machine or a dedicated COF tester.

  • A horizontal plane.

  • A sled of a specified mass (typically 200g).

  • A driving mechanism to produce a relative motion between the sled and the plane at a constant speed (typically 150 ± 30 mm/min).

Procedure:

  • Sample Preparation: Cut the polymer film specimens to the required dimensions as specified in ASTM D1894. Typically, one piece is secured to the horizontal plane, and another piece is wrapped around the sled.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified period before testing.

  • Test Execution: Place the sled on the film-covered plane. The driving mechanism is initiated, and the force is recorded as a function of displacement or time.

  • Calculation:

    • Static COF (μs): Calculated from the maximum initial force reading.

    • Kinetic COF (μk): Calculated from the average force reading over a specified distance once the motion is uniform.

Surface Analysis Techniques

Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): This technique is used to identify the chemical composition of the polymer surface and detect the presence of this compound.

Principle: An infrared beam is directed into a crystal with a high refractive index. The beam reflects internally, creating an evanescent wave that penetrates a short distance into the sample in contact with the crystal. The detector measures the absorbed radiation, providing a spectrum of the surface layer. This compound can be identified by its characteristic absorption bands, such as the N-H stretching and carbonyl stretching peaks.

Procedure:

  • A sample of the polymer film is pressed against the ATR crystal.

  • An infrared spectrum of the surface is collected.

  • The presence and relative amount of this compound are determined by analyzing the characteristic peaks in the spectrum.

Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique used to visualize the surface morphology of the polymer film and the crystalline structures of the migrated this compound.

Principle: A sharp tip mounted on a cantilever scans the surface of the sample. The deflection of the cantilever due to forces between the tip and the surface is measured by a laser and photodiode system. This allows for the generation of a three-dimensional topographic image of the surface.

Procedure:

  • A small section of the polymer film is mounted on a sample holder.

  • The AFM tip is brought into contact with or close to the surface.

  • The surface is scanned to generate images that can reveal the distribution and morphology of the this compound crystals.

Visualizing the Process and Logic

The following diagrams illustrate the key concepts and workflows related to the action of this compound in polymers.

Erucamide_Mechanism_of_Action cluster_polymer_bulk Polymer Bulk cluster_polymer_surface Polymer Surface Erucamide_Molecules This compound Molecules (Dispersed) Surface_Layer Lubricating Surface Layer (Crystalline this compound) Erucamide_Molecules->Surface_Layer Migration ('Blooming') Reduced_COF Reduced Coefficient of Friction (Slip) Surface_Layer->Reduced_COF Results in

This compound's "Blooming" Mechanism of Action

Experimental_Workflow_COF Start Start Sample_Prep Sample Preparation (ASTM D1894) Start->Sample_Prep Conditioning Conditioning (Temp & Humidity) Sample_Prep->Conditioning COF_Test COF Testing (ASTM D1894) Conditioning->COF_Test Data_Acquisition Data Acquisition (Force vs. Displacement) COF_Test->Data_Acquisition Calculation Calculate Static & Kinetic COF Data_Acquisition->Calculation End End Calculation->End

Workflow for COF Measurement (ASTM D1894)

Surface_Analysis_Workflow Polymer_Sample Polymer Film with this compound ATR_FTIR ATR-FTIR Analysis Polymer_Sample->ATR_FTIR AFM AFM Imaging Polymer_Sample->AFM Chemical_ID Identify this compound (Characteristic Peaks) ATR_FTIR->Chemical_ID Morphology Visualize Surface (Crystal Structure) AFM->Morphology

Workflow for Surface Analysis Techniques

Conclusion

This compound is a highly effective slip agent, particularly in polyolefin applications, where it significantly reduces the coefficient of friction, thereby improving processability and handling. Its performance in other polymers like PVC and PET is also valuable, although the specific effects and optimal usage levels may differ due to variations in polymer chemistry and morphology. For researchers and professionals in drug development and other fields utilizing polymer-based materials, a thorough understanding of this compound's properties and the appropriate experimental methods for its evaluation is crucial for optimizing product performance and quality. The data and methodologies presented in this guide serve as a valuable resource for the comparative analysis and application of this compound in various polymer systems.

References

A Comparative Analysis of Erucamide and Novel Slip Additives for Polymer Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance Benchmarking

The selection of an appropriate slip additive is a critical consideration in the formulation of polymeric materials, directly impacting processability, performance, and the final product's surface properties. Erucamide, a long-standing industry benchmark, is increasingly being compared with a new generation of novel slip additives designed to overcome some of its inherent limitations. This guide provides an objective comparison of this compound's performance against these innovative alternatives, supported by experimental data and detailed methodologies to aid in informed material selection.

Executive Summary

This compound, a fatty acid amide, has been the go-to slip agent in the plastics industry, valued for its effectiveness in reducing the coefficient of friction (CoF) in polyolefin films.[1][2] Its mechanism relies on its migration, or "blooming," to the polymer surface, where it forms a lubricating layer.[3] While effective, this migration can be time-dependent and influenced by temperature, and can sometimes negatively affect downstream processes such as printing and metallization.[4][5]

Novel slip additives, particularly non-migrating, silicone-based formulations, have emerged as promising alternatives. These advanced additives offer stable and long-lasting slip performance, even under high-temperature conditions, without the issue of migration. This guide will delve into the quantitative performance of these novel additives in comparison to this compound.

Performance Data: A Comparative Overview

The following tables summarize the quantitative data on the performance of this compound against other fatty acid amides and novel non-migrating slip additives.

Table 1: Coefficient of Friction (CoF) Comparison of this compound and Other Fatty Acid Amides

Slip AdditivePolymer MatrixConcentrationStatic CoFKinetic CoFSource(s)
This compoundLDPE1010 ppm-~ 0.18
BehenamideLDPE1080 ppm-~ 0.48
This compoundPMMA0.05%-~ 0.09
BehenamidePMMA0.10%-~ 0.19
This compoundPE Film--0.129 (at 50°C)

Table 2: Performance Characteristics of Novel Non-Migrating Slip Additives

Novel Slip AdditiveKey FeaturesAchievable Kinetic CoFImpact on HazeImpact on Printing/MetallizationSource(s)
Dow Corning™ HMB-6301 MasterbatchSilicone-based, non-migrating, stable at high temperatures0.2 - 0.3MinimalNo negative impact
DuPont™ MULTIBASE™ AdditivesSilicone-based, non-migrating, long-lasting slipConsistently low CoFLimited to no increaseNo negative impact
SILIMER SeriesSilicone-based, non-migratingSignificant reductionNo effect on transparencyNo negative impact

Mechanism of Action: Migrating vs. Non-Migrating Slip Additives

The fundamental difference in performance between this compound and novel silicone-based additives lies in their mechanism of action at the polymer surface.

Mechanism of Action: Migrating vs. Non-Migrating Slip Additives cluster_0 Migrating Additives (e.g., this compound) cluster_1 Non-Migrating Additives (e.g., Silicone-based) A Additive incorporated in polymer bulk B Migration to the surface A->B C Formation of a lubricating layer B->C D CoF Reduction C->D E Potential for transfer and process interference C->E F Additive anchored at the surface G Permanent low CoF surface F->G H Stable performance, no process interference G->H

Caption: Migrating vs. Non-Migrating Slip Additive Mechanisms.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Coefficient of Friction (CoF) Testing

Standard: ASTM D1894

Objective: To determine the static (starting) and kinetic (moving) resistance of one surface being dragged across another.

Methodology:

  • A specimen is attached to a sled of a specified weight.

  • The sled is then pulled across a second surface at a controlled speed, typically 150 mm/minute.

  • The force required to initiate the movement of the sled is measured to determine the static CoF.

  • The average force required to maintain the uniform motion of the sled is measured to determine the kinetic CoF.

  • The static CoF is calculated by dividing the initial peak force by the sled's weight. The kinetic CoF is calculated by dividing the average sliding force by the sled's weight.

ASTM D1894 CoF Testing Workflow A Prepare and condition specimen B Attach specimen to sled and testing plane A->B C Pull sled at a constant speed (150 mm/min) B->C D Measure initial force (Static CoF) C->D E Measure average force during sliding (Kinetic CoF) C->E F Calculate CoF values D->F E->F

Caption: ASTM D1894 CoF Testing Workflow.

Haze and Luminous Transmittance Measurement

Standard: ASTM D1003

Objective: To measure the scattering of light as it passes through a transparent material, which results in a loss of contrast and a hazy appearance.

Methodology:

  • A beam of light is directed at the test sample.

  • An integrating sphere collects the transmitted light.

  • Two measurements are taken: one with the sphere's exit port open to measure total transmittance, and another with the port closed to measure diffuse transmittance.

  • Haze is calculated as the percentage of transmitted light that is scattered by more than 2.5 degrees from the incident beam.

ASTM D1003 Haze Measurement Workflow A Place specimen at the entrance port of an integrating sphere B Illuminate specimen with a light source A->B C Measure total luminous transmittance B->C D Measure diffuse luminous transmittance B->D E Calculate Haze (%) C->E D->E

Caption: ASTM D1003 Haze Measurement Workflow.

Specular Gloss Measurement

Standard: ASTM D2457

Objective: To measure the shininess or reflectivity of a material's surface at a specified angle.

Methodology:

  • An incandescent light source is directed at the test specimen at a specific angle (e.g., 20°, 45°, 60°, or 85°).

  • A receptor, positioned at the mirror reflection of the incident beam, measures the amount of reflected light.

  • The gloss is reported in Gloss Units (GU) relative to a highly polished black glass standard with a defined refractive index, which is assigned a value of 100.

ASTM D2457 Gloss Measurement Workflow A Select specified incident angle (20°, 45°, 60°, 85°) B Direct light beam onto the specimen A->B C Measure reflected light at the mirror angle B->C D Compare to a calibrated standard C->D E Report Gloss in Gloss Units (GU) D->E

Caption: ASTM D2457 Gloss Measurement Workflow.

Advanced Surface Analysis Techniques

To understand the migration behavior and surface distribution of slip additives, advanced surface-sensitive techniques are employed.

  • X-ray Photoelectron Spectroscopy (XPS): This technique provides quantitative elemental and chemical state information about the top 1-10 nm of a material's surface. It is used to determine the surface concentration of the slip additive.

  • Atomic Force Microscopy (AFM): AFM is used to visualize the surface morphology at the nanoscale. It can reveal the distribution and crystalline structure of slip additives that have migrated to the surface.

  • Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is an extremely surface-sensitive technique that provides detailed elemental and molecular information about the outermost monolayer of a sample. It is used to identify the specific chemical species present on the polymer surface.

Surface Analysis Workflow for Slip Additives cluster_0 Sample Preparation cluster_1 Surface Analysis Techniques cluster_2 Data Interpretation cluster_3 Understanding of Slip Mechanism A Polymer film with slip additive B XPS (Elemental & Chemical State) A->B C AFM (Surface Morphology) A->C D ToF-SIMS (Molecular Information) A->D E Quantify surface concentration B->E F Visualize additive distribution C->F G Identify chemical species at surface D->G H Correlate surface properties with performance data (CoF) E->H F->H G->H

Caption: Surface Analysis Workflow for Slip Additives.

Conclusion

This compound remains a widely used and effective slip additive, particularly in applications where cost is a primary driver. However, for applications demanding high performance, stability, and compatibility with downstream processes, novel non-migrating slip additives present a compelling alternative. The choice between this compound and these newer technologies will depend on a thorough evaluation of the specific performance requirements, processing conditions, and end-use application of the polymeric material. The experimental protocols and comparative data presented in this guide offer a framework for conducting such evaluations and making an informed decision.

References

Safety Operating Guide

Erucamide: Proper Disposal and Safe Handling Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the proper disposal and safe handling of erucamide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure immediate safety and logistical compliance within a laboratory setting.

Immediate Safety and Handling Precautions

This compound is generally classified as a non-hazardous substance with low acute toxicity.[1][2][3] However, it is a combustible solid, and its dust can form explosive mixtures in the air.[1] Therefore, adherence to standard laboratory safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes safety glasses with side shields, chemical-resistant gloves, and a lab coat. In case of dust formation, a dust mask or respirator is recommended.

  • Ventilation: Ensure adequate ventilation to minimize dust accumulation and inhalation.

  • Handling: Avoid creating dust. Keep away from open flames, sparks, and other sources of ignition.

  • Storage: Store in a cool, dry place in a tightly sealed container.

This compound Properties for Safe Disposal

The following table summarizes key quantitative data and properties of this compound relevant to its safe handling and disposal.

PropertyValue / ObservationCitation(s)
GHS Hazard Classification Not classified as hazardous
Acute Oral Toxicity LD50 > 2,000 mg/kg (Rat)
Acute Dermal Toxicity LD50 > 2,000 mg/kg (Rat)
Acute Inhalation Toxicity LC50 > 2.8 mg/L (Rat)
Physical Form Solid (beads, powder, pellets)
Aquatic Toxicity Not expected to be toxic to aquatic organisms
Biodegradability Readily biodegradable
Transport Classification Not classified as dangerous goods for transport

Standard Operating Protocol: this compound Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.

1.0 Objective

To define the procedure for the safe and compliant disposal of this compound from a laboratory setting, minimizing environmental impact and ensuring personnel safety.

2.0 Scope

This protocol applies to all laboratory personnel who handle and dispose of this compound in solid or solution form.

3.0 Materials and Equipment

  • Designated, labeled, and sealed chemical waste container

  • Personal Protective Equipment (see above)

  • Chemical fume hood (if weighing or transferring large quantities of powder)

  • Spill containment kit

4.0 Procedure

4.1 Waste Collection

  • Segregation: Collect all this compound waste, including contaminated consumables (e.g., weigh boats, gloves, wipes), separately from other waste streams.

  • Containerization: Place the waste into a designated, chemically compatible, and clearly labeled waste container. The label should read "this compound Waste" and include any other identifiers required by your institution's Environmental Health & Safety (EHS) department.

  • Storage: Keep the waste container sealed when not in use. Store it in a designated, well-ventilated waste accumulation area, away from incompatible materials like strong oxidizing agents.

4.2 Accidental Spill Cleanup

  • Containment: In the event of a spill, prevent further spread. Avoid generating dust.

  • Cleanup: Carefully sweep or scoop the solid material into the designated this compound waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the spill to the laboratory supervisor and EHS department, as per institutional policy.

4.3 Final Disposal

  • Regulatory Compliance: The primary directive for this compound disposal is to adhere to all local, state, and federal regulations . These regulations will dictate the final disposal pathway.

  • Waste Pickup: Arrange for the collection of the sealed waste container by your institution's licensed chemical waste management contractor.

  • Disposal Method: While this compound is biodegradable, direct disposal into household garbage or sewage systems is not recommended and is often prohibited. The most common and recommended disposal method for chemical waste of this type is controlled incineration by a licensed facility.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

ErucamideDisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Pathway cluster_spill Spill Response start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe spill_event Accidental Spill Occurs start->spill_event waste_collection Collect Waste in a Designated, Labeled Container ppe->waste_collection check_regs Consult Local & Institutional Disposal Regulations waste_collection->check_regs contact_ehs Contact Environmental Health & Safety (EHS) check_regs->contact_ehs Regulations Clear? incineration Arrange Pickup by Licensed Waste Contractor for Incineration contact_ehs->incineration end End: Disposal Complete incineration->end spill_event->ppe No contain_spill Contain Spill & Prevent Dust spill_event->contain_spill Yes cleanup_spill Collect Material into Waste Container contain_spill->cleanup_spill cleanup_spill->waste_collection

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Erucamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling erucamide. Following these procedures will help ensure a safe laboratory environment and proper management of this chemical.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. Consistent use of appropriate PPE is crucial to minimize exposure and ensure personal safety.

Area of Protection Required PPE Specifications and Remarks
Eye/Face Protection Safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for large quantities or when there is a risk of splashing.[1]
Skin Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use.[2]
Lab coat or protective clothingWear a flame-retardant lab coat. Ensure it is buttoned and fits properly to cover as much skin as possible.[1][2]
Respiratory Protection Dust mask or respiratorRequired when handling this compound powder, especially if dust formation is likely or ventilation is inadequate. Use a NIOSH-approved respirator.[1]
Footwear Closed-toe shoesShoes must cover the entire foot.

Operational Plan for Handling this compound

Follow this step-by-step guide for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated handling area, such as a chemical fume hood, to minimize dust inhalation.

  • Locate and ensure the functionality of the nearest eyewash station and safety shower.

  • Remove all sources of ignition from the handling area.

2. Donning Personal Protective Equipment (PPE):

  • Before handling this compound, put on all required PPE as detailed in the table above.

3. Handling the Chemical:

  • Avoid direct contact with skin and eyes.

  • Minimize the formation of dust when handling the powder.

  • Use non-sparking tools to prevent ignition.

4. Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.

5. In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Carefully sweep or vacuum the spilled material and place it into a suitable, closed container for disposal.

  • Avoid creating dust during cleanup.

  • Wash the spill area with soap and water after the material has been collected.

Disposal Plan for this compound Waste

Proper disposal of this compound is essential to prevent environmental contamination.

1. Waste Collection:

  • Collect all this compound waste, including contaminated PPE and cleaning materials, in a designated and clearly labeled waste container.

2. Disposal Method:

  • This compound waste should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.

  • Do not discharge this compound into sewer systems or contaminate water, foodstuffs, or animal feed.

3. Regulatory Compliance:

  • All disposal activities must be in accordance with local, state, and federal regulations.

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for safely handling this compound from receipt to disposal.

Erucamide_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Assess Hazards & Review SDS B Ensure Proper Ventilation A->B C Verify Emergency Equipment B->C D Don Appropriate PPE C->D E Handle this compound D->E F Store Properly E->F G Collect Waste E->G H Dispose via Licensed Contractor G->H

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erucamide
Reactant of Route 2
Reactant of Route 2
Erucamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。